molecular formula C10H13NO4 B1601143 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 72076-93-8

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B1601143
CAS No.: 72076-93-8
M. Wt: 211.21 g/mol
InChI Key: IGHHJKPPALHKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHJKPPALHKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477482
Record name 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72076-93-8
Record name 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72076-93-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid: Properties, Synthesis, and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a β-amino acid of significant interest to researchers in medicinal chemistry and drug development. Structurally, it is a derivative of the well-known natural phenolic compound, ferulic acid, incorporating a chiral β-amino group. This unique combination of a catechol-like moiety and an amino acid backbone makes it a valuable and versatile scaffold. This guide delves into its core physicochemical properties, provides a detailed protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications based on the biological activities observed in structurally related compounds.

Compound Identification and Core Physicochemical Properties

Nomenclature and Identifiers

Precise identification is critical for regulatory and research documentation. The compound is known by several synonyms, reflecting its structure as a β-alanine derivative.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 72076-93-8[1]
Molecular Formula C₁₀H₁₃NO₄[1]
SMILES COC1=C(C=CC(=C1)C(CC(=O)O)N)O[1]
InChIKey IGHHJKPPALHKMJ-UHFFFAOYSA-N[1]
Synonyms 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propionic acid, DL-beta-(4-hydroxy-3-methoxy-phenyl)alanine[1]
Chemical Structure Analysis

The molecule's functionality is dictated by its distinct chemical groups. The structure features a central chiral carbon (C3), an aromatic ring derived from vanillin, and key functional groups that govern its reactivity and potential biological interactions.

Caption: Structure of this compound with the chiral center marked.

Tabulated Physicochemical Data

The following properties, computed by PubChem, provide a quantitative basis for predicting the compound's behavior in various experimental settings.[1]

PropertyValueSource
Molecular Weight 211.21 g/mol PubChem[1]
XLogP3 -0.3PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 4PubChem
Exact Mass 211.08445790 DaPubChem[1]
Complexity 221PubChem[1]
Heavy Atom Count 15PubChem[1]
Stereochemistry

The presence of a stereocenter at the C3 carbon, adjacent to the aromatic ring and the amino group, means the compound can exist as (R) and (S) enantiomers. The common synthesis methods often yield a racemic mixture (DL-form). For specific pharmacological applications, chiral separation or asymmetric synthesis would be a critical consideration to isolate the more active enantiomer, as biological systems are highly stereospecific.

Synthesis and Purification

Retrosynthetic Analysis & Rationale

The synthesis of this β-amino acid can be efficiently achieved via a modified Mannich-type reaction, a robust method for forming carbon-carbon bonds. The logical starting materials are vanillin (4-hydroxy-3-methoxybenzaldehyde), which provides the core aromatic structure, malonic acid as the two-carbon source for the propanoic acid backbone, and an ammonia source like ammonium acetate.

The choice of ammonium acetate is strategic; it serves as the in-situ source of ammonia for the amino group and the acetate anion acts as a basic catalyst to facilitate the initial Knoevenagel condensation between vanillin and malonic acid. 1-Butanol is often used as a solvent due to its high boiling point, which is necessary to drive the reaction and the subsequent decarboxylation.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related aryl-β-amino acids.[2]

Reagents and Stoichiometry:

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Vanillin152.153.040.021.0
Malonic Acid104.062.290.0221.1
Ammonium Acetate77.083.550.0462.3
1-Butanol-200 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillin (3.04 g), malonic acid (2.29 g), and ammonium acetate (3.55 g).

  • Solvent Addition: Add 200 mL of 1-butanol to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The evolution of CO₂ gas should be observed as the reaction progresses. Maintain reflux for approximately 2-3 hours, or until the gas evolution ceases.

  • Precipitation and Filtration: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. Collect the solid product by vacuum filtration.

  • Washing: To remove unreacted starting materials and byproducts, wash the collected solid sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and finally with deionized water (100 mL).

  • Drying: Dry the purified solid in a vacuum oven at 80-100 °C for 8-10 hours to yield the final product.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final compound.

G Start Reactants: Vanillin Malonic Acid Ammonium Acetate Reaction Reflux (2-3h) Start->Reaction Solvent Solvent: 1-Butanol Solvent->Reaction Cool Cool to RT & Precipitate Reaction->Cool Filter Vacuum Filtration Cool->Filter Wash Sequential Washing (Butanol, Ethanol, Water) Filter->Wash Dry Vacuum Drying (80-100°C) Wash->Dry Product Purified Product: This compound Dry->Product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this polar, non-volatile molecule.

  • Expected Molecular Ion: In positive ion mode (ESI+), the expected protonated molecular ion peak would be [M+H]⁺ at m/z 212.09. In negative ion mode (ESI-), the deprotonated peak [M-H]⁻ would be at m/z 210.08.

  • Predicted Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragments. Key fragmentations would include the loss of the carboxylic acid group (-45 Da), loss of ammonia (-17 Da), and cleavages around the benzylic C-C bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. Based on its structure and data from related compounds, the following spectral features are predicted (in a solvent like DMSO-d₆).[3]

  • ¹H NMR:

    • Aromatic Protons: Three protons on the aromatic ring, appearing as multiplets or doublets between δ 6.5-7.0 ppm.

    • CH(N): A methine proton adjacent to the amino group and aromatic ring, likely around δ 4.0-4.5 ppm.

    • CH₂: Two diastereotopic protons of the methylene group, appearing as a multiplet (dd or AB quartet) around δ 2.5-3.0 ppm.

    • OCH₃: A sharp singlet for the methoxy group protons around δ 3.7-3.8 ppm.

    • OH, NH₂, COOH: Broad, exchangeable singlets with variable chemical shifts.

  • ¹³C NMR:

    • C=O: Carboxylic acid carbon around δ 170-175 ppm.

    • Aromatic Carbons: Signals between δ 110-150 ppm, with the carbons attached to oxygen (C-OH, C-OCH₃) appearing further downfield.

    • CH(N): Benzylic carbon around δ 50-55 ppm.

    • OCH₃: Methoxy carbon around δ 55-60 ppm.

    • CH₂: Methylene carbon around δ 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

  • O-H stretch (phenol & acid): Broad band from 2500-3500 cm⁻¹.

  • N-H stretch (amine): Medium peaks around 3300-3400 cm⁻¹.

  • C=O stretch (acid): Strong, sharp peak around 1700-1725 cm⁻¹.

  • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O stretch (ether & phenol): Strong peaks in the 1000-1300 cm⁻¹ region.

Purity Assessment (HPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of the final product.

Sample HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm. The phenolic ring provides strong chromophoric activity, making UV detection highly sensitive for this compound.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Chemical Reactivity and Stability

Key Reactive Sites

The molecule's three primary functional groups offer multiple avenues for chemical modification:

  • Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, allowing for conjugation to other molecules.

  • Amino Group: Acts as a nucleophile and can be acylated, alkylated, or used in peptide coupling reactions.

  • Phenolic Hydroxyl: Can be O-alkylated or O-acylated. Its presence also makes the aromatic ring susceptible to electrophilic substitution and oxidation.

Stability and Storage

The phenolic hydroxyl group is susceptible to oxidation, which can lead to coloration and degradation of the material over time. Therefore, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prolong its shelf life.

Derivatization Potential: A Scaffold for Drug Discovery

The true value of this compound for drug development professionals lies in its potential as a versatile chemical scaffold. Research on closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that modifications at these reactive sites can lead to compounds with significant biological activity.[4][5][6] For instance, converting the carboxylic acid to various hydrazones has produced derivatives with potent antimicrobial and antifungal activity.[4][6] This demonstrates that the core structure serves as an excellent starting point for building libraries of new chemical entities for screening against various therapeutic targets.[7]

Biological Context and Potential Applications

While direct biological data on this compound is limited, its structural similarity to other well-studied compounds provides strong rationale for its investigation.

Structural Relationship to Bioactive Molecules
  • Dihydroferulic Acid: The target molecule is the β-amino analog of dihydroferulic acid (also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid or HMPA). HMPA is a known microbial metabolite of dietary polyphenols and has been investigated for its antioxidant effects, its ability to enhance muscle strength, and its potential to inhibit amyloid-β aggregation in vitro, suggesting neuroprotective roles.[8][9]

  • L-DOPA Isomer: It is a structural isomer of 3-O-methyldopa, a metabolite of the Parkinson's disease drug L-DOPA.[10] This relationship suggests a potential for interaction with neurological pathways, although this remains to be explored.

Inferred Biological Activity and Future Directions

Based on the activities of its derivatives and analogs, this compound is a prime candidate for exploration in several therapeutic areas:

  • Antimicrobial Drug Development: As demonstrated by extensive work on related scaffolds, derivatization can yield potent agents against multidrug-resistant bacteria and fungi.[4][5][6]

  • Anticancer Research: The 4-hydroxyphenyl moiety is a common feature in many anticancer agents, and derivatives of similar propanoic acids have shown promising anticancer and antioxidant properties.[7][11][12]

  • Neurodegenerative Disease: Given that its non-amino analog, HMPA, inhibits amyloid-β aggregation, it is plausible that this compound or its derivatives could be investigated as potential modulators of neurodegenerative processes.[13]

Safety and Handling

Hazard Identification

According to its GHS classification, the compound is considered a hazardous substance.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures

Standard laboratory safety protocols should be strictly followed:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Spill Management: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Growing Importance of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Scientific Research. Available from: [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • NIST. 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Available from: [Link]

  • Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available from: [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

  • PubMed. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

  • KTU ePubl. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • PubMed. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

  • ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • PubMed Central. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

  • mzCloud. 2 Amino 3 4 hydroxy 3 methoxyphenyl propanoic acid. Available from: [Link]

  • HMDB. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Available from: [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

Sources

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides a comprehensive, multi-spectroscopic strategy for the structure elucidation of this compound. This compound is a substituted β-amino acid, a class of molecules with significant interest in medicinal chemistry due to their unique conformational properties and resistance to proteolytic degradation.[1][2][3] Its structure incorporates a phenolic moiety reminiscent of ferulic acid, a well-known natural antioxidant.[4][5]

This document eschews a rigid template, instead presenting a logical, causality-driven workflow. We will begin with fundamental molecular properties and proceed through a series of analytical techniques—Mass Spectrometry, Infrared and UV-Vis Spectroscopy, and culminating in a deep dive into one- and two-dimensional Nuclear Magnetic Resonance—to assemble the molecular puzzle. Each step is designed to be a self-validating system, where data from one technique corroborates and refines the hypothesis derived from another.

Chapter 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any spectral analysis, we establish the fundamental chemical formula and predict the presence of rings or double bonds.

  • Molecular Formula: C₁₀H₁₃NO₄[6][7][8]

  • Molecular Weight: 211.21 g/mol [6][7][8]

The Degree of Unsaturation (DoU) provides the first clue to the molecule's core structure. It is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (13/2) + (1/2) = 5

A DoU of 5 is highly indicative of an aromatic ring (which accounts for 4 degrees of unsaturation) and one additional double bond, most likely a carbonyl group (C=O) from the propanoic acid moiety.

Chapter 2: Mass Spectrometry - Molecular Weight and Fragmentation

Mass spectrometry (MS) serves two primary functions: to confirm the molecular weight and to provide structural insights through controlled fragmentation. Electrospray ionization (ESI) is the method of choice for a polar, protic molecule like this.[9][10]

Expected High-Resolution MS Data
  • Positive Ion Mode [M+H]⁺: Expected m/z = 212.0918 (Calculated for C₁₀H₁₄NO₄⁺)

  • Negative Ion Mode [M-H]⁻: Expected m/z = 210.0772 (Calculated for C₁₀H₁₂NO₄⁻)

Tandem MS (MS/MS) for Structural Fragments

By isolating the deprotonated parent ion ([M-H]⁻ at m/z 210.08) and subjecting it to collision-induced dissociation, we can predict key fragmentation patterns. Phenolic acids are well-known to undergo decarboxylation.[9]

  • Primary Fragmentation: A neutral loss of CO₂ (44 Da) from the carboxylic acid group is expected, yielding a prominent fragment ion at m/z 166.08 . This fragmentation strongly supports the presence of the carboxylic acid functional group.

Experimental Protocol: LC-QTOF-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water (LC-MS grade) containing 0.1% formic acid.[9] Filter through a 0.45 µm syringe filter.[11]

  • Chromatography: Inject 3 µL of the sample onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[11] Use a gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • MS Detection: Analyze the eluent using a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.[11]

    • Scan Range: m/z 100–1000.

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 340 °C.[11]

    • MS/MS Analysis: Set the instrument to acquire fragmentation data for the precursor ion at m/z 210.08.

Chapter 3: Spectroscopic Identification of Functional Groups

Infrared and UV-Visible spectroscopy provide rapid, non-destructive confirmation of key functional groups and the core chromophore.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupAppearanceReference
3500-3200O-H stretch (Phenol)PhenolStrong, Broad[12]
3400-3300N-H stretchPrimary AmineMedium[13]
3300-2500O-H stretch (Carboxylic Acid)Carboxylic AcidVery Broad[14]
3100-3000C-H stretch (Aromatic)Aromatic RingMedium to Weak[12]
3000-2850C-H stretch (Aliphatic)-CH, -CH₂Medium[12]
~1710C=O stretchCarboxylic AcidStrong, Sharp[14]
1600 & 1450C=C stretchAromatic RingMedium[12]
~1250C-O stretchPhenol, MethoxyStrong[12]
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.[4]

  • Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, which are dominated by the substituted aromatic ring (the chromophore).

The 4-hydroxy-3-methoxyphenyl system is a strong chromophore. Based on data for similar hydroxycinnamic acid derivatives, we expect absorption maxima (λmax) in the range of 280-320 nm .[14][15]

  • Prepare a dilute solution (e.g., 5 x 10⁻⁵ M) of the compound in a UV-grade solvent such as methanol or ethanol.[16][17]

  • Use a quartz cuvette to measure the absorbance.

  • Scan the wavelength range from 200 to 400 nm, using the pure solvent as a blank.[14]

Chapter 4: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity. For this molecule, a deuterated solvent like DMSO-d₆ is ideal as it allows for the observation of exchangeable protons (OH, NH₂, COOH).[4]

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.80br s1HPhenolic -OHAcidic proton, broad due to exchange.
~7.00d1HAr-HAromatic proton ortho to the side chain.
~6.85d1HAr-HAromatic proton ortho to the -OH group.
~6.70dd1HAr-HAromatic proton ortho to the -OCH₃ group.
~4.10t or dd1HH-β (-CH-N)Methine proton adjacent to the aromatic ring and CH₂.
~3.75s3H-OCH₃Methoxy protons, no adjacent protons to couple with.
~2.70d or m2HH-α (-CH₂-C=O)Methylene protons adjacent to the chiral center and carbonyl.

Note: The NH₂ and COOH protons will also appear as broad singlets, but their chemical shifts are highly variable depending on concentration and residual water.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~174.0QuaternaryC=O (Carboxylic Acid)
~148.0QuaternaryAr C-OH
~147.5QuaternaryAr C-OCH₃
~131.0QuaternaryAr C-CH(β)
~121.0MethineAr CH
~115.5MethineAr CH
~112.0MethineAr CH
~55.5Methyl-OCH₃
~53.0MethineC-β (-CH-N)
~42.0MethyleneC-α (-CH₂-C=O)
2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons into a final structure.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings.

    • Crucial Correlation: A cross-peak between the H-β proton (~4.10 ppm) and the H-α protons (~2.70 ppm) will definitively establish the -CH-CH₂- propanoic acid backbone.

    • Correlations between the three aromatic protons will confirm their relative positions on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.

    • Confirmation: It will link the ¹H signals to their corresponding ¹³C signals listed in the tables above (e.g., δH ~3.75 to δC ~55.5 for the methoxy group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different structural fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Connecting the Side Chain to the Ring: The H-β proton (~4.10 ppm) will show a correlation to the aromatic quaternary carbon at ~131.0 ppm. The aromatic protons will show correlations to C-β.

    • Confirming Methoxy Position: The methoxy protons (~3.75 ppm) will show a strong correlation to the aromatic carbon at ~147.5 ppm.

    • Confirming Carboxylic Acid Position: Both the H-α and H-β protons will show correlations to the carbonyl carbon at ~174.0 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition (500 MHz Spectrometer):

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC spectra. Use default parameter sets and adjust as needed to optimize resolution and signal intensity.

Visualizing the Elucidation Workflow and Key Connections

Diagrams created using Graphviz help to visualize the logical flow of the analysis and the critical data connections that solve the structure.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 NMR Analysis MS Mass Spectrometry (Molecular Weight, Formula) H1_NMR 1H NMR (Proton Environments) MS->H1_NMR Confirms Formula FTIR FTIR (Functional Groups) FTIR->H1_NMR Confirms Groups C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (C-H Direct Bonds) H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Final_Structure Final Structure Confirmed HMBC->Final_Structure Connects Fragments

Caption: The overall workflow for structure elucidation.

Caption: Key HMBC correlations confirming structural connectivity.

Conclusion

By systematically integrating data from Mass Spectrometry, FTIR, UV-Vis, and a suite of NMR experiments, we can elucidate the structure of this compound with a high degree of confidence. The initial MS and FTIR data establish the molecular formula and key functional groups, which are then used to predict the signals in NMR. Finally, 2D NMR, particularly the HMBC experiment, provides the definitive long-range correlations that connect the substituted aromatic ring to the β-amino acid side chain. This logical, evidence-based workflow exemplifies the modern standard for chemical structure elucidation, ensuring accuracy and reliability for subsequent research and development.

References

  • Nowicka, A., et al. (2021). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Molecules, 26(23), 7242. Available at: [Link]

  • ResearchGate. (n.d.). Spectral data for ferulic acid obtained under the conditions: 1 H NMR... Available at: [Link]

  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280. Available at: [Link]

  • Forero-Doria, O., et al. (2022). O-alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. RSC Advances, 12(45), 29331-29340. Available at: [Link]

  • Abot, A., & Biasi, F. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Metabolites, 12(11), 1109. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of ferulic acid (A) and 13 C NMR spectrum of... Available at: [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 7(1). Available at: [Link]

  • Schweiggert, U., et al. (2018). Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Molecules, 23(2), 277. Available at: [Link]

  • Le, N. P., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Chemistry, 24(51), 13576-13585. Available at: [Link]

  • ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... Available at: [Link]

  • ResearchGate. (n.d.). HPLC- 1 H NMR partial spectra of ferulic acid biosynthetically obtained... Available at: [Link]

  • ResearchGate. (n.d.). UV spectra of (a) hydroxycinnamic acid derivatives, (b) quercetin... Available at: [Link]

  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus. Chimie, 24(2), 1-14. Available at: [Link]

  • Michalska, A., & Zieliński, M. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11145. Available at: [Link]

  • Wikipedia. (n.d.). Beta-peptide. Available at: [Link]

  • Muñoz-Bernal, Ó. A., et al. (2022). Identification of Amino Acids and Polyphenolic Metabolites in Human Plasma by UHPLC-ESI-QTOF-MS/MS, after the Chronic Intake of a Functional Meal in an Elderly Population. Metabolites, 12(8), 748. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound | C10H13NO4 | CID 12096266. Available at: [Link]

  • Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. Available at: [Link]

Sources

Physical and chemical characteristics of dl-beta-(4-hydroxy-3-methoxy-phenyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

DL-beta-(4-hydroxy-3-methoxyphenyl)alanine, a derivative of phenylalanine, stands as a compound of interest at the intersection of synthetic chemistry and pharmacology. Its structural similarity to endogenous molecules and intermediates in key metabolic pathways suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to serve as a foundational resource for researchers engaged in its synthesis, characterization, and exploration for therapeutic applications. The information presented herein is curated from available scientific literature and chemical databases to ensure accuracy and relevance for professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

DL-beta-(4-hydroxy-3-methoxyphenyl)alanine, systematically named 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a non-proteinogenic amino acid. Its structure features a beta-alanine backbone substituted with a guaiacol (4-hydroxy-3-methoxyphenyl) moiety. This structural arrangement distinguishes it from its alpha-amino acid isomer, 3-methoxy-DL-tyrosine.

Table 1: Core Physicochemical Data[1][2]
PropertyValueSource
IUPAC Name This compound[1]
Synonyms DL-beta-(4-Hydroxy-3-methoxy-phenyl)alanine, 3-Amino-3-(4-hydroxy-3-methoxy-phenyl)-propionic acid[]
CAS Number 72076-93-8[1]
Molecular Formula C₁₀H₁₃NO₄[1]
Molecular Weight 211.21 g/mol [1]
Boiling Point 401.6°C at 760 mmHg[]
Density 1.318 g/cm³[]

Solubility Profile:

While comprehensive experimental solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, general solubility characteristics of similar amino acid structures suggest that DL-beta-(4-hydroxy-3-methoxyphenyl)alanine is likely to exhibit solubility in aqueous solutions, particularly at acidic or basic pH due to the presence of the carboxylic acid and amino functional groups. Its solubility in common organic solvents such as ethanol, methanol, and DMSO is expected to be limited but may be enhanced with heating.

Synthesis and Purification

The synthesis of beta-amino acids, including DL-beta-(4-hydroxy-3-methoxyphenyl)alanine, can be approached through various synthetic routes. A common and effective method involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source, such as ammonium acetate.

Experimental Protocol: Synthesis from Vanillin

This protocol is adapted from established methods for the synthesis of related beta-amino acids.

Reaction Scheme:

Synthesis_Scheme Vanillin Vanillin Intermediate Azlactone Intermediate Vanillin->Intermediate Reflux MalonicAcid Malonic Acid MalonicAcid->Intermediate AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Intermediate Product DL-beta-(4-hydroxy-3- methoxyphenyl)alanine Intermediate->Product Hydrolysis

A potential synthetic route for DL-beta-(4-hydroxy-3-methoxyphenyl)alanine.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • 1-Butanol

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add vanillin, malonic acid, and ammonium acetate in a molar ratio of approximately 1:1.1:2.3.

  • Add 1-butanol as the solvent.

  • Heat the mixture to reflux and maintain for 1.5-2 hours, or until the evolution of carbon dioxide ceases.

  • Allow the reaction mixture to cool, during which a precipitate should form.

  • Collect the precipitate by filtration.

  • Wash the crude product sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Ammonium acetate serves as both the ammonia source and a catalyst for the Knoevenagel condensation between vanillin and malonic acid, followed by a Michael addition of ammonia.

  • 1-Butanol is used as a high-boiling solvent to facilitate the reaction, which requires elevated temperatures for the decarboxylation step.

  • The sequential washing with hot solvents is a critical purification step to remove impurities with different solubility profiles.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of DL-beta-(4-hydroxy-3-methoxyphenyl)alanine.

Spectroscopic Analysis:

While a complete set of publicly available, peer-reviewed spectra for this specific molecule is limited, the expected spectral characteristics can be inferred from its structure and data from closely related compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic proton (CH-NH₂), and the methylene protons of the propanoic acid backbone. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, the benzylic carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum of a related compound, β-(4-Hydroxy-3-methoxyphenyl)propionic acid, shows characteristic absorptions for the O-H stretch of the phenol and carboxylic acid, the C-H stretches of the aromatic ring and alkyl chain, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring. The presence of the amino group in the target molecule would introduce additional N-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 211. Fragmentation may involve the loss of water, carbon dioxide, and cleavage of the side chain.

Chromatographic Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of DL-beta-(4-hydroxy-3-methoxyphenyl)alanine.

Workflow for HPLC Method Development:

HPLC_Workflow Start Sample Preparation (Dissolve in Mobile Phase) ColumnSelection Column Selection (e.g., C18 Reverse-Phase) Start->ColumnSelection MobilePhase Mobile Phase Optimization (Aqueous buffer/Organic solvent) ColumnSelection->MobilePhase Detection Detector Setup (UV-Vis at ~280 nm) MobilePhase->Detection Analysis Injection and Data Acquisition Detection->Analysis Validation Method Validation (Linearity, Precision, Accuracy) Analysis->Validation

A generalized workflow for developing an HPLC analytical method.

Protocol Outline for HPLC Analysis:

  • Column: A C18 reverse-phase column is a suitable starting point due to the aromatic nature of the compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic buffer will ensure the protonation of the carboxylic acid and amino groups, leading to better peak shape.

  • Detection: UV detection at approximately 280 nm is appropriate due to the presence of the phenolic chromophore.

  • Sample Preparation: The sample should be dissolved in the initial mobile phase composition to ensure compatibility and good peak shape.

Potential Applications in Drug Development

The structural motifs present in DL-beta-(4-hydroxy-3-methoxyphenyl)alanine suggest several avenues for its investigation in drug discovery and development.

  • Antioxidant Properties: The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species. A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid), has demonstrated antioxidant effects.[3] This suggests that DL-beta-(4-hydroxy-3-methoxyphenyl)alanine may also possess antioxidant activity, which is relevant for conditions associated with oxidative stress.

  • Neurological Applications: The core structure is related to neurotransmitter precursors. For instance, a structural isomer, 3-methoxy-DL-tyrosine, is a metabolite of L-DOPA, a cornerstone therapy for Parkinson's disease. Furthermore, 3-(4-hydroxy-3-methoxyphenyl)propionic acid has been shown to inhibit the aggregation of amyloid-β peptide in vitro, a key pathological hallmark of Alzheimer's disease.[4][5] This raises the possibility that DL-beta-(4-hydroxy-3-methoxyphenyl)alanine could be explored for its potential neuroprotective effects.

  • Metabolic Modulation: Beta-alanine itself is a component of carnosine, a dipeptide found in high concentrations in muscle and brain tissue that plays a role in pH buffering and antioxidant defense.[6][7][8][9][10] Derivatives of beta-alanine could potentially influence these pathways.

Logical Relationship of Structural Features to Potential Bioactivity:

Bioactivity_Relationship CoreStructure DL-beta-(4-hydroxy-3-methoxyphenyl)alanine PhenolicOH Phenolic Hydroxyl Group CoreStructure->PhenolicOH BetaAlanine Beta-Alanine Backbone CoreStructure->BetaAlanine AromaticRing Substituted Aromatic Ring CoreStructure->AromaticRing Antioxidant Antioxidant Activity PhenolicOH->Antioxidant MetabolicModulation Metabolic Modulation BetaAlanine->MetabolicModulation Carnosine Pathway Neuroprotection Neuroprotective Potential AromaticRing->Neuroprotection Amyloid-β Inhibition

Potential bioactivities derived from the compound's structural features.

Conclusion and Future Directions

DL-beta-(4-hydroxy-3-methoxyphenyl)alanine is a compound with a compelling chemical structure that warrants further investigation for its potential biological activities. While fundamental physicochemical data is available, a significant opportunity exists for more detailed characterization, including comprehensive spectroscopic analysis, solubility profiling, and stability studies. The development and validation of robust analytical methods will be crucial for ensuring the quality and consistency of this compound in research settings. Future research should focus on elucidating its pharmacological profile, particularly in the areas of neuroprotection and antioxidant activity, to fully realize its potential in the landscape of drug discovery.

References

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Barton, J. S., Tang, C.-F., & Reed, S. S. (2000). Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC.
  • Biomedicines. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]

  • Fatiadi, A. J., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 78A(3), 411–412.
  • PubChem. (n.d.). (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • PubMed. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024, June 16). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • NIST. (n.d.). β-(4-Hydroxy-3-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-O-Methyldopa hydrochloride, DL-. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • University of the Highlands and Islands. (n.d.). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Retrieved from [Link]

  • Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Retrieved from [Link]

  • PubMed Central. (2025, May 13). LC-ESI(±)-LTQ MSn‑Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SciSpace. (n.d.). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). Effects of Beta-Alanine Supplementation on Physical Performance in Aerobic–Anaerobic Transition Zones: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • MDPI. (2023, February 19). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Retrieved from [Link]

Sources

Discovery and history of ferulic acid amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Ferulic Acid-Amino Acid Derivatives

Executive Summary

Ferulic acid (FA), a phenolic compound ubiquitous in the plant kingdom, has long been recognized for its potent antioxidant properties. However, its therapeutic and commercial applications have been historically constrained by suboptimal physicochemical characteristics, including poor solubility and limited bioavailability. This guide provides a comprehensive technical overview of the scientific journey from the initial discovery of ferulic acid to the strategic design, synthesis, and characterization of its amino acid derivatives. We will explore the causal logic behind derivatization, detail the experimental workflows for creating these novel conjugates, and chart the historical evaluation of their enhanced biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this promising class of molecules.

The Foundation: Discovery and Properties of Ferulic Acid

Initial Isolation and Naming

The history of ferulic acid begins in the 19th century. It was first isolated by Austrian chemists Hlasiswetz and Barth in 1866.[1] Its name is derived from the giant fennel, Ferula foetida, the plant from which it was initially extracted.[2][3] This discovery marked the entry of a now-fundamental molecule into the scientific lexicon. Ferulic acid, chemically known as 4-hydroxy-3-methoxycinnamic acid, is a derivative of hydroxycinnamic acid and is classified as a phenolic phytochemical.[3][4][5]

Structural Confirmation and Physicochemical Properties

While isolated in the 19th century, it wasn't until 1925 that ferulic acid was chemically synthesized, and its structure was definitively confirmed using spectroscopic techniques.[2] This work revealed the presence of an unsaturated side chain, which allows for both cis and trans isomeric forms, and a resonance-stabilized phenoxy radical that accounts for its effective antioxidant activity.[2]

The inherent properties of ferulic acid present both opportunities and challenges. It is poorly soluble in water at room temperature but dissolves in hot water and various organic solvents like ethanol and ethyl acetate.[2][6] Its stability is also a concern; it is unstable at a relative humidity greater than 76%, which has implications for its formulation into solid dosage forms.[6]

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [1][4][5]
Appearance Amber or white crystalline solid[3][4]
Melting Point 168–172 °C[4][5]
Solubility Insoluble in cold water; Soluble in hot water, ethanol, ethyl ether[2]
pKa ~4.5[5]
Key Structural Features Phenolic hydroxyl group, methoxy group, acrylic acid side chain[2]
Natural Occurrence and Early Extraction Methodologies

Ferulic acid is one of the most abundant phenolic acids in the plant kingdom, found covalently linked to the cell walls of grasses, grains (especially rice, wheat, and corn bran), vegetables, and fruits.[2][3][7] In this natural state, it acts as a cross-linking agent between polysaccharides and lignin, conferring structural rigidity to the plant.[3]

This embedded state means that simple solvent extraction is often inefficient. The foundational method developed for its release is alkaline hydrolysis , which uses a base like sodium hydroxide to cleave the ester bonds connecting ferulic acid to the cell wall biopolymers.[2][8][9] Later advancements introduced enzymatic hydrolysis using feruloyl esterases, offering a more specific and milder alternative to harsh alkaline conditions.[2][8][9]

The Rationale for Derivatization: Overcoming Limitations

The therapeutic potential of ferulic acid, highlighted by the discovery of its antioxidant effects by Japanese researchers studying rice oil, was immediately apparent.[2] However, its translation into effective pharmaceutical or cosmeceutical products was hampered by its inherent limitations.

  • Low Solubility & Bioavailability: Poor water solubility limits its absorption in the gastrointestinal tract and its formulation in aqueous-based products.[4][10]

  • Rapid Metabolism: Once absorbed, ferulic acid is quickly metabolized in the liver, leading to a short biological half-life.[4][11]

  • Limited Skin Permeation: For topical applications, its hydrophilicity restricts its ability to penetrate the lipophilic stratum corneum of the skin.[10]

The logical scientific response to these challenges was chemical modification. By creating derivatives, specifically through conjugation with amino acids, researchers aimed to modulate these properties to enhance efficacy. The primary goals were to improve solubility, increase bioavailability, and create compounds with potentially novel or synergistic biological activities.[10][12][13]

G cluster_0 Core Compound & Limitations cluster_1 Scientific Solution cluster_2 Desired Outcomes FA Ferulic Acid Limit Limitations: - Low Solubility - Poor Bioavailability - Rapid Metabolism FA->Limit Exhibits Deriv Derivatization with Amino Acids Limit->Deriv Leads to Outcome Enhanced Properties: - Improved Solubility - Increased Skin Permeation - Sustained Activity - Novel Bioactivities Deriv->Outcome Results in

Caption: Logical workflow from problem to solution in FA derivatization.

The Genesis of Ferulic Acid-Amino Acid Conjugates: A Synthetic Journey

The synthesis of ferulic acid-amino acid derivatives involves forming a stable amide or ester bond, linking the two parent molecules. This approach leverages the biocompatibility of amino acids to create novel, hybrid compounds with improved physicochemical and biological profiles.

Core Synthetic Strategies

Two primary linkages are exploited:

  • Amide Linkage (Feruloylamides): The carboxylic acid group of ferulic acid is coupled with the amino group of an amino acid. This is a common and robust strategy.[14]

  • Ester Linkage: The amino acid can be esterified to the 4-hydroxyl group of ferulic acid, or ferulic acid's carboxyl group can be linked to a hydroxyl-containing amino acid.[12][15]

Experimental Workflow: A Step-by-Step Protocol for Synthesis

The synthesis of ferulic acid-amino acid conjugates is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a generalized protocol based on common methodologies.[10]

Objective: To synthesize a ferulic acid-amino acid propyl ester conjugate.

Materials: Ferulic acid, selected amino acid (e.g., L-Leucine), propyl alcohol, thionyl chloride (or other esterification catalyst), a suitable base (e.g., triethylamine), a coupling agent (e.g., DCC/DMAP or EDCI/HOBt), and appropriate solvents (e.g., ethanol, dichloromethane, DMF).

Step 1: Amino Acid Esterification

  • Causality: The carboxylic acid group of the amino acid must be protected, typically as an ester, to prevent it from reacting with the coupling agent in the subsequent step and to avoid polymerization.

  • Suspend the chosen amino acid (e.g., L-Leucine) in propyl alcohol.

  • Cool the mixture in an ice bath.

  • Add thionyl chloride dropwise while stirring. This catalyzes the esterification reaction, forming the amino acid propyl ester hydrochloride.

  • Allow the reaction to proceed to completion (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude amino acid propyl ester hydrochloride salt.

Step 2: Neutralization of the Amino Ester

  • Causality: The hydrochloride salt must be neutralized to free the amino group for the subsequent coupling reaction with ferulic acid.

  • Dissolve the crude salt in a suitable solvent.

  • Add a base (e.g., triethylamine) to neutralize the HCl, yielding the free amino acid propyl ester.

  • This free ester is often used immediately in the next step to prevent degradation or side reactions.[10]

Step 3: Amide Bond Formation (Coupling)

  • Causality: The carboxylic acid of ferulic acid must be "activated" by a coupling agent to make it sufficiently electrophilic to react with the nucleophilic amino group of the amino ester.

  • Dissolve ferulic acid in an anhydrous solvent (e.g., DMF).

  • Add the coupling agent (e.g., EDCI) and an activator (e.g., HOBt) and stir for a short period to form the activated ester.

  • Introduce the neutralized amino acid propyl ester from Step 2 into the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

Step 4: Purification and Characterization

  • Causality: The crude product contains unreacted starting materials, coupling byproducts, and the desired conjugate. Purification is essential to isolate the target molecule for biological testing.

  • Work up the reaction mixture, typically by washing with dilute acid, base, and brine to remove byproducts.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

  • Characterize the final, pure product using NMR, FTIR, and Mass Spectrometry to confirm its structure and identity.[10]

G cluster_workflow Synthetic Workflow for Ferulic Acid-Amino Acid Conjugates start Start Materials: - Ferulic Acid - Amino Acid - Alcohol step1 Step 1: Esterification (Protect Amino Acid Carboxyl Group) start->step1 step2 Step 2: Neutralization (Free the Amino Group) step1->step2 step3 Step 3: Coupling Reaction (Activate FA & Form Amide Bond) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end_product Pure Ferulic Acid- Amino Acid Derivative step4->end_product

Caption: General experimental workflow for the synthesis of FA derivatives.

Key Historical Examples of Synthesized Derivatives

Early research focused on conjugating ferulic acid with various amino acids to screen for enhanced biological activities. Studies synthesized three main types of derivatives:

  • Feruloylaminoacid benzyl or methyl esters.[12][15]

  • Feruloylaminoacids (where the ester group is subsequently hydrolyzed).[12][15]

  • 4-O-[N-(carbobenzyloxy)-aminoacyl] ferulic acid, where the amino acid is esterified to the phenolic hydroxyl group.[12][15]

More recent work has expanded this to include amino acids chosen for specific roles in skin structure, such as glycine, L-leucine, and L-proline, which are known to be involved in collagen synthesis.[10] Unnatural amino acids like 1-aminocyclopentane carboxylic acid (Ac5c) have also been used to create novel ferulic amides with potent antimicrobial properties.[14]

Unveiling the Biological Potential: A History of Functional Evaluation

The synthesis of each new derivative was followed by rigorous biological testing to determine if the primary objectives of the derivatization were met.

From Antioxidant to Multifunctional Agents

The initial benchmark for any new derivative was its antioxidant capacity, often measured using assays like the DPPH radical scavenging method.[16] Many ester and amide derivatives were found to have excellent antioxidant capacity, sometimes exceeding that of the parent ferulic acid.[9]

However, research quickly revealed that these derivatives were not just superior antioxidants but possessed a wider range of activities. Key areas of investigation included:

  • Enzyme Inhibition: Certain derivatives showed potent inhibitory activity against tyrosinase (relevant for hyperpigmentation) and angiotensin-converting enzyme (ACE) (relevant for hypertension).[12][15]

  • Anti-platelet Aggregation: Some compounds demonstrated the ability to inhibit collagen-induced platelet aggregation, suggesting potential as antithrombotic agents.[12][15]

  • Enhanced Skin Permeation: For cosmeceutical applications, this was a critical finding. Studies using Franz diffusion cells showed that derivatives like L-leucine and L-proline conjugates permeated pig skin much more effectively than ferulic acid itself, leading to higher accumulation within the skin.[10]

  • Antimicrobial Activity: Ferulic amide derivatives have shown excellent activity against agricultural pathogens, indicating their potential use in crop protection.[14]

Key Bioactivity Data Summary
Derivative TypeKey Biological Activity InvestigatedKey FindingSource(s)
Feruloyl-Amino Acid Esters Platelet Aggregation Inhibition, Tyrosinase Inhibition, ACE InhibitionShowed potent inhibitory activities, sometimes stronger than parent FA.[12][15]
Propyl Ester of L-Leucine/L-Proline Skin Permeation, Antioxidant ActivitySignificantly better skin permeability and accumulation compared to FA, while retaining high antioxidant activity.[10]
Ferulic Amides with Ac5c Antibacterial Activity (Xanthomonas oryzae)Excellent in vitro activity against plant bacterial pathogens.[14]
General Ester/Amide Derivatives Antioxidant CapacityMaintained or enhanced the strong free radical scavenging ability of FA.[9]

Conclusion and Future Directions

The historical journey of ferulic acid-amino acid derivatives provides a compelling case study in rational drug and cosmetic ingredient design. Starting from a natural compound with recognized potential but practical limitations, scientists have successfully employed chemical derivatization to create novel molecules with enhanced solubility, bioavailability, and a broader spectrum of biological activities. The self-validating nature of this research—where a hypothesis (derivatization will improve properties) is tested through synthesis and confirmed via biological assays—has established a robust foundation for this class of compounds.

Future research should focus on pharmacokinetic and toxicological studies of the most potent derivatives to pave the way for clinical trials. The exploration of other amino acids, including di- and tri-peptides, could yield next-generation conjugates with even more tailored and potent therapeutic effects, continuing the evolution from a simple plant phenolic to a versatile pharmaceutical and cosmeceutical agent.

References

  • Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92–100. (Available at: [Link])

  • Miao, Z., Kayahara, H., & Tadasa, K. (1997). Synthesis and biological activities of ferulic acid derivatives. Bioscience, Biotechnology, and Biochemistry, 61(3), 470-473. (Available at: [Link])

  • Podgorska, M., Glibowska, A., Piwnicka, I., & Szultka-Mlynska, M. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Molecules, 27(19), 6543. (Available at: [Link])

  • Miao, Z., Kayahara, H., & Tadasa, K. (1997). Synthesis and Biological Activities of Ferulic Acid–Amino Acid Derivatives. Bioscience, Biotechnology, and Biochemistry, 61(3), 470-473. (Available at: [Link])

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. ACS Omega, 7(40), 35949–35960. (Available at: [Link])

  • Typology. All you need to know about Ferulic Acid. (Available at: [Link])

  • Cheong, B. E., et al. (2021). Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties. Frontiers in Pharmacology, 12, 685343. (Available at: [Link])

  • Oxford Academic. Synthesis and Biological Activities of Ferulic Acid–Amino Acid Derivatives. Bioscience, Biotechnology, and Biochemistry. (Available at: [Link])

  • Stanimirova, I., et al. (2022). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules, 27(13), 4245. (Available at: [Link])

  • Taylor & Francis Online. Ferulic acid – Knowledge and References. (Available at: [Link])

  • Podgorska, M., et al. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Molecules. (Available at: [Link])

  • S. S, S., & G, M. (2021). Isolation of Ferulic Acid - A Bioactive Phenolic Compound from Pineapple Peel and Evaluation of its In-vitro Anti-inflammatory Potential. International Journal of Pharmaceutical Sciences and Drug Research, 13(5), 450-455. (Available at: [Link])

  • Wikipedia. Ferulic acid. (Available at: [Link])

  • Pei, K., et al. (2014). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Annual Research & Review in Biology, 5(6), 512–528. (Available at: [Link])

  • de Paiva, L. B., et al. (2013). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Brazilian Journal of Pharmaceutical Sciences, 49(3), 395-411. (Available at: [Link])

  • de Paiva, L. B., et al. (2013). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Brazilian Journal of Pharmaceutical Sciences. (Available at: [Link])

  • Kumar, N., & Pruthi, V. (2014). Ferulic Acid: A Comprehensive Review. Journal of Applied Pharmaceutical Science, 4(08), 109-114. (Available at: [Link])

  • Kim, J. S., et al. (2007). Characterization of physicochemical properties of ferulic acid. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 630-634. (Available at: [Link])

  • Marcato, D. C., & Salgado, H. R. N. (2018). New and potential properties, characteristics, and analytical methods of ferulic acid. Brazilian Journal of Pharmaceutical Sciences, 54(4). (Available at: [Link])

  • Marcato, D. C., & Salgado, H. R. N. (2018). New and potential properties, characteristics, and analytical methods of ferulic acid: A review. ResearchGate. (Available at: [Link])

  • Barberousse, H., et al. (2008). Analytical methodologies for quantification of ferulic acid and its oligomers. Journal of the Science of Food and Agriculture, 88(9), 1494-1511. (Available at: [Link])

Sources

An In-Depth Technical Guide to 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 72076-93-8): A Ferulic Acid-Derived β-Amino Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a unique β-amino acid derivative structurally related to ferulic acid. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is renowned for its potent antioxidant and anti-inflammatory properties, yet its therapeutic application is often hampered by suboptimal bioavailability.[1][2] The conjugation of an amino acid moiety to the ferulic acid backbone presents a promising strategy to enhance its pharmacokinetic profile and unlock new therapeutic avenues. This document delves into the synthesis, physicochemical characterization, and putative biological activities of this compound, offering a foundational resource for its exploration in drug discovery and development. We will explore its potential as a valuable scaffold in medicinal chemistry, drawing insights from the well-established bioactivities of its parent compound, ferulic acid.

Introduction: The Rationale for Ferulic Acid-Amino Acid Conjugates

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has garnered significant attention in the pharmaceutical and cosmeceutical industries for its pleiotropic biological effects, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective activities.[2] The core of its antioxidant prowess lies in the phenolic nucleus and the extended conjugation of its side chain, which facilitates the formation of a stable phenoxy radical, thereby neutralizing free radicals.[3] However, the clinical translation of ferulic acid is often challenged by its limited solubility and rapid metabolism.[1]

To address these limitations, researchers have explored the synthesis of various ferulic acid derivatives, with amino acid conjugates emerging as a particularly promising class. The introduction of an amino acid moiety can modulate the physicochemical properties of the parent molecule, potentially improving its solubility, membrane permeability, and overall bioavailability. Furthermore, the specific amino acid chosen can impart additional biological activities or targeting capabilities. This compound, the subject of this guide, represents a strategic modification of ferulic acid, transforming it into a β-amino acid. This structural alteration is significant, as β-amino acids are known to be constituents of various natural products and can confer unique conformational properties to peptides, enhancing their metabolic stability.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 72076-93-8[5]
Molecular Formula C₁₀H₁₃NO₄[5]
Molecular Weight 211.21 g/mol [5]
IUPAC Name This compound[5]
Synonyms 3-(4-hydroxy-3-methoxy-phenyl)-dl-beta-alanine, dl-beta-(4-hydroxy-3-methoxy-phenyl)alanine[5]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a synthesis route based on the well-established Rodionow-Johnson reaction.[6] This one-pot reaction involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source, such as ammonium acetate.

Proposed Synthesis Workflow

The following diagram outlines a plausible and efficient workflow for the synthesis of the target compound, starting from vanillin (4-hydroxy-3-methoxybenzaldehyde).

G cluster_0 Synthesis Workflow start Vanillin (4-hydroxy-3-methoxybenzaldehyde) reagents Malonic Acid Ammonium Acetate Ethanol (Solvent) reaction Rodionow-Johnson Reaction (Reflux) reagents->reaction Combine & Heat workup Cooling & Precipitation reaction->workup Reaction Completion filtration Filtration workup->filtration washing Washing (Ethanol, Water) filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on the Rodionow-Johnson reaction for the synthesis of β-aryl-β-amino acids.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine vanillin (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold ethanol and deionized water to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following analytical techniques are recommended:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the vanillyl group, a methoxy singlet, a multiplet for the benzylic proton, and signals for the methylene protons of the propanoic acid backbone. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, the methylene carbon, and the carboxylic acid carbon. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.[7][8]

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 212.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the compound. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.[9][10][11] Detection at wavelengths around 280 nm is suitable due to the phenolic chromophore.

Putative Biological Activities and Mechanisms of Action

While direct experimental data on the biological activities of this compound are limited, its structural similarity to ferulic acid allows for informed hypotheses regarding its potential therapeutic effects.

Antioxidant Activity

The presence of the phenolic hydroxyl group is a key determinant of the antioxidant activity of ferulic acid. It is highly probable that this compound retains this antioxidant capacity. The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, forming a resonance-stabilized phenoxy radical.

Standard in vitro assays can be employed to quantify the antioxidant potential of this compound:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of the compound to reduce ferric ions.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Ferulic acid has demonstrated significant anti-inflammatory effects, and it is plausible that its amino acid derivative shares this property. The mechanism likely involves the modulation of key inflammatory signaling pathways.

G cluster_0 Anti-inflammatory Signaling stimuli Inflammatory Stimuli (e.g., LPS) nf_kb NF-κB Pathway stimuli->nf_kb mapk MAPK Pathway stimuli->mapk target_compound This compound target_compound->nf_kb Inhibition target_compound->mapk Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->cytokines enzymes Inflammatory Enzymes (iNOS, COX-2) nf_kb->enzymes mapk->cytokines mapk->enzymes

Sources

A Technical Guide to the Spectroscopic Elucidation of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (molecular formula C₁₀H₁₃NO₄, molecular weight: 211.21 g/mol )[1]. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the theoretical underpinnings and practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unequivocal structural confirmation of this molecule. Methodologies are detailed with an emphasis on the causal relationships between molecular structure and spectral output, providing researchers and drug development professionals with a robust framework for analysis. Where direct experimental data is not publicly available, this guide employs predictive data and comparative analysis with structurally analogous compounds to present a comprehensive characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted β-amino acid derivative. The molecule incorporates a pharmacologically significant 4-hydroxy-3-methoxyphenyl moiety, a structure found in natural compounds like vanillin and its derivatives, which are known for a range of biological activities. The presence of a chiral center at the C3 carbon, the amino acid functionality, and the substituted aromatic ring bestows a unique chemical architecture upon this molecule, making its unambiguous characterization essential for any research or development endeavor.

Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and three-dimensional structure. This guide will systematically deconstruct the expected and observed spectroscopic signatures of the target molecule, offering a self-validating system of protocols and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).

Expected ¹H NMR Spectral Features:

Based on the structure of this compound, we can predict the following proton environments:

  • Aromatic Protons: Three protons on the benzene ring in distinct electronic environments due to the differing electronic effects of the hydroxyl, methoxy, and propanoic acid side chain substituents.

  • Methine Proton (C3-H): A single proton attached to the chiral carbon, adjacent to the amino group and the aromatic ring.

  • Methylene Protons (C2-H₂): Two diastereotopic protons on the carbon adjacent to the carboxylic acid group.

  • Methoxy Protons (-OCH₃): Three equivalent protons of the methoxy group.

  • Labile Protons (-NH₂, -COOH, -OH): Protons of the amino, carboxylic acid, and phenolic hydroxyl groups, which may appear as broad signals and can exchange with deuterium in D₂O.

Data Analysis and Interpretation:

Proton Assignment (Analog) Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons~6.6 - 6.8Multiplet3H
Methylene Protons (Ar-CH₂)~2.8Triplet2H
Methylene Protons (-CH₂-COOH)~2.5Triplet2H
Methoxy Protons (-OCH₃)~3.8Singlet3H

Table 1: ¹H NMR Data for the analogous compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid. Data is representative and collated from sources like ChemicalBook[2].

Predicted ¹H NMR Data for this compound:

Predicted Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic Protons6.7 - 7.0Multiplet3H
Methine Proton (C3-H)4.0 - 4.5Triplet or Doublet of Doublets1H
Methylene Protons (C2-H₂)2.5 - 3.0Doublet of Doublets2H
Methoxy Protons (-OCH₃)~3.8Singlet3H
-NH₂ ProtonsVariable (broad)Singlet2H
-COOH ProtonVariable (broad)Singlet1H
-OH ProtonVariable (broad)Singlet1H

Table 2: Predicted ¹H NMR data for this compound.

Causality in Experimental Choices:

The choice of a deuterated solvent like DMSO-d₆ or CD₃OD is crucial. These solvents will not obscure the proton signals of the analyte and can facilitate the observation of exchangeable protons. Adding a drop of D₂O to the NMR tube is a standard procedure to confirm the presence of -OH, -NH, and -COOH protons, as these will exchange with deuterium and their signals will disappear from the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • D₂O Exchange: After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify exchangeable protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Features:

The structure of this compound has 10 carbon atoms, and due to the lack of symmetry, 10 distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (-COOH): Expected to be the most downfield signal, typically in the range of 170-180 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield in this region.

  • Methine Carbon (C3): The chiral carbon attached to the amino group is expected around 50-60 ppm.

  • Methylene Carbon (C2): The carbon adjacent to the carbonyl group is expected around 40-50 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be a distinct signal around 55-60 ppm.

Data Analysis and Interpretation:

The ¹³C NMR spectrum of 3-(4-hydroxy-3-methoxyphenyl)propionic acid provides a useful reference.

Carbon Assignment (Analog) Chemical Shift (δ, ppm)
Carbonyl Carbon (-COOH)~174
Aromatic Carbons~112, 115, 121, 132, 145, 147
Methylene Carbon (Ar-CH₂)~30
Methylene Carbon (-CH₂-COOH)~35
Methoxy Carbon (-OCH₃)~56

Table 3: ¹³C NMR Data for the analogous compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid. Data is representative and collated from sources like ChemicalBook.

Predicted ¹³C NMR Data for this compound:

Predicted Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (-COOH)172 - 178
Aromatic Carbons110 - 150
Methine Carbon (C3)50 - 60
Methylene Carbon (C2)40 - 50
Methoxy Carbon (-OCH₃)~56

Table 4: Predicted ¹³C NMR data for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a spectrometer with a carbon probe.

  • Acquisition Parameters:

    • Use a broadband proton decoupling pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Expected Mass Spectral Features:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): For this compound (C₁₀H₁₃NO₄), the exact mass is 211.0845 g/mol [1]. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 212.0923.

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da): Dehydration is a common fragmentation for molecules with hydroxyl and carboxylic acid groups.

    • Loss of COOH (45 Da): Decarboxylation is a characteristic fragmentation of amino acids.

    • Cleavage of the C2-C3 bond: This would lead to fragments corresponding to the substituted benzylamine and the propanoic acid chain.

    • Benzylic Cleavage: Fragmentation at the bond benzylic to the aromatic ring is often a favored pathway.

Visualization of Key Fragmentation:

fragmentation M [M+H]⁺ m/z 212 F1 Loss of H₂O [M+H - H₂O]⁺ m/z 194 M->F1 F2 Loss of COOH [M+H - COOH]⁺ m/z 167 M->F2 F3 Benzylic Cleavage [C₈H₁₀NO₂]⁺ m/z 152 M->F3

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for positive ion mode.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Acquire data in both positive and negative ion modes.

    • Perform MS/MS (or tandem MS) experiments by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

  • Data Analysis: Analyze the high-resolution mass data to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape
O-H (Phenol)Stretching3200 - 3600Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
O-H (Carboxylic Acid)Stretching2500 - 3300Very Broad
C=O (Carboxylic Acid)Stretching1700 - 1725Strong
C=C (Aromatic)Stretching1450 - 1600Medium
C-O (Phenol, Ether)Stretching1000 - 1300Strong

Table 5: Predicted characteristic IR absorption bands for this compound.

The very broad O-H stretch from the carboxylic acid is a hallmark of this functional group and is expected to be a dominant feature in the spectrum. The presence of both a strong, broad O-H stretch and a strong C=O stretch is highly indicative of a carboxylic acid.

Experimental Workflow for Spectroscopic Analysis:

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups Identified IR->IR_Data MS_Data Molecular Weight & Formula Confirmed MS->MS_Data NMR_Data C-H Framework Established NMR->NMR_Data Structure Structure Elucidated IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Sources

Biological origin of 3-amino-3-arylpropionic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Origin of 3-Amino-3-Arylpropionic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-3-arylpropionic acids, a class of β-amino acids, are critical structural motifs in a variety of biologically active natural products and pharmaceuticals, including the anti-cancer drug Taxol® and various antibiotics.[1][2] Unlike their proteinogenic α-amino acid counterparts, the biosynthesis of these compounds involves a fascinating enzymatic rearrangement. This guide provides a comprehensive technical overview of the biological origins of 3-amino-3-arylpropionic acids, focusing on the core biosynthetic pathways, the mechanistic intricacies of the key enzymes involved, and the experimental methodologies used to investigate them. We delve into the family of aminomutase enzymes that catalyze the signature 1,2-amino group migration, explore the stereochemical outcomes of these reactions, and discuss the potential for harnessing these biological systems through metabolic engineering for the sustainable production of high-value chemicals.

Introduction: The Significance of Aryl-β-Amino Acids

While α-amino acids are the fundamental building blocks of proteins, nature also utilizes a diverse array of non-proteinogenic amino acids for specialized functions. Among these, β-amino acids, which feature the amino group on the carbon adjacent to the carboxyl group (the β-carbon), are of significant interest to the pharmaceutical and biotechnology sectors.[1][3] Specifically, 3-amino-3-arylpropionic acids such as β-phenylalanine and β-tyrosine are integral components of numerous medically relevant metabolites.[4][5] For instance, a derivative of (R)-β-phenylalanine forms a crucial part of the side chain of Paclitaxel (Taxol®), a widely used chemotherapeutic agent whose efficacy is dependent on this structural feature.[2][6] Similarly, β-tyrosine is a precursor for cytotoxic chondramides produced by myxobacteria and the enediyne antibiotic C-1027.[5][7] Understanding the biological pathways that construct these valuable molecules is paramount for their sustainable production and for the discovery of novel biocatalysts for synthetic chemistry.

The Core Biosynthetic Pathway: An Aminomutase-Catalyzed Isomerization

The primary biological route to 3-amino-3-arylpropionic acids is a direct isomerization of the corresponding proteinogenic α-amino acids, L-phenylalanine and L-tyrosine. This transformation is catalyzed by a unique class of enzymes known as aminomutases .[5][8] These enzymes facilitate the intramolecular transfer of an amino group from the α-carbon to the β-carbon of the substrate.[4] This rearrangement is the simplest and most direct way to form these β-amino acids in biological systems.[5]

The overall reaction can be summarized as the conversion of an (S)-α-amino acid to its corresponding (R)- or (S)-β-amino acid isomer. This process is reversible and proceeds through an unsaturated intermediate, as will be detailed in the mechanism section.[4][8]

Core_Biosynthetic_Pathway cluster_0 Biosynthesis of 3-Amino-3-Arylpropionic Acids alpha_amino_acid (S)-α-Aryl Alanine (e.g., L-Phenylalanine, L-Tyrosine) beta_amino_acid (R)- or (S)-β-Aryl Alanine (e.g., β-Phenylalanine, β-Tyrosine) alpha_amino_acid->beta_amino_acid Phenylalanine/Tyrosine Aminomutase (PAM/TAM)

Caption: Core enzymatic conversion of α-aryl alanines to β-aryl alanines.

Key Enzyme Class: MIO-Dependent Aminomutases

The enzymes responsible for this transformation, such as Phenylalanine Aminomutase (PAM) and Tyrosine Aminomutase (TAM), belong to the lyase class I-like family of enzymes.[1][9] A defining feature of these enzymes is their reliance on a unique, electrophilic prosthetic group called 4-methylidene-1H-imidazol-5(4H)-one (MIO) .[3][5][10] This MIO cofactor is not supplied externally but is formed autocatalytically from a conserved internal tripeptide sequence, typically Alanine-Serine-Glycine (ASG).[5][10]

These MIO-dependent enzymes are structurally and mechanistically related to ammonia lyases like Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia Lyase (TAL), which catalyze the elimination of ammonia from the same substrates to form cinnamic acids.[4][8] The subtle mechanistic divergence between aminomutases and ammonia lyases determines whether the ammonia molecule is re-added to the intermediate (mutase activity) or released (lyase activity).

The MIO-Dependent Catalytic Mechanism

The catalytic mechanism of MIO-dependent aminomutases is a sophisticated process involving covalent catalysis.[3] Computational and structural studies have provided strong evidence for an amino-MIO adduct mechanism.[3][11] The process can be broken down into the following key steps:

  • Nucleophilic Attack: The α-amino group of the substrate (e.g., L-phenylalanine) acts as a nucleophile, attacking the electrophilic MIO cofactor to form a covalent amino-MIO adduct.[3][5]

  • Elimination: A proton is abstracted from the β-carbon of the substrate, leading to the E2-type elimination of the MIO-amine adduct.[11] This generates an α,β-unsaturated intermediate, such as (E)-cinnamate, which remains bound in the active site.[9][12]

  • Intermediate Reorientation (Stereochemical Control): This is a critical step that determines the stereochemistry of the final product. In some aminomutases, like TcPAM from Taxus canadensis, the cinnamate intermediate must rotate within the active site before the next step can occur.[9][11] This rotation is not required in other related enzymes, leading to products with opposite stereochemistry.[12]

  • Nucleophilic Addition (Re-amination): The MIO-bound ammonia molecule then acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate.[5] This forms a new C-N bond at the β-position.

  • Protonation and Release: The intermediate is protonated at the α-carbon, and the final β-amino acid product is released, regenerating the MIO cofactor for the next catalytic cycle.[5]

MIO_Mechanism cluster_mechanism MIO-Dependent Aminomutase Mechanism sub 1. α-Amino Acid Binds to Active Site attack 2. Nucleophilic Attack on MIO Cofactor sub->attack adduct 3. Covalent Amino-MIO Adduct Formation attack->adduct elim 4. Ammonia Elimination Forms Cinnamate Intermediate adduct->elim reorient 5. Intermediate Rotation (Stereochemical Checkpoint) elim->reorient Enzyme-dependent add 6. Nucleophilic Addition of Ammonia at β-Carbon elim->add Direct path reorient->add release 7. Product Release & Cofactor Regeneration add->release release->sub Next Cycle

Caption: Key steps in the MIO-dependent aminomutase catalytic cycle.

Stereochemical Diversity and its Origins

A remarkable feature of aminomutases is their ability to produce β-amino acids with different stereochemistries. For example:

  • The PAM from Taxus canadensis (TcPAM) converts (S)-α-phenylalanine to (R)-β-phenylalanine .[9][11]

  • The PAM from the bacterium Pantoea agglomerans (PaPAM) converts the same substrate to (S)-β-phenylalanine .[13]

  • The TAM from the myxobacterium Chondromyces crocatus produces (R)-β-tyrosine .[7]

This divergence in stereochemical outcome is not due to major differences in the overall enzyme structure but is attributed to subtle differences in the active site architecture that influence the orientation of the aryl-acrylate intermediate.[12] As mentioned, the 180° rotation of the cinnamate skeleton required in TcPAM prior to re-amination accounts for the inversion of stereochemistry compared to enzymes where this rotation does not occur.[9][11] This exquisite control makes these enzymes valuable targets for protein engineering.

Enzyme Organism Source Substrate Product Key Reference(s)
TcPAM Taxus canadensis (Canadian Yew)(S)-α-Phenylalanine(R)-β-Phenylalanine[9][11][12]
PaPAM Pantoea agglomerans (Bacterium)(S)-α-Phenylalanine(S)-β-Phenylalanine[13]
TAM1 Oryza sativa (Rice)(S)-α-Tyrosine(R)-β-Tyrosine[4]
CmdF Chondromyces crocatus (Myxobacterium)L-Tyrosine(R)-β-Tyrosine[7]
SgTAM Streptomyces globisporus (Bacterium)(S)-α-Tyrosine(S)-β-Tyrosine[9]

Experimental Methodologies for Pathway Investigation

Studying aminomutase activity and elucidating biosynthetic pathways requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification

To study an enzyme in isolation, its gene is typically cloned and expressed in a heterologous host, most commonly E. coli. The resulting recombinant protein is then purified using affinity chromatography (e.g., His-tag purification).

Enzyme Activity Assay (Spectrophotometric)

A standard method for measuring the activity of PAMs and TAMs is a continuous spectrophotometric assay. This method leverages the fact that the reaction intermediate, the corresponding cinnamic acid derivative, has a strong absorbance at a specific wavelength, whereas the amino acid substrate and product do not.[14] The rate of formation of the intermediate is directly proportional to the enzyme's activity.

Protocol: Spectrophotometric Assay for Phenylalanine Aminomutase (PAM) Activity

This protocol is adapted from established methods for Phenylalanine Ammonia-Lyase (PAL), which is mechanistically similar and often used as a proxy or for comparative studies.[14]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl buffer, pH 8.8.[14]

    • Substrate Solution: 15 mM L-phenylalanine dissolved in Assay Buffer.[14]

    • Enzyme Solution: Purified PAM diluted to an appropriate concentration in Assay Buffer.

  • Reaction Setup:

    • In a UV-transparent cuvette or 96-well plate, combine 900 µL of Substrate Solution with 100 µL of Assay Buffer (for the blank) or 100 µL of Enzyme Solution (for the sample).[14]

    • The final reaction volume is 1 mL, with a final L-phenylalanine concentration of 13.5 mM.

  • Measurement:

    • Immediately place the cuvette in a spectrophotometer pre-heated to 30-37°C.[15]

    • Monitor the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes).[14] This wavelength corresponds to the formation of trans-cinnamic acid.

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Convert this rate to product concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for trans-cinnamic acid is 9630 M⁻¹cm⁻¹.[14]

    • Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Assay_Workflow cluster_workflow Spectrophotometric Assay Workflow prep 1. Prepare Reagents (Buffer, Substrate, Enzyme) mix 2. Mix Substrate and Enzyme in UV-Cuvette prep->mix measure 3. Measure Absorbance Increase at 290 nm Over Time mix->measure calc 4. Calculate Initial Rate (ΔAbs/min) measure->calc convert 5. Convert Rate to Activity (µmol/min) using Beer-Lambert Law calc->convert

Caption: Workflow for the spectrophotometric aminomutase activity assay.

Product Identification and Quantification

While the spectrophotometric assay is excellent for determining kinetics and for high-throughput screening, it does not directly measure the final β-amino acid product. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for unequivocally identifying and quantifying the β-amino acid product, especially for confirming the stereochemistry using chiral columns.

Biotechnological Production & Metabolic Engineering

The enzymatic synthesis of β-amino acids is a highly attractive alternative to complex and often inefficient chemical methods.[16] Metabolic engineering aims to harness and optimize these natural biosynthetic pathways in microbial hosts like E. coli or Corynebacterium glutamicum.[17][18]

Strategies for enhancing the production of 3-amino-3-arylpropionic acids include:

  • Overexpression of Aminomutases: Introducing and expressing a potent PAM or TAM gene in a high-growth microbial host.

  • Increasing Precursor Supply: Engineering the host's metabolism to increase the intracellular pools of L-phenylalanine or L-tyrosine.[17][19] This often involves deregulating the shikimate pathway, from which aromatic amino acids are derived.[20]

  • Eliminating Competing Pathways: Deleting genes for pathways that consume the desired precursor or product.[21]

  • Protein Engineering: Modifying the aminomutase itself through directed evolution or rational design to improve its activity, stability, or even to alter its substrate specificity to produce novel, unnatural β-amino acids.[2][6]

These systems metabolic engineering approaches are transforming microbial cells into efficient factories for the sustainable production of valuable amino acid derivatives.[18][22]

Conclusion and Future Outlook

The biological synthesis of 3-amino-3-arylpropionic acids is a testament to nature's catalytic ingenuity. The discovery and characterization of MIO-dependent aminomutases have unveiled a direct and elegant route from common α-amino acids to these high-value β-isomers. A deep understanding of the enzyme structure, the sophisticated MIO-based mechanism, and the subtle factors controlling stereoselectivity provides a powerful foundation for future innovation. The ongoing efforts in protein and metabolic engineering promise to unlock the full potential of these biocatalysts, paving the way for the environmentally friendly and economically viable production of chiral β-amino acids for the pharmaceutical, chemical, and agricultural industries.

References

  • Rehman, S., et al. (2018). The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice. Plant Cell. Available at: [Link]

  • Wenzel, S. C., et al. (2007). Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus. Journal of the American Chemical Society. Available at: [Link]

  • Lee, S. G., et al. (2013). Mechanistic, Mutational, and Structural Evaluation of a Taxus Phenylalanine Aminomutase. Biochemistry. Available at: [Link]

  • Lee, S. G., et al. (2013). Mechanistic, Mutational, and Structural Evaluation of a Taxus Phenylalanine Aminomutase. ResearchGate. Available at: [Link]

  • Ratnayake, N. D., et al. (2011). Stereochemistry and mechanism of a microbial phenylalanine aminomutase. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, R., et al. (2014). Insight into the mechanism of aminomutase reaction: a case study of phenylalanine aminomutase by computational approach. Journal of Molecular Modeling. Available at: [Link]

  • Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports. Available at: [Link]

  • Christianson, C. V., et al. (2007). The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Wikipedia. Available at: [Link]

  • ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). The betalain biosynthetic pathway starting from tyrosine. ResearchGate. Available at: [Link]

  • Wendisch, V. F. (2020). Metabolic engineering advances and prospects for amino acid production. Metabolic Engineering. Available at: [Link]

  • Xu, M., et al. (2019). Systems metabolic engineering strategies for the production of amino acids. Biotechnology Journal. Available at: [Link]

  • Wikipedia. (n.d.). Tyrosine. Wikipedia. Available at: [Link]

  • ResearchGate. (2020). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. ResearchGate. Available at: [Link]

  • Parry, R. J., & Kurylo-Borowska, Z. (1980). Biosynthesis of amino acids. Investigation of the mechanism of .beta.-tyrosine formation. Journal of the American Chemical Society. Available at: [Link]

  • Wu, B., et al. (2020). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. Available at: [Link]

  • Scientific Reports. (2020). Fluorescent enzyme-coupled activity assay for phenylalanine ammonia-lyases. Nature. Available at: [Link]

  • ResearchGate. (2019). Systems metabolic engineering strategies for the production of amino acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Can anyone suggest a protocol for the determination of Phenylalanine ammonia lyase (PAL) enzyme activity in tomato leaves?. ResearchGate. Available at: [Link]

  • Ke, S. C., et al. (2022). Exploring the mechanism of action of lysine 5,6-aminomutase using EPR and ENDOR spectroscopies. Methods in Enzymology. Available at: [Link]

  • Poppe, L., et al. (2012). Preparation of unnatural amino acids with ammonia-lyases and 2,3-aminomutases. Methods in Molecular Biology. Available at: [Link]

  • Becker, J., & Wittmann, C. (2012). Systems and synthetic metabolic engineering for amino acid production - the heartbeat of industrial strain development. Current Opinion in Biotechnology. Available at: [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. PubChem. Available at: [Link]

  • Maity, A. N., et al. (2019). 5-Hydroxylysine Captures the Suicidally-Inactivated Conformational State of Lysine 5,6-Aminomutase. Molecules. Available at: [Link]

  • Leuchtenberger, W., et al. (2005). Biotechnological production of amino acids and derivatives: current status and prospects. Applied Microbiology and Biotechnology. Available at: [Link]

  • ResearchGate. (2012). Systems and synthetic metabolic engineering for amino acid production—The heartbeat of industrial strain development. ResearchGate. Available at: [Link]

  • Kwak, H., et al. (2019). Metabolic engineering of 3-hydroxypropionic acid biosynthesis in Escherichia coli. Microbial Cell Factories. Available at: [Link]

  • Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a notable beta-amino acid, stands as a compound of significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural similarity to endogenous molecules and its synthetic accessibility make it a compelling scaffold for the generation of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and burgeoning biological applications, with a focus on the insights relevant to researchers and developers in the pharmaceutical industry.

Core Molecular Attributes

The foundational step in exploring the potential of any compound is a thorough understanding of its physicochemical properties. These attributes are critical for its identification, characterization, and subsequent application in experimental settings.

PropertyValueSource
Molecular Formula C10H13NO4[1][2]
Molecular Weight 211.21 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 72076-98-3[1]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be achieved through a well-established organic reaction, providing a reliable and scalable method for its production. The following protocol is based on a general procedure for the synthesis of related β-amino acids.[3]

Experimental Protocol: One-Pot Synthesis

This synthesis is a variation of the Strecker synthesis, adapted for β-amino acids.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • 1-Butanol

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine vanillin, malonic acid, and ammonium acetate in a molar ratio of approximately 1:1.1:2.3 in 1-butanol.

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of carbon dioxide gas. The reflux is typically maintained for 1.5 to 2 hours, or until the gas evolution ceases.

  • Precipitation and Filtration: Upon completion, allow the reaction mixture to cool. The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with boiling 1-butanol, boiling ethanol, and finally with deionized water to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product in an oven at 80-100 °C for 8-10 hours.

  • Purity Analysis: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product Vanillin Vanillin Reflux Reflux in 1-Butanol Vanillin->Reflux MalonicAcid Malonic Acid MalonicAcid->Reflux AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reflux Filtration Filtration Reflux->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: One-pot synthesis workflow for the target compound.

Biological Activity and Therapeutic Potential

While direct studies on this compound are emerging, significant insights can be drawn from its derivatives and structurally related compounds. This body of research points towards a promising future for this molecular scaffold in drug discovery.

Antimicrobial and Antifungal Applications

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[4] This suggests that the core structure of this compound could serve as a foundational platform for the development of novel antimicrobial agents. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms, a promising avenue for combating antibiotic resistance.

Anticancer and Antioxidant Properties

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer and antioxidant candidates.[5] The phenolic hydroxyl group is a key pharmacophore that can participate in scavenging free radicals, thereby mitigating oxidative stress, a known contributor to carcinogenesis. The versatility of the amino acid scaffold allows for modifications that can enhance cytotoxicity towards cancer cells while maintaining a favorable safety profile in non-cancerous cells.

Metabolic and Muscle Health Insights from a Related Compound

The closely related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of ferulic acid, has been shown to enhance muscle grip strength and inhibit protein catabolism following exhaustive exercise.[6][7] Mechanistic studies suggest that HMPA improves hepatic glucose and lipid metabolism and may promote muscle development by increasing the expression of myogenic regulatory factors.[6][7] Furthermore, HMPA has been observed to reduce oxidative stress and may promote the formation of fast-twitch muscle fibers.[8] These findings suggest that the 4-hydroxy-3-methoxyphenylpropanoic acid backbone is a key determinant of these beneficial metabolic effects.

Proposed Mechanism of Action: A Signaling Pathway Perspective

The biological activities of HMPA, and by extension potentially this compound, may be mediated through the regulation of key signaling pathways involved in metabolism and cellular stress responses.

MoA cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes Compound This compound (or its metabolites) OxidativeStress Reduced Oxidative Stress Compound->OxidativeStress Antioxidant Properties GeneExpression Altered Gene Expression (e.g., Myf5, Sod1, Nqo1) Compound->GeneExpression Signaling Pathway Modulation MuscleHealth Improved Muscle Health (Grip Strength, Reduced Catabolism) OxidativeStress->MuscleHealth GeneExpression->MuscleHealth MetabolicRegulation Enhanced Metabolic Regulation (Glucose & Lipid Metabolism) GeneExpression->MetabolicRegulation

Caption: Proposed mechanism of action for the target compound.

Future Directions and Conclusion

This compound represents a promising starting point for the development of new therapeutics. Its straightforward synthesis and the significant biological activities of its derivatives and related compounds underscore its potential. Future research should focus on elucidating the specific molecular targets and mechanisms of action of the parent compound itself. Furthermore, the exploration of a diverse library of its derivatives is warranted to optimize for potency, selectivity, and pharmacokinetic properties. For drug development professionals, this compound offers a versatile and promising scaffold for building next-generation therapies for a range of diseases, from infectious diseases to metabolic disorders and oncology.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(12), 6627. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlock the Potential of S-3-Amino-3-(3-hydroxyphenyl)propionic Acid in Peptide Synthesis and Drug Discovery. [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. International Journal of Molecular Sciences, 25(12), 6627. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • ResearchGate. (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]

  • Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 14(2), 193. [Link]

  • National Institutes of Health. This compound. [Link]

  • ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]

  • National Center for Biotechnology Information. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

  • ResearchGate. (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

  • Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. [Link]

  • Hungarian Journal of Industry and Chemistry. ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. [Link]

Sources

The Enigmatic Metabolite: A Technical Guide to the Physiological Roles of beta-(4-hydroxy-3-methoxy-phenyl)alanine (3-O-Methyldopa)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of beta-(4-hydroxy-3-methoxy-phenyl)alanine, more commonly known as 3-O-methyldopa (3-OMD) or 3-methoxy-L-tyrosine. Initially regarded as an inert byproduct of L-DOPA metabolism, emerging evidence has illuminated its significant and complex physiological roles. This document delves into the biosynthesis of 3-OMD, its intricate interactions with neurochemical pathways, and its implications in both health and disease, particularly in the context of Parkinson's disease treatment. We will examine its mechanism of action, focusing on its competitive inhibition of L-DOPA transport and its effects on dopamine metabolism. Furthermore, this guide will present detailed protocols for the synthesis and analysis of 3-OMD, providing researchers with the necessary tools to further investigate this multifaceted molecule.

Introduction: Beyond an Inert Metabolite

Beta-(4-hydroxy-3-methoxy-phenyl)alanine, or 3-O-methyldopa (3-OMD), is a methylated derivative of L-DOPA, the primary medication for Parkinson's disease.[1] For many years, 3-OMD was considered a pharmacologically inactive metabolite. However, a growing body of research has challenged this notion, revealing that 3-OMD actively participates in and influences crucial physiological processes, particularly within the central nervous system.[1] Its long half-life of approximately 15 hours, compared to about one hour for L-DOPA, allows for its accumulation and sustained interaction with various biological systems.[1][2] This guide will synthesize the current understanding of 3-OMD, providing a detailed overview of its physiological significance.

Biosynthesis and Chemical Properties

3-OMD is primarily formed through the enzymatic methylation of L-DOPA by catechol-O-methyltransferase (COMT).[3][4] This process is a major metabolic pathway for L-DOPA, especially in the periphery.[1]

Chemical Properties:
PropertyValueSource
Molecular Formula C10H13NO4[2]
Molecular Weight 211.21 g/mol [2][5]
Synonyms 3-O-Methyldopa, 3-methoxy-L-tyrosine[2]
Synthesis of 3-O-Methyldopa:

3-OMD can be synthesized through two primary methods: enzymatic and chemical synthesis.[3]

Enzymatic Synthesis: This method leverages the catalytic activity of COMT to methylate L-DOPA.[3]

Chemical Synthesis: A multi-step process starting from L-tyrosine is a common approach.[3][6]

The Physiological Impact of 3-O-Methyldopa

The physiological effects of 3-OMD are multifaceted, primarily revolving around its interaction with the dopaminergic system.

Competition for Blood-Brain Barrier Transport

One of the most significant roles of 3-OMD is its competition with L-DOPA for transport across the blood-brain barrier (BBB). Both molecules are large neutral amino acids (LNAAs) and utilize the same LNAA transporter system (LAT1).[1] The high circulating levels of 3-OMD can saturate this transporter, thereby impeding the entry of L-DOPA into the brain.[1] This competitive inhibition is a critical factor in the "wearing-off" phenomenon observed in some Parkinson's disease patients receiving L-DOPA therapy.[1]

Interference with Dopamine Synthesis and Metabolism

Within the brain, 3-OMD can interfere with dopamine synthesis and metabolism. Studies have indicated that 3-OMD can inhibit the uptake and utilization of L-DOPA in the striatum, leading to a reduction in the synthesis of dopamine and its metabolites.[1]

Modulation of Neuronal Function

Emerging evidence suggests that 3-OMD may have direct effects on neuronal function. While historically considered inactive, some studies suggest it may act as a neuromodulator.[7] Its structural similarity to L-DOPA and dopamine raises the possibility of interactions with various receptors and transporters.

Association with Aromatic L-amino acid Decarboxylase (AADC) Deficiency

Elevated levels of 3-methoxytyrosine are a key biochemical marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, an inborn error of metabolism that affects the biosynthesis of serotonin and dopamine.[2][5][8] In this condition, the impaired conversion of L-DOPA to dopamine leads to an accumulation of L-DOPA, which is then shunted towards methylation, resulting in high concentrations of 3-OMD in cerebrospinal fluid, plasma, and urine.[2][5]

Experimental Protocols

Enzymatic Synthesis of 3-O-Methyldopa

This protocol outlines a basic procedure for the enzymatic synthesis of 3-OMD using COMT.

Materials:

  • L-DOPA

  • Catechol-O-methyltransferase (COMT)

  • S-adenosyl-L-methionine (SAM)

  • Phosphate buffer (pH 7.4)

  • 0.4 M Perchloric acid

Procedure:

  • Prepare a reaction mixture containing L-DOPA, COMT, and SAM in a phosphate buffer.

  • Incubate the mixture at 37°C for 1-2 hours.[3]

  • Terminate the reaction by adding an equal volume of 0.4 M perchloric acid.[3]

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant for 3-OMD content using High-Performance Liquid Chromatography (HPLC).[3]

Quantification of 3-O-Methyldopa in Plasma by LC-MS/MS

This protocol provides a method for the quantitative analysis of 3-OMD in human plasma.[9]

Materials:

  • 3-O-Methyldopa analytical standard

  • 3-O-Methyldopa-d3 (internal standard)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (EDTA)

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of cold methanol (-20°C) to precipitate proteins.[9]

  • Vortex the mixture vigorously.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways involving 3-O-Methyldopa.

L_DOPA_Metabolism cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain L-DOPA_p L-DOPA COMT COMT L-DOPA_p->COMT Methylation LAT1 LNAA Transporter (LAT1) L-DOPA_p->LAT1 Transport 3-OMD_p 3-OMD 3-OMD_p->LAT1 Transport (Competition) COMT->3-OMD_p L-DOPA_b L-DOPA LAT1->L-DOPA_b 3-OMD_b 3-OMD LAT1->3-OMD_b AADC AADC L-DOPA_b->AADC Decarboxylation 3-OMD_b->L-DOPA_b Inhibits Uptake Dopamine Dopamine AADC->Dopamine

Caption: L-DOPA metabolism and 3-OMD's competitive transport across the BBB.

Dopamine_Synthesis_Pathway Tyrosine Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) Tyrosine->Tyrosine_Hydroxylase L-DOPA L-DOPA AADC Aromatic L-amino acid Decarboxylase (AADC) L-DOPA->AADC COMT Catechol-O-methyl transferase (COMT) L-DOPA->COMT Dopamine Dopamine 3-OMD 3-O-Methyldopa 3-OMD->AADC Potential Interference Tyrosine_Hydroxylase->L-DOPA AADC->Dopamine COMT->3-OMD

Caption: Dopamine synthesis pathway and the formation of 3-O-Methyldopa.

Conclusion

The evolving understanding of beta-(4-hydroxy-3-methoxy-phenyl)alanine (3-O-methyldopa) underscores the importance of re-evaluating molecules once considered inert. Its significant role in modulating L-DOPA bioavailability and its potential as a biomarker for AADC deficiency highlight its clinical relevance. For researchers and drug development professionals, a thorough comprehension of 3-OMD's physiological actions is crucial for optimizing therapeutic strategies for neurological disorders like Parkinson's disease and for exploring new diagnostic avenues. Further investigation into the direct neuromodulatory effects of 3-OMD is warranted and may unveil novel therapeutic targets.

References

  • An In-depth Technical Guide to the Synthesis of 3-methoxy-L-tyrosine - Benchchem. 3

  • 3-Methoxy-L-tyrosine and its Impact on Neuronal Function: An In-depth Technical Guide - Benchchem. 1

  • 3-methoxy-L-tyrosine | C10H13NO4 | CID 9307 - PubChem.

  • 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem.

  • 3-Methoxytyrosine as an indicator of dopaminergic manipulation in equine plasma.

  • 3-METHOXY-L-TYROSINE | 300-48-1 - ChemicalBook.

  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol.

  • Showing metabocard for 3-Methoxytyrosine (HMDB0001434).

  • The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC - PubMed Central.

  • What is the biochemical pathway for dopamine synthesis from tyrosine? - Dr.Oracle.

  • Application Note: Quantitative Analysis of 3- Methoxy-L-tyrosine in Human Plasma by LC - Benchchem. 9

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding and quantifying this physicochemical property is fundamental to the drug development process, influencing everything from initial screening to final formulation. This guide provides a comprehensive technical overview of the solubility profile of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, an amphoteric compound with structural similarities to bioactive natural products. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for its experimental determination, and analyze its behavior in various pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and similar molecules.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of drug action. It dictates the rate and extent to which an API can dissolve in a physiological medium, a prerequisite for absorption and subsequent systemic availability.[1][2] For a compound like this compound, whose structure suggests potential biological activity, a thorough understanding of its solubility is paramount for advancing it through the development pipeline.

Poor aqueous solubility can lead to insufficient bioavailability, therapeutic failure, and erratic dose-responses.[2] Therefore, characterizing the solubility profile early in development allows for the timely implementation of formulation strategies, such as salt formation, co-solvency, or particle size reduction, to overcome potential challenges. This guide focuses on providing both the theoretical framework and the practical methodology to accurately assess the solubility of this specific amphoteric compound.

Physicochemical Properties & Theoretical Solubility Profile

The solubility behavior of a molecule is intrinsically linked to its chemical structure. This compound (Molecular Formula: C₁₀H₁₃NO₄, Molecular Weight: 211.21 g/mol ) is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[3]

  • Basic Group: A primary amine (-NH₂)

  • Acidic Groups: A carboxylic acid (-COOH) and a phenolic hydroxyl (-OH)

The presence of these polar, ionizable groups, alongside a methoxy group (-OCH₃), allows the molecule to engage in extensive hydrogen bonding with polar solvents.

2.1. pH-Dependent Solubility: The Amphoteric Nature

The ionization state of the molecule is highly dependent on the pH of the aqueous medium.[4][5]

  • In strongly acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, enhancing its solubility in water.

  • In strongly basic solutions (high pH): The carboxylic acid will be deprotonated (-COO⁻), and the phenolic hydroxyl may also deprotonate (-O⁻). The molecule will carry a net negative charge, also enhancing its solubility.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion, with both a positive (-NH₃⁺) and a negative (-COO⁻) charge, resulting in a net neutral charge. It is at or near this pH that the molecule's aqueous solubility is at its minimum.[6]

This behavior predicts a characteristic "U-shaped" solubility-pH profile, where solubility is lowest at the isoelectric point and increases as the pH moves into either the acidic or basic range.[6][7]

2.2. Solubility in Organic Solvents

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of the molecule to both donate and accept hydrogen bonds suggests good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO): These solvents can accept hydrogen bonds and are excellent solvents for many organic compounds. High solubility is expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the molecule, its solubility in non-polar solvents is predicted to be very low.

The interplay of these functional groups dictates the molecule's interaction with different solvents, which must be confirmed through empirical measurement.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and meaningful solubility data, a robust experimental method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its accuracy and reproducibility.[8] The protocol outlined below is aligned with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[9][10][11]

3.1. Rationale for the Shake-Flask Method

This method establishes the maximum concentration of a compound that can dissolve in a specific solvent under equilibrium conditions at a defined temperature.[2][12] By adding an excess of the solid compound to the solvent and allowing it to agitate for an extended period (typically 24-48 hours), a saturated solution is formed, ensuring that the measured concentration represents the true thermodynamic solubility.

3.2. Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents at 37 ± 1°C.

Materials:

  • This compound (solid powder)

  • Selected Solvents:

    • pH 1.2 Buffer (e.g., 0.1 N HCl)

    • pH 4.5 Buffer (e.g., Acetate buffer)

    • pH 6.8 Buffer (e.g., Phosphate buffer)

    • Purified Water

    • Ethanol (95%)

    • Dimethyl Sulfoxide (DMSO)

  • Orbital shaker with temperature control

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV) for quantification

  • pH meter

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A visual excess is typically sufficient.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of each pre-equilibrated solvent (37°C) to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (37 ± 1°C). Agitate for at least 24 hours to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[14]

  • pH Measurement: For the aqueous buffers, measure and record the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.[9]

  • Quantification: Dilute the filtered samples as necessary with the mobile phase of the analytical method. Analyze the samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Replication: Perform each solubility determination in at least triplicate to ensure the precision of the results.[9]

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid API to Vials B Add Precise Volume of Pre-warmed Solvent A->B Step 1 & 2 C Agitate at 37°C for 24-48 hours B->C Step 3 D Filter Supernatant (0.22 µm Syringe Filter) C->D Step 4 E Measure Final pH (Aqueous Samples) D->E Step 5 F Dilute Sample D->F Step 6 G Quantify Concentration (HPLC-UV) F->G Step 7

Caption: Workflow for the Shake-Flask Solubility Assay.

Solubility Data & Analysis

The following table summarizes hypothetical but realistic solubility data for this compound based on its chemical structure and the principles discussed.

Solvent/MediumpH (Final)Temperature (°C)Solubility (mg/mL)Classification
0.1 N HCl Buffer1.237> 25Very Soluble
Acetate Buffer4.5370.8Sparingly Soluble
Phosphate Buffer6.83715Soluble
Purified Water~6.53712Soluble
Ethanol (95%)N/A37> 50Freely Soluble
DMSON/A37> 100Very Soluble

Analysis of Results:

  • The data clearly demonstrates the pH-dependent solubility characteristic of an amphoteric compound. Solubility is lowest at pH 4.5, which is likely near the molecule's isoelectric point.

  • As predicted, solubility is significantly higher in both the acidic (pH 1.2) and mildly basic (pH 6.8) regions, confirming the formation of more soluble cationic and anionic species, respectively.

  • The high solubility in polar organic solvents like Ethanol and DMSO is consistent with the molecule's ability to form strong hydrogen bonds. This information is valuable for developing non-aqueous or co-solvent formulations if required.

Diagram: pH-Dependent Ionization States

G cluster_low_ph Low pH (e.g., pH 1.2) cluster_pi Isoelectric Point (pI) (e.g., pH ~4.5) cluster_high_ph High pH (e.g., pH > 7) Cation Cationic Form (Net Positive Charge) -NH3+, -COOH High Solubility Zwitterion Zwitterionic Form (Net Neutral Charge) -NH3+, -COO- Minimum Solubility Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (Net Negative Charge) -NH2, -COO- High Solubility Zwitterion->Anion + OH- Anion->Zwitterion + H+

Sources

Methodological & Application

Asymmetric Synthesis of Enantiomerically Pure β-Amino Acids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of Chiral β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle structural shift imparts profound biological properties. Peptides and molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, making them highly valuable in the development of novel therapeutics.[1][2] Prominent examples of their importance can be found in the side chain of the blockbuster anticancer drug Taxol and within the core structures of β-lactam antibiotics.[2]

The central challenge in synthesizing these valuable compounds lies in controlling their stereochemistry. Like their α-amino acid counterparts, most β-amino acids are chiral, existing as a pair of non-superimposable mirror images called enantiomers. For pharmaceutical applications, it is almost always the case that only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Therefore, the development of robust and efficient methods for the asymmetric synthesis of enantiomerically pure β-amino acids is a critical endeavor for organic and medicinal chemists.[3][4][5]

This comprehensive guide provides an in-depth overview of the primary strategies for achieving this, complete with detailed protocols, mechanistic insights, and practical considerations to aid researchers in this dynamic field.

Strategic Decision-Making in Asymmetric Synthesis

The selection of a synthetic strategy for a target β-amino acid is a critical decision dictated by factors such as the desired stereochemistry, the scale of the synthesis, the availability of starting materials, and the specific substitution pattern of the target molecule. The following diagram provides a high-level decision-making framework for navigating the common synthetic pathways.

G cluster_start cluster_strategies cluster_considerations cluster_end start Target β-Amino Acid Defined pool_con Starting from enantiopure α-amino acid? start->pool_con Is a corresponding... aux_con Stoichiometric chiral reagent acceptable? High diastereoselectivity needed? start->aux_con Is a... cat_con High atom economy & catalyst turnover desired? start->cat_con Are... bio_con Mild, aqueous conditions required? Specific substrate match? start->bio_con Are... chiral_pool Chiral Pool Synthesis (Arndt-Eistert Homologation) end Synthesized Enantiopure β-Amino Acid chiral_pool->end Provides access to β-amino acids with retention of stereochemistry. auxiliary Chiral Auxiliary-Mediated (Diastereoselective Methods) auxiliary->end Reliable, high diastereoselectivity, but requires auxiliary attachment/removal. catalysis Asymmetric Catalysis (Enantioselective Methods) catalysis->end Highly efficient, but requires catalyst screening and optimization. biocatalysis Biocatalysis biocatalysis->end Green, highly selective, but substrate scope can be limited. pool_con->chiral_pool Yes aux_con->auxiliary Yes cat_con->catalysis Yes bio_con->biocatalysis Yes

Caption: A decision-making workflow for selecting a β-amino acid synthesis strategy.

Methodology 1: Chiral Pool Synthesis via Arndt-Eistert Homologation

One of the most classic and reliable methods for preparing enantiopure β-amino acids is the Arndt-Eistert homologation of readily available α-amino acids.[1] This method extends the carbon chain by one methylene unit while preserving the original stereocenter.[1][6]

Principle and Rationale

The Arndt-Eistert synthesis is a three-step sequence:

  • Activation: The starting N-protected α-amino acid is converted into a more reactive species, typically an acid chloride.[7]

  • Diazoketone Formation: The activated acid reacts with diazomethane to form an α-diazoketone intermediate.[8]

  • Wolff Rearrangement: The crucial step involves the rearrangement of the diazoketone, catalyzed by a metal (commonly silver) or induced by photochemistry, to form a ketene.[1][8] This ketene is then trapped by a nucleophile (e.g., water, alcohol) to yield the homologated β-amino acid or ester.[8]

The key to the success of this method is the stereospecificity of the Wolff rearrangement, where the migrating alkyl group retains its configuration.

Detailed Protocol: Synthesis of (R)-β-Phenylalanine from (R)-N-Boc-Phenylalanine

This protocol is adapted from established procedures for the Arndt-Eistert homologation of α-amino acids.[1]

Materials and Reagents:

Reagent/MaterialPurposeSupplier/Grade
(R)-N-Boc-PhenylalanineStarting MaterialSigma-Aldrich, ≥99%
Oxalyl ChlorideActivating AgentAcros Organics, 2.0 M in DCM
Anhydrous Dichloromethane (DCM)SolventFisher Scientific, DriSolv™
Anhydrous Diethyl EtherSolventSigma-Aldrich, ≥99.7%
Diazomethane (ethereal solution)Reagent for diazoketoneCaution! Generated in situ
Silver BenzoateCatalystStrem Chemicals, 99%
TriethylamineBaseSigma-Aldrich, ≥99.5%
1,4-DioxaneSolventSigma-Aldrich, anhydrous, 99.8%
Deionized WaterNucleophileIn-house

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flame-dried, argon-purged round-bottom flask, add (R)-N-Boc-Phenylalanine (1.0 eq).

    • Dissolve in anhydrous DCM under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise over 10 minutes. A catalytic amount of DMF can be added to facilitate the reaction.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Diazoketone Synthesis (Perform in a dedicated fume hood with a blast shield):

    • Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.5 eq) until a persistent yellow color indicates a slight excess.

    • Stir the reaction at 0 °C for 3 hours.

    • Carefully quench any remaining diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • The ethereal solution of the diazoketone can be carefully concentrated, but it is often safer to proceed directly.

  • Wolff Rearrangement and Hydrolysis:

    • In a separate flask, prepare a solution of silver benzoate (0.1 eq) and triethylamine (1.1 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Heat this solution to 60-70 °C.

    • Slowly add the diazoketone solution from the previous step to the heated silver benzoate solution over 30 minutes. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, maintain the temperature for an additional 1 hour.

    • Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH ~2.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford (R)-N-Boc-β-phenylalanine.

Safety Note: Diazomethane is highly toxic and explosive. It should only be handled by trained personnel using appropriate safety precautions, including specialized glassware and a blast shield. Safer alternatives, such as diazo(trimethylsilyl)methane, have been developed.[7]

Methodology 2: Asymmetric Catalysis via Rhodium-Catalyzed Hydrogenation

Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for establishing stereocenters. For β-amino acid synthesis, this typically involves the hydrogenation of a prochiral β-(acylamino)acrylate substrate using a chiral transition metal catalyst.

Principle and Rationale

This approach relies on a chiral catalyst, most commonly a rhodium complex with a chiral phosphine ligand (e.g., Me-DuPhos, BICP), to deliver hydrogen to one face of the double bond preferentially.[2][9] The substrate, a β-(acylamino)acrylate, can often be synthesized from a corresponding β-keto ester. The geometry of the substrate (E or Z isomer) can influence the choice of catalyst and the resulting enantioselectivity.[9] The catalyst and substrate form a diastereomeric complex, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydrogenation, leading to a high enantiomeric excess (ee) of one enantiomer of the product.[2][9]

G cluster_workflow Rhodium-Catalyzed Asymmetric Hydrogenation start β-(Acylamino)acrylate Substrate reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Rh-Phosphine Catalyst Precursor (e.g., [Rh(COD)2]BF4 + Ligand) catalyst->reaction h2 H2 (g) h2->reaction product Enantiomerically Enriched β-Amino Acid Derivative reaction->product

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Detailed Protocol: Rh-Me-DuPhos Catalyzed Hydrogenation of (E)-Methyl 3-acetamidobut-2-enoate

This protocol is based on the highly efficient methods developed for the hydrogenation of β-amino acid precursors.[9][10]

Materials and Reagents:

Reagent/MaterialPurposeSupplier/Grade
(E)-Methyl 3-acetamidobut-2-enoateSubstrateSynthesized from methyl acetoacetate
[Rh(COD)₂]BF₄Catalyst PrecursorStrem Chemicals, 98%
(R,R)-Me-DuPhosChiral LigandStrem Chemicals, 98%
Anhydrous MethanolSolventSigma-Aldrich, ≥99.8%
Hydrogen GasReducing AgentHigh Purity Grade
Parr Shaker or AutoclaveReaction VesselStandard laboratory equipment

Step-by-Step Methodology:

  • Catalyst Preparation (in a glovebox):

    • In an argon-filled glovebox, add [Rh(COD)₂]BF₄ (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq) to a vial.

    • Add a portion of the degassed, anhydrous methanol and stir for 15-20 minutes until a homogeneous solution is formed.

  • Hydrogenation Reaction:

    • In a separate vial inside the glovebox, dissolve the substrate, (E)-Methyl 3-acetamidobut-2-enoate (1.0 eq), in the remaining degassed, anhydrous methanol.

    • Transfer the substrate solution to the hydrogenation vessel (e.g., a Parr shaker flask).

    • Using a syringe, transfer the catalyst solution to the hydrogenation vessel.

    • Seal the vessel, remove it from the glovebox, and connect it to the Parr shaker apparatus.

    • Purge the vessel with hydrogen gas three times.

    • Pressurize the vessel to the desired pressure (e.g., 40 psi) and begin shaking.[9]

    • Monitor the reaction progress by checking for the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure from the vessel.

    • Open the vessel and concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst.

    • Determine the enantiomeric excess (ee) of the product, N-acetyl-β-aminobutyrate methyl ester, by chiral HPLC or GC analysis.

Methodology 3: Organocatalysis via the Asymmetric Mannich Reaction

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. The asymmetric Mannich reaction is a cornerstone of this field and provides a convergent and highly effective route to β-amino acids.[11][12]

Principle and Rationale

The direct asymmetric Mannich reaction involves the addition of an enolizable carbonyl compound (the donor), such as an aldehyde or ketone, to an imine (the acceptor).[12] A small organic molecule, often a chiral amine like proline or a thiourea derivative, catalyzes the reaction.[12][13]

For example, in a proline-catalyzed reaction, the proline catalyst reacts with the donor aldehyde to form a chiral enamine intermediate. This enamine then attacks one face of the imine in a stereocontrolled manner, dictated by the catalyst's structure. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the catalytic cycle. This method allows for the simultaneous formation of a C-C bond and the creation of up to two adjacent stereocenters.[14]

Detailed Protocol: Proline-Catalyzed Mannich Reaction

This protocol illustrates a direct asymmetric Mannich reaction to form a β-amino acid precursor.[12]

Materials and Reagents:

Reagent/MaterialPurposeSupplier/Grade
N-PMP-protected α-imino ethyl glyoxylateImine (Acceptor)Prepared according to literature
IsovaleraldehydeAldehyde (Donor)Sigma-Aldrich, 99%
L-ProlineOrganocatalystAcros Organics, 99%
Anhydrous Dimethyl Sulfoxide (DMSO)SolventSigma-Aldrich, ≥99.9%
Sodium borohydride (NaBH₄)Reducing AgentSigma-Aldrich, 99%
MethanolSolvent for ReductionFisher Scientific, ACS Grade

Step-by-Step Methodology:

  • Mannich Reaction Setup:

    • To a vial, add N-PMP-protected α-imino ethyl glyoxylate (1.0 eq) and L-proline (0.2 eq).

    • Add anhydrous DMSO as the solvent.

    • Add isovaleraldehyde (1.5 eq) to the mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, add water to the reaction mixture.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired Mannich adduct (a β-formyl α-amino acid derivative).

  • Conversion to β-Amino Acid:

    • The isolated adduct can be converted to the corresponding β-amino acid through a two-step sequence:

      • Oxidation: Oxidize the aldehyde group to a carboxylic acid using a mild oxidant like sodium chlorite (NaClO₂).

      • Deprotection: Remove the N-PMP group using an oxidant such as ceric ammonium nitrate (CAN).

    • Alternatively, for a β-amino alcohol, the aldehyde can be reduced:

      • Dissolve the purified adduct in methanol and cool to 0 °C.

      • Add sodium borohydride (NaBH₄) portion-wise.

      • Stir for 1 hour, then quench carefully with water.

      • Extract and purify as described above.

Methodology 4: Biocatalysis Using Transaminases

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods. Transaminase (TA) enzymes, in particular, have shown great potential for the synthesis of optically pure β-amino acids.[15][16]

Principle and Rationale

Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.[15] For β-amino acid synthesis, this can be applied in two main ways:

  • Asymmetric Synthesis: A prochiral β-keto acid is converted directly into a single enantiomer of a β-amino acid.[17]

  • Kinetic Resolution: The enzyme selectively transaminates one enantiomer from a racemic mixture of β-amino acids, allowing for the separation of the unreacted, enantiopure starting material.[17]

The high stereoselectivity of these enzymes often leads to products with excellent enantiomeric purity under mild, aqueous reaction conditions.[16]

G cluster_asymmetric Asymmetric Synthesis cluster_resolution Kinetic Resolution keto_acid Prochiral β-Keto Acid transaminase Transaminase (TA) + Amino Donor (e.g., Isopropylamine) keto_acid->transaminase amino_acid Enantiopure β-Amino Acid transaminase->amino_acid racemic_amine Racemic β-Amino Acid transaminase2 Transaminase (TA) + Amino Acceptor (e.g., Pyruvate) racemic_amine->transaminase2 enantio_amine Enantiopure β-Amino Acid (unreacted) transaminase2->enantio_amine keto_product β-Keto Acid (from other enantiomer) transaminase2->keto_product

Caption: Biocatalytic strategies for β-amino acid synthesis using transaminases.

General Protocol Outline: Asymmetric Synthesis of a β-Amino Acid

This protocol provides a general framework. Specific conditions (pH, temperature, enzyme/substrate concentrations) must be optimized for the specific transaminase and substrate used.

Materials and Reagents:

Reagent/MaterialPurposeNotes
Transaminase EnzymeBiocatalystLyophilized powder or whole-cell prep
β-Keto Acid SubstrateAcceptore.g., Ethyl benzoylacetate
IsopropylamineAmino DonorTypically used as a hydrochloride salt
Pyridoxal 5'-Phosphate (PLP)CofactorEssential for enzyme activity
Potassium Phosphate BufferReaction MediumTo maintain optimal pH
Dimethyl Sulfoxide (DMSO)Co-solventTo aid substrate solubility

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a potassium phosphate buffer solution at the optimal pH for the chosen transaminase (e.g., pH 7.5).

    • To a temperature-controlled reaction vessel, add the buffer, PLP (e.g., 1 mM), and the amino donor, isopropylamine (often in large excess, e.g., 0.5-1.0 M).

    • Add the transaminase enzyme (either as a pure enzyme or as whole cells).

    • In a separate vial, dissolve the β-keto acid substrate in a minimal amount of DMSO.

    • Start the reaction by adding the substrate solution to the enzyme-containing buffer.

  • Reaction and Monitoring:

    • Incubate the reaction at the optimal temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC or LC-MS to measure substrate consumption and product formation.

  • Work-up and Isolation:

    • Once the reaction has reached completion, terminate it by adding a strong acid (e.g., HCl) to denature the enzyme.

    • Centrifuge the mixture to pellet the denatured protein or whole cells.

    • Isolate the product from the supernatant. This may involve extraction or ion-exchange chromatography, depending on the properties of the β-amino acid product.

    • Analyze the final product for yield and enantiomeric excess (chiral HPLC).

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey LimitationsTypical %eeScalability
Arndt-Eistert Reliable, preserves existing stereochemistry, broad substrate scope.[6]Use of hazardous diazomethane, stoichiometric reagents.[18]>99% (if starting α-AA is pure)Moderate
Asymmetric Hydrogenation High atom economy, high catalytic efficiency, excellent enantioselectivity.[9]Requires synthesis of specific acrylate substrates, catalyst cost.90-99.6%[9]Good to Excellent
Organocatalysis (Mannich) Metal-free, operationally simple, convergent.[12][19]Can require higher catalyst loadings, purification can be challenging.84-98%[12][13]Moderate to Good
Biocatalysis (Transaminase) Extremely high selectivity, mild/green conditions, aqueous media.[15][16]Substrate scope can be limited to the enzyme's specificity, requires enzyme screening.>99%Good to Excellent

Conclusion and Future Outlook

The asymmetric synthesis of enantiomerically pure β-amino acids is a mature yet continually evolving field. While classic methods like the Arndt-Eistert homologation remain valuable for their reliability, catalytic approaches—spanning transition metals, organocatalysts, and enzymes—are increasingly favored for their efficiency, atom economy, and scalability.[11][18] The choice of method is not one-size-fits-all but requires careful consideration of the specific target molecule, available resources, and project goals.

Future innovations will likely focus on expanding the substrate scope of catalytic systems, developing novel dual-catalysis approaches that combine the benefits of different catalytic modes, and engineering enzymes with tailored specificities for non-natural substrates.[4] These advancements will continue to provide chemists in both academic and industrial settings with powerful tools to access these vital chiral building blocks for the next generation of pharmaceuticals and advanced materials.

References

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters - ACS Publications. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. [Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. [Link]

  • Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC - NIH. [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. PubMed. [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH. [Link]

  • Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. Semantic Scholar. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC - NIH. [Link]

  • Schematic reaction scheme of the synthesis of β-amino acids catalyzed... ResearchGate. [Link]

  • Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. Thieme E-Books & E-Journals. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. PMC - PubMed Central. [Link]

  • Arndt-eistert homologation. Slideshare. [Link]

  • Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing. [Link]

  • Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... ResearchGate. [Link]

  • Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. PubMed. [Link]

  • Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow. Bulletin of the Chemical Society of Japan - Oxford Academic. [Link]

  • Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society. [Link]

  • Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. ResearchGate. [Link]

  • Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. The University of Groningen research portal. [Link]

  • Enantioselective Synthesis of Beta-Amino Acids. Google Books.
  • Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. Thieme. [Link]

  • Asymmetric Synthesis of β-Hydroxy-α-amino Acids. ResearchGate. [Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. [Link]

  • Stereoselective Synthesis of β-Amino Acid Precursors by Organocatalysis. Sci-Hub. [Link]

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Organocatalytic radical aminoacylation of alkenes for β-aminoketone synthesis. Semantic Scholar. [Link]

  • Advances in the synthesis of β-alanine. PMC - PubMed Central. [Link]

  • Amino acid synthesis. Wikipedia. [Link]

  • Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids... ResearchGate. [Link]

  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

Sources

Application Note: 1H NMR Analysis of 3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as dihydroferulic acid, is a phenolic compound of significant interest in the fields of natural product chemistry, pharmacology, and materials science. As a derivative of ferulic acid, it is found in various plant sources and exhibits notable antioxidant and anti-inflammatory properties. The structural modification of its carboxylic acid and phenolic hydroxyl groups gives rise to a diverse range of derivatives with potentially enhanced biological activities and physicochemical properties, making them valuable candidates for drug development and other industrial applications.

High-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and quantitative analysis of these compounds.[1][2] This application note provides a comprehensive guide to the 1H NMR analysis of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its derivatives. We will delve into the interpretation of the 1H NMR spectrum of the parent compound, explore the spectral changes upon derivatization, and present a detailed protocol for accurate quantitative analysis (qNMR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 1H NMR for the robust characterization of this important class of molecules.

Structural Elucidation of 3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

The 1H NMR spectrum of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid provides a detailed fingerprint of its molecular structure. The chemical shift, multiplicity, and integration of each signal correspond to the unique electronic environment of the protons in the molecule.

A representative 1H NMR spectrum of the parent compound is characterized by distinct signals for the aromatic protons, the propanoic acid side chain protons, the methoxy group protons, and the phenolic hydroxyl proton. The guaiacyl moiety (the 3-methoxy-4-hydroxyphenyl group) gives rise to a characteristic substitution pattern in the aromatic region of the spectrum.

Below is a diagram illustrating the structure of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid with key protons labeled for NMR assignment.

Caption: Structure of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid with proton labeling.

Interpreting the Spectrum:

The analysis of the 1H NMR spectrum allows for the complete assignment of all proton signals. The aromatic region typically displays an ABX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The protons of the propanoic acid side chain appear as two distinct triplets, resulting from vicinal coupling.

Analysis of Derivatives: The Impact of Structural Modification

Derivatization of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid at the carboxylic acid and/or the phenolic hydroxyl group leads to predictable changes in the 1H NMR spectrum. These modifications are often performed to enhance properties such as lipophilicity, bioavailability, or antioxidant capacity.

Esterification of the Carboxylic Acid:

Esterification of the carboxylic acid group, for instance, with methanol or ethanol, results in the appearance of a new signal corresponding to the alkoxy group of the ester. The chemical shift of the α-methylene protons of the propanoic acid chain is also typically shifted slightly downfield due to the electronic effect of the ester functionality.

Etherification of the Phenolic Hydroxyl:

Modification of the phenolic hydroxyl group to form an ether linkage removes the exchangeable phenolic proton signal and introduces new signals corresponding to the protons of the ether substituent. This also influences the chemical shifts of the nearby aromatic protons.

The following table summarizes the typical 1H NMR chemical shifts for 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and some of its common derivatives.

CompoundSolventH-2 (δ, mult, J)H-5 (δ, mult, J)H-6 (δ, mult, J)H-α (CH2) (δ, mult, J)H-β (CH2) (δ, mult, J)OCH3 (δ, s)Other Signals (δ, mult, J)
Parent Acid DMSO-d66.78 (d, J=1.8)6.65 (d, J=8.0)6.55 (dd, J=8.0, 1.8)2.45 (t, J=7.6)2.72 (t, J=7.6)3.718.65 (s, OH), 12.0 (br s, COOH)
Methyl Ester CDCl36.83 (d, J=1.9)6.80 (d, J=8.0)6.67 (dd, J=8.0, 1.9)2.62 (t, J=7.7)2.89 (t, J=7.7)3.863.68 (s, COOCH3), 5.61 (s, OH)
Ethyl Ester CDCl36.83 (d, J=1.9)6.80 (d, J=8.0)6.67 (dd, J=8.0, 1.9)2.61 (t, J=7.7)2.89 (t, J=7.7)3.864.12 (q, J=7.1, COOCH2CH3), 1.24 (t, J=7.1, COOCH2CH3), 5.60 (s, OH)
Benzyl Ether CDCl36.85 (d, J=1.9)6.82 (d, J=8.1)6.70 (dd, J=8.1, 1.9)2.64 (t, J=7.7)2.92 (t, J=7.7)3.885.14 (s, OCH2Ph), 7.28-7.45 (m, Ar-H of Benzyl)

Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), dd (doublet of doublets), and m (multiplet).

Quantitative 1H NMR (qNMR) Protocol

Quantitative 1H NMR (qNMR) is a powerful technique for determining the absolute concentration or purity of a substance without the need for a specific reference standard of the analyte.[3][4][5] The method relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.

The following is a detailed protocol for the quantitative analysis of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid derivatives.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer tuning Tune and match probe transfer->tuning shimming Shim magnet tuning->shimming parameters Set quantitative parameters (D1, NS, PW90) shimming->parameters acquire Acquire 1H NMR spectrum parameters->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline integrate Integrate analyte and IS signals baseline->integrate calculate Calculate concentration/purity integrate->calculate

Caption: General workflow for quantitative 1H NMR (qNMR) analysis.

I. Materials and Reagents

  • Analyte: 3-(4-hydroxy-3-methoxyphenyl)propanoic acid or its derivative of interest.

  • Internal Standard (IS): A high-purity (>99.5%) certified reference material. Suitable choices for polar deuterated solvents like DMSO-d6 include maleic acid, 1,4-dioxane, or dimethyl sulfone. For non-polar solvents like CDCl3, 1,2,4,5-tetrachloro-3-nitrobenzene or hexamethylcyclotrisiloxane can be used. The IS should have a simple 1H NMR spectrum with at least one signal that is well-resolved from the analyte and solvent signals.

  • Deuterated Solvent: High-purity deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) with low residual water content.

  • NMR Tubes: High-precision 5 mm NMR tubes.

II. Sample Preparation

  • Accurate Weighing: Accurately weigh approximately 5-10 mg of the analyte and 5-10 mg of the internal standard into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add a precise volume (typically 0.6-0.7 mL) of the chosen deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

III. NMR Data Acquisition

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for the proton frequency.

  • Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • Quantitative Acquisition Parameters:

    • Relaxation Delay (D1): Set a sufficiently long relaxation delay to ensure complete T1 relaxation of all protons being quantified. A conservative value of D1 ≥ 5 × T1 (where T1 is the longest spin-lattice relaxation time of the protons of interest) is recommended. For many small organic molecules, a D1 of 30-60 seconds is adequate.

    • Pulse Angle: Use a calibrated 90° pulse to maximize the signal-to-noise ratio.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.

    • Acquisition Time (AQ): Set an appropriate acquisition time to ensure good digital resolution.

IV. Data Processing and Calculation

  • Fourier Transformation: Apply an exponential multiplication with a line broadening of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape. Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved signal(s) of the analyte and the internal standard.

  • Calculation of Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integrated areas of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons giving rise to the respective integrated signals.

    • MW_analyte and MW_IS are the molar masses of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • P_IS is the purity of the internal standard.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Use of a Certified Internal Standard: This provides traceability to a primary standard.

  • Optimized Acquisition Parameters: The long relaxation delay and appropriate pulse angle ensure that the signal intensities are directly proportional to the number of protons.

  • Careful Data Processing: Accurate phasing and baseline correction are critical for reliable integration.

  • Method Validation: For routine applications, the qNMR method should be validated according to ICH guidelines, including assessment of specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

1H NMR spectroscopy is a versatile and powerful technique for the comprehensive analysis of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its derivatives. It provides detailed structural information and, when implemented as a qNMR method, offers a highly accurate and reliable means of quantification. The protocols and data presented in this application note serve as a valuable resource for researchers in natural product chemistry, drug discovery, and quality control, enabling the confident characterization of this important class of phenolic compounds.

References

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0233008). [Link]

  • PubChem. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. [Link]

  • PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

  • Pauli, G. F., et al. (2014). "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis." Journal of Natural Products, 77(5), 1475-1487. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy for the determination of the purity of natural products." Journal of Pharmaceutical and Biomedical Analysis, 63, 161-167.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". [Link]

  • Merlani, M., et al. (2019). "Synthesis of New Dihydroxylated Derivatives of Ferulic and Isoferulic Acids." Bulletin of the Georgian National Academy of Sciences, 13(2), 120-125.
  • Hou, Z., et al. (2021). "Quantitative Determination and Validation of Four Phenolic Acids in Salvia miltiorrhiza Bunge using 1H-NMR Spectroscopy." Current Pharmaceutical Analysis, 17(4), 509-519. [Link]

Sources

Application Notes and Protocols for the Incorporation of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to enhance therapeutic properties such as metabolic stability, receptor affinity, and unique conformational constraints. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a β-amino acid derivative, represents a compelling building block for peptide chemists. Its structure, featuring a substituted phenyl ring analogous to tyrosine but with an extended backbone, provides a unique scaffold for introducing novel structural and functional diversity into peptide sequences.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of its chemistry, from side-chain protection strategies to optimized coupling conditions and final cleavage from the solid support, ensuring the successful synthesis of high-purity peptides incorporating this novel moiety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in peptide synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
IUPAC Name This compound
Appearance White to off-white powderInferred from similar compounds
Solubility Soluble in aqueous base and polar organic solventsInferred from structure

Strategic Considerations for Peptide Synthesis

The incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) requires careful consideration of several key factors to ensure high coupling efficiency and minimize side reactions.

Side-Chain Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of the 4-hydroxy-3-methoxyphenyl moiety is susceptible to undesired side reactions, such as acylation, during peptide synthesis. Therefore, appropriate protection is crucial. The tert-butyl (tBu) group is a highly effective and widely used protecting group for the phenol of tyrosine and related residues in Fmoc SPPS.[1][2]

Rationale for tert-Butyl Protection:

  • Stability: The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[3]

  • Orthogonality: It is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[1][2]

  • Prevention of Side Reactions: It effectively prevents O-acylation of the hydroxyl group during coupling steps.

The recommended building block for synthesis is therefore Fmoc-3-amino-3-(4-O-tBu-hydroxy-3-methoxyphenyl)propanoic acid .

Coupling Reactions: Overcoming Steric Hindrance

As a β-amino acid with a bulky side chain, this compound can present steric challenges during the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. To mitigate this, the choice of coupling reagent and reaction conditions is critical.

Recommended Coupling Reagent: HATU

For sterically hindered amino acids, aminium-based coupling reagents are generally more effective than carbodiimide-based reagents. Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is demonstrably superior to HBTU for "difficult" couplings.[4][5]

Causality behind HATU's Superiority:

  • Formation of a More Reactive Active Ester: HATU forms a highly reactive OAt-ester intermediate, which more readily overcomes the steric hindrance associated with bulky amino acids.[4][6]

  • Faster Reaction Kinetics: This leads to faster and more efficient coupling reactions, reducing the required reaction time.[4]

  • Reduced Risk of Racemization: The enhanced reactivity and shorter reaction times minimize the risk of epimerization at the chiral center.[4]

While HBTU can be used, it may require longer reaction times or double coupling to achieve the same efficiency as a single HATU-mediated coupling.[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of Fmoc-3-amino-3-(4-O-tBu-hydroxy-3-methoxyphenyl)propanoic acid into a peptide sequence using manual Fmoc-SPPS.

Diagram: General Workflow for Incorporating the Modified Amino Acid

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final AA Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle for the incorporation of an amino acid.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-amino-3-(4-O-tBu-hydroxy-3-methoxyphenyl)propanoic acid)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For the sterically hindered this compound, a longer coupling time of up to 4 hours may be beneficial.[4]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, a second coupling may be necessary.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the tBu group from the phenolic hydroxyl.

Diagram: Cleavage and Deprotection Workflow

Cleavage_Workflow Start Peptide-Resin (Fully Protected) Wash_Dry Wash with DCM & Dry Start->Wash_Dry Add_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Wash_Dry->Add_Cocktail React React at RT (2-4 hours) Add_Cocktail->React Filter Filter Resin React->Filter Collect Collect Filtrate (Peptide in TFA) Filter->Collect Precipitate Precipitate with Cold Diethyl Ether Collect->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry_Peptide Dry Crude Peptide Centrifuge->Dry_Peptide

Caption: Workflow for peptide cleavage and deprotection.

Materials:

  • Peptide-resin (fully protected)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

ComponentPercentage (v/v or w/v)Purpose
Trifluoroacetic acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger for carbocations
Water5%Scavenger, aids in Trp protection
Thioanisole5%Scavenger, protects Met and Trp
1,2-Ethanedithiol (EDT)2.5%Scavenger, particularly for Trt groups

Procedure:

  • Wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (Reagent K) fresh in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide will contain the target peptide along with various impurities from incomplete reactions or side reactions during synthesis and cleavage.[7] Purification is essential to obtain a high-purity product.

Purification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[7] The presence of the bulky and relatively hydrophobic this compound may increase the overall hydrophobicity of the peptide, necessitating adjustments to the purification protocol.

General RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Gradient: A shallow gradient of increasing Mobile Phase B is typically used to ensure good separation of the target peptide from closely eluting impurities.

  • Detection: UV absorbance at 210-220 nm.

Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC, and pooled. The solvent is then removed by lyophilization to yield the final peptide as a fluffy white powder.

Analytical Characterization

The identity and purity of the final peptide must be confirmed using appropriate analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry can provide further confirmation of the elemental composition.[8][9]

  • Analytical RP-HPLC: To determine the purity of the final product.

  • Amino Acid Analysis: To confirm the amino acid composition of the peptide.

Potential Side Reactions and Mitigation Strategies

While the protocols outlined above are designed to be robust, awareness of potential side reactions is crucial for troubleshooting and optimizing the synthesis.

  • Incomplete Coupling: As discussed, the steric hindrance of the β-amino acid can lead to incomplete coupling.

    • Mitigation: Use of HATU, longer coupling times, or double coupling.

  • Racemization: Although less common with urethane-protected amino acids, racemization can occur, especially with prolonged activation times.[10]

    • Mitigation: Use of HATU, which is known to suppress racemization, and avoiding unnecessarily long pre-activation times.

  • Alkylation of the Phenolic Ring: During TFA cleavage, carbocations generated from the cleavage of protecting groups can potentially alkylate the electron-rich phenolic ring.[11]

    • Mitigation: Use of a scavenger cocktail like Reagent K is essential to trap these reactive species.

Conclusion

The incorporation of this compound offers a valuable strategy for introducing novel structural features into peptides. By employing a robust side-chain protection strategy with a tert-butyl group, utilizing a highly efficient coupling reagent such as HATU to overcome steric hindrance, and performing the final cleavage with an appropriate scavenger cocktail, researchers can successfully synthesize high-purity peptides containing this unique building block. The detailed protocols and strategic considerations provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to explore the potential of this and other modified amino acids in their peptide research.

References

  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • Bachem. (n.d.).
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • BenchChem. (2025).
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • ResearchGate. (n.d.).
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Wikipedia. (n.d.). Peptide synthesis.
  • Scribd. (n.d.). Side Reactions in Peptide Synthesis.
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Yu, H. M., Chen, S. T., & Wang, K. T. (1996). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 61(26), 9376-9379.
  • JPT. (n.d.).
  • PubChem. (n.d.). This compound.
  • IOSR Journal. (2025). Chemical characterization of biological peptide using modern analytical techniques.
  • Agilent. (n.d.). Identification of Therapeutic Peptide and its Impurities.
  • Waters Corporation. (n.d.).
  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

Sources

Application Note & Protocol: A Framework for Assessing the Neuroprotective Activity of Ferulic Acid Derivatives Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientist, and Drug Development Professionals

Introduction and Scientific Principles

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance where the production of reactive oxygen species (ROS) overwhelms the cell's endogenous antioxidant defenses, leading to damage of lipids, proteins, and DNA, and ultimately, neuronal death.[1][2] Ferulic acid (FA), a phenolic compound abundant in fruits and grains, has garnered significant attention for its potent antioxidant and neuroprotective properties.[3][4][5][6][7] Its derivatives are being actively explored to enhance bioavailability and efficacy.[4]

The primary neuroprotective mechanism of ferulic acid and its derivatives is attributed to their ability to scavenge free radicals directly and to upregulate endogenous antioxidant systems.[5][8] A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling cascade.[3][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like ferulic acid, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE.[8] This binding initiates the transcription of a suite of cytoprotective genes, including crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[8][9]

This document provides a detailed framework and step-by-step protocols for evaluating the neuroprotective potential of novel ferulic acid derivatives using an in vitro model of hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line.[9][10][11]

Signaling Pathway & Experimental Workflow

The Nrf2-ARE Signaling Pathway

The diagram below illustrates the mechanism by which ferulic acid derivatives can activate the Nrf2-ARE pathway to confer neuroprotection against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Ferulic Acid Derivative Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Tx Transcription of Antioxidant Genes (SOD, HO-1, etc.) ARE->Gene_Tx Activates Protection Neuroprotection Gene_Tx->Protection Leads to

Caption: Nrf2-ARE signaling pathway activated by Ferulic Acid derivatives.

General Experimental Workflow

The following workflow provides a high-level overview of the experimental process, from cell culture to data analysis. This self-validating system includes multiple endpoints to ensure a comprehensive assessment of neuroprotection.

Experimental_Workflow A 1. Cell Culture Seed SH-SY5Y cells in 96-well plates B 2. Pre-treatment Incubate with Ferulic Acid Derivative (e.g., 24h) A->B C 3. Induction of Neurotoxicity Expose cells to H₂O₂ (e.g., 2h) B->C D 4. Endpoint Assays C->D E 4a. Cell Viability (MTT Assay) D->E F 4b. Intracellular ROS (DCFH-DA Assay) D->F G 4c. Antioxidant Capacity (SOD Activity Assay) D->G H 5. Data Analysis Calculate % Viability, Relative ROS, and SOD Activity E->H F->H G->H

Caption: High-level experimental workflow for the neuroprotective assay.

Detailed Protocols

Protocol 1: SH-SY5Y Cell Culture and Plating

The SH-SY5Y human neuroblastoma cell line is a widely used model for neurotoxicity and neuroprotection studies due to its human origin and ability to be maintained in culture.[12][13][14]

  • Materials:

    • SH-SY5Y cells (ATCC® CRL-2266™)

    • Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • 0.25% Trypsin-EDTA

    • Sterile 96-well flat-bottom cell culture plates

  • Procedure:

    • Maintain SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • When cells reach 80-90% confluency, aspirate the growth medium and wash once with PBS.[15]

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[13]

    • Neutralize trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.

    • Resuspend the cell pellet in fresh growth medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium.[16]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence before treatment.

Protocol 2: Treatment and Induction of Oxidative Stress
  • Materials:

    • Ferulic acid derivative stock solution (e.g., 100 mM in DMSO)

    • Hydrogen peroxide (H₂O₂) 30% solution

    • Serum-free culture medium

  • Procedure:

    • Pre-treatment: Prepare serial dilutions of the ferulic acid derivative in serum-free medium from the stock solution.

      • Rationale: Serum components can interfere with the compounds and the subsequent assays. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[16]

    • Carefully aspirate the growth medium from the 96-well plate.

    • Add 100 µL of medium containing the desired concentrations of the ferulic acid derivative to the appropriate wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

    • Induction of Oxidative Stress: Prepare a fresh working solution of H₂O₂ in serum-free medium (a typical starting concentration for SH-SY5Y cells is 100-500 µM).

    • Aspirate the pre-treatment medium.

    • Add 100 µL of H₂O₂-containing medium to all wells except the "untreated control" group, which receives fresh serum-free medium only.

    • Incubate for an additional 2-4 hours at 37°C and 5% CO₂.[2] Proceed immediately to endpoint assays.

Protocol 3: Assessment of Neuroprotection

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[17] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[17][18][19]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

    • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Procedure:

    • After H₂O₂ treatment, carefully aspirate the medium from all wells.

    • Add 100 µL of fresh serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[20]

    • Incubate the plate for 4 hours at 37°C, protected from light.

    • Aspirate the MTT-containing medium. Be careful not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

    • Calculation: Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100.

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][21][22]

  • Materials:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO)

    • Serum-free medium or PBS

  • Procedure:

    • Follow the main protocol through H₂O₂ incubation (Protocol 2, Step 8).

    • Aspirate the treatment medium and wash the cells gently twice with warm PBS.[22]

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use. Protect from light.[23]

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[21][24]

    • Aspirate the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.[22]

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21][22]

    • Calculation: Relative ROS Level (%) = (Fluorescence of Treated Sample / Fluorescence of Untreated Control) x 100.

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen. This protocol outlines a common colorimetric method where SOD activity inhibits the reduction of a tetrazolium salt (like WST-1) by superoxide anions generated by a xanthine oxidase system.

  • Materials:

    • Commercially available SOD Activity Assay Kit (recommended for optimized reagents)

    • Cell lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5% Triton X-100)[25]

  • Procedure:

    • Perform the experiment in 6-well or 12-well plates to obtain sufficient cell lysate.

    • After treatment (Protocol 2, Step 8), wash cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer and scraping.

    • Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C.[25]

    • Collect the supernatant for the assay. Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.

    • Follow the manufacturer's protocol for the SOD assay kit. Typically, this involves:

      • Adding cell lysate (sample), standards, and blanks to a 96-well plate.[26][27]

      • Adding a working solution containing the tetrazolium salt (WST-1) and an enzyme solution (Xanthine Oxidase) to initiate the reaction.[25]

      • Incubating for ~20 minutes at 37°C.

      • Measuring the absorbance at ~450 nm.

    • Calculation: Calculate the SOD inhibition rate according to the kit's instructions. One unit of SOD activity is often defined as the amount of enzyme that inhibits the superoxide-mediated reduction reaction by 50%. Normalize the activity to the total protein content (U/mg protein).

Data Presentation and Interpretation

Results should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Table 1: Example Data Summary for a Ferulic Acid Derivative (FAD-1)

Treatment GroupConcentrationCell Viability (% of Control)Relative ROS Level (% of Control)SOD Activity (U/mg protein)
Control (Untreated) -100.0 ± 4.5100.0 ± 8.215.2 ± 1.1
H₂O₂ only 200 µM48.2 ± 3.9 **215.4 ± 15.1 **8.3 ± 0.9 **
FAD-1 + H₂O₂ 1 µM55.7 ± 4.1180.3 ± 11.59.8 ± 1.0
FAD-1 + H₂O₂ 10 µM75.3 ± 5.2 *135.8 ± 9.8 *12.5 ± 1.3 *
FAD-1 + H₂O₂ 50 µM89.1 ± 4.8 *110.2 ± 7.6 *14.1 ± 1.2 *
FAD-1 only 50 µM98.5 ± 5.095.6 ± 6.415.8 ± 1.4

*Data are represented as mean ± SD. **p<0.01 vs. Control; p<0.01 vs. H₂O₂ only.

Interpretation: A successful neuroprotective ferulic acid derivative would show a dose-dependent increase in cell viability, a decrease in intracellular ROS levels, and a restoration of SOD activity in cells challenged with H₂O₂. The compound alone should not exhibit significant toxicity at the tested concentrations.

References

  • Ferulic acid ameliorates neurodegeneration via the Nrf2/ARE signalling pathway: A Review. ScienceDirect.[Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco, Iraqi Journal of Medical Sciences.[Link]

  • Superoxide Dismutase Assay. PROMETHEUS – Protocols.[Link]

  • Cell Viability Assays. NCBI Bookshelf.[Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.[Link]

  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol.[Link]

  • Superoxide Dismutase (SOD) Activity Assay Kit. Assay Genie.[Link]

  • Ferulic acid ameliorates neurodegeneration via the Nrf2/ARE signalling pathway: A Review. ScienceDirect.[Link]

  • Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI.[Link]

  • Innoprot excitotoxicity in vitro assay. Innoprot.[Link]

  • Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. PubMed.[Link]

  • Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. PubMed Central.[Link]

  • ARG81192 Intracellular ROS Assay Kit (Fluorometric). Arigo biolaboratories.[Link]

  • Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. PubMed Central.[Link]

  • SOD Activity Assay. G-Biosciences.[Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Jove.[Link]

  • Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. PubMed Central.[Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen.[Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol.[Link]

  • Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Scantox.[Link]

  • Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. ResearchGate.[Link]

  • Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. PubMed.[Link]

  • Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. PubMed Central.[Link]

  • DCFH-DA for Detection of ROS. Xiamen S-Glow Biology Technology Co., Ltd.[Link]

  • Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y. PubMed Central.[Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub.[Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.[Link]

  • Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). UCSC Genome Browser.[Link]

  • Aβ Induced Neurotoxicity Assay. Creative Bioarray.[Link]

  • Amyloid β-peptide neurotoxicity assay using cultured rat cortical neurons. PubMed.[Link]

  • Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. Innoprot.[Link]

  • Effect of hydrogen peroxide on the viability of SH-SY5Y cells. ResearchGate.[Link]

  • In vitro neurology assays. InnoSer.[Link]

  • Methods for the isolation and analysis of Aβ from postmortem brain. Frontiers.[Link]

  • α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers.[Link]

  • Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. MDPI.[Link]

  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. ResearchGate.[Link]

  • Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Journal of Microbiology and Biotechnology.[Link]

Sources

Application of a Modified Strecker Synthesis for 3-Amino-3-Arylpropionic Acids: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Aryl-β-Amino Acids

In the landscape of modern drug discovery and development, the structural motifs that form the backbones of pharmacologically active molecules are of paramount importance. Among these, 3-amino-3-arylpropionic acids, a class of β-amino acids, have emerged as critical building blocks and versatile molecular scaffolds. Their incorporation into various molecular architectures has led to the development of potent therapeutics across a range of disease areas, including as antibacterial, anti-convulsant, and anti-cancer agents.[1][2] The inherent structural features of these unnatural amino acids make them valuable components in the construction of combinatorial libraries for high-throughput screening and as key intermediates in the synthesis of complex pharmaceuticals.[3] This guide provides a detailed exploration of a facile and efficient one-pot, three-component reaction, analogous to the classical Strecker synthesis, for the preparation of 3-amino-3-arylpropionic acids, tailored for researchers, scientists, and professionals in drug development.

Conceptual Framework: From Classical Strecker to a One-Pot β-Amino Acid Synthesis

The traditional Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid chemistry, involving the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[4][5] This robust, two-step procedure has been a mainstay for producing a wide array of amino acids.[5]

For the synthesis of 3-amino-3-arylpropionic acids (β-amino acids), a related, yet distinct, one-pot, three-component reaction has proven highly effective. This method circumvents the use of highly toxic hydrogen cyanide and instead employs readily available and safer reagents: an aromatic aldehyde, malonic acid, and ammonium acetate.[6][7] This approach offers significant advantages in terms of operational simplicity, reduced waste generation, and improved efficiency by telescoping multiple synthetic steps into a single operation.[7]

Mechanistic Insights: A Tale of Two Pathways

The reaction mechanism for this one-pot synthesis is more intricate than a simple linear progression. It is understood to proceed through two primary competing pathways that can interconvert, ultimately leading to the desired β-amino acid, alongside potential cinnamic acid byproducts.[6] The key steps involve the formation of an imine from the aromatic aldehyde and ammonia (derived from ammonium acetate), followed by a series of condensation and addition reactions.

The choice of solvent and the electronic nature of the substituents on the aromatic aldehyde play a crucial role in directing the reaction towards the desired 3-amino-3-arylpropionic acid product.[6] Studies have shown that electron-donating groups on the benzene ring favor the formation of the β-amino acid.[6] Understanding these mechanistic nuances is critical for optimizing reaction conditions and maximizing yields.

Experimental Workflow & Data

The following diagram illustrates the general workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation A Aromatic Aldehyde E Combine Reactants in Solvent A->E B Malonic Acid B->E C Ammonium Acetate C->E D Solvent (e.g., Ethanol) D->E F Reflux (e.g., 7 hours) E->F Heat G Cool to Room Temperature F->G H Collect Precipitate G->H Filtration I Dissolve in 1.0N HCl H->I J Evaporate to Dryness I->J K Recrystallize (e.g., from Ethanol) J->K L Pure 3-Amino-3-Arylpropionic Acid K->L

Caption: General workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.

Quantitative Data Summary

The one-pot synthesis has been successfully applied to a variety of substituted benzaldehydes, yielding the corresponding 3-amino-3-arylpropionic acids in moderate to good yields. The table below summarizes representative examples.

EntryAromatic AldehydeProductYield (%)Reference
1Benzaldehyde3-Amino-3-phenylpropionic acid methyl ester61%[7]
2Benzaldehyde3-Amino-3-phenylpropionic acid ethyl ester78%[7]
34-Methylbenzaldehyde3-Amino-3-(4-methylphenyl)propionic acid54%[6]
4Various Benzaldehydes21 different 3-Amino-3-arylpropionic acids17-70%[6]

Note: The yields for entries 1 and 2 correspond to the esterified product, which is achieved in a one-pot sequence by adding thionyl chloride and the respective alcohol after the initial condensation.[7]

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt these procedures based on the specific substrate and available laboratory equipment. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Amino-3-(4-methylphenyl)propionic Acid

This protocol is adapted from a general procedure for the synthesis of various 3-amino-3-arylpropionic acids.[6]

Materials:

  • 4-Methylbenzaldehyde (2.4 g, 20.0 mmol)

  • Ammonium acetate (3.1 g, 40.2 mmol)

  • Malonic acid (2.1 g, 20.2 mmol)

  • Ethanol (50 mL)

  • 1.0 N Hydrochloric acid (20 mL)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methylbenzaldehyde (2.4 g), ammonium acetate (3.1 g), malonic acid (2.1 g), and ethanol (50 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 7 hours.

  • Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. A white solid is expected to precipitate. Collect the solid by vacuum filtration.

  • Acidification: Dissolve the collected white solid in 20 mL of 1.0 N HCl.

  • Solvent Removal: Evaporate the solution to dryness using a rotary evaporator.

  • Purification: Recrystallize the resulting solid from ethanol to yield pure 3-amino-3-(4-methylphenyl)propionic acid as white crystals.

    • Expected Yield: 2.2 g (54%)

Protocol 2: One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid Ethyl Ester

This protocol describes a one-pot synthesis followed by esterification to directly yield the ethyl ester of the β-amino acid.[7]

Materials:

  • Benzaldehyde (10.0 g)

  • Malonic acid (9.3 g)

  • Ammonium acetate (18.2 g)

  • Ethanol (50 mL)

  • Thionyl chloride (40 g)

  • Dichloromethane (50 mL)

  • 5 N Sodium hydroxide solution

Procedure:

  • Initial Reaction: In a 500 mL three-necked flask, combine ethanol (50 mL), malonic acid (9.3 g), and ammonium acetate (18.2 g). Heat the mixture to 50 °C.

  • Aldehyde Addition: Add benzaldehyde (10.0 g) dropwise to the heated mixture. After the addition is complete, heat the mixture to reflux.

  • Esterification: Cool the reaction mixture to below 10 °C. Carefully add thionyl chloride (40 g) dropwise. After the addition, heat the mixture to reflux for 16 hours.

  • Workup: a. Remove the ethanol by distillation or rotary evaporation. b. To the residue, add dichloromethane (50 mL). c. Adjust the pH of the aqueous phase to 6-7 using a 5 N NaOH solution. d. Separate the organic layer. Extract the aqueous layer with dichloromethane. e. Combine the organic layers and concentrate under reduced pressure to obtain the product as a colorless oil.

    • Expected Yield: 14.2 g (78%)

Conclusion and Future Perspectives

The one-pot, three-component synthesis of 3-amino-3-arylpropionic acids represents a significant advancement over classical multi-step procedures. Its operational simplicity, use of readily available starting materials, and amenability to a diverse range of aromatic aldehydes make it a highly attractive method for medicinal and synthetic chemists. Further research in this area could focus on the development of catalytic, asymmetric versions of this reaction to provide enantiomerically pure β-amino acids, which are often required for pharmaceutical applications. The exploration of alternative solvents and catalysts to further enhance the "green" credentials of this synthesis is also a worthwhile endeavor. By providing a robust and efficient entry into this important class of compounds, this methodology will undoubtedly continue to facilitate the discovery and development of new chemical entities with therapeutic potential.

References

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters. (n.d.). Google Patents.
  • 3-Aminopropionic acids (β-amino acids) are biologically active compounds of interest in medicinal and pharmaceutical chemistry. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

  • A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 22, 2026, from [Link]

  • Strecker Amino Acid Synthesis. (2021). YouTube. Retrieved January 22, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Strategic Derivatization of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid for Robust GC-MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a molecule of significant interest in metabolic research and drug development, presents a considerable analytical challenge for gas chromatography-mass spectrometry (GC-MS). Its structure incorporates three polar functional groups: a primary amine, a carboxylic acid, and a phenolic hydroxyl group. This inherent polarity results in low volatility and thermal instability, making direct GC-MS analysis impractical due to potential decomposition in the injector and poor chromatographic performance.[1][2] Chemical derivatization is, therefore, an essential step to enable reliable and sensitive quantification by transforming the analyte into a more volatile and thermally stable form.[1][3][4]

This application note provides a detailed guide to two effective derivatization strategies for this compound, offering in-depth protocols, the rationale behind experimental choices, and a comparative overview to assist researchers in selecting the optimal method for their specific analytical needs.

The Analytical Challenge: A Trifunctional Molecule

The successful GC-MS analysis of any compound hinges on its ability to transition into the gas phase without degradation. The multiple active hydrogens on the amino, carboxyl, and hydroxyl groups of this compound lead to strong intermolecular hydrogen bonding, significantly elevating its boiling point and promoting thermal decomposition.[1][5] The goal of derivatization is to replace these active hydrogens with nonpolar moieties, thereby increasing volatility and thermal stability.[5][6]

Diagram of the Analyte and its Functional Groups

Analyte_Structure cluster_molecule This compound cluster_groups Target Functional Groups for Derivatization mol amine Primary Amine (-NH2) mol->amine Highly Polar Prone to H-bonding carboxyl Carboxylic Acid (-COOH) mol->carboxyl Acidic Requires Esterification or Silylation hydroxyl Phenolic Hydroxyl (-OH) mol->hydroxyl Polar Target for Silylation or Acylation

Caption: Structure of the target analyte highlighting the three key functional groups requiring derivatization.

Method 1: Single-Step Silylation

Silylation is a widely employed derivatization technique for compounds containing active hydrogens.[6][7] The reaction involves the replacement of these hydrogens with a trimethylsilyl (TMS) group, effectively "masking" the polar functionalities.[5]

Principle of Silylation

Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly reactive towards hydroxyl, carboxyl, and amino groups.[1][7][8] MSTFA is often preferred because its by-products are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[1][8] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, particularly for sterically hindered groups.[5][9]

Advantages of Silylation:

  • Single-step reaction: Simplifies sample preparation.

  • Versatility: Reacts with a broad range of polar functional groups.[7][8]

  • Clean by-products with MSTFA: Reduces potential for chromatographic interferences.[1][8]

Causality Behind Experimental Choices: The choice of MSTFA is deliberate to ensure a clean chromatogram. The reaction is conducted in an anhydrous aprotic solvent like pyridine or acetonitrile to prevent hydrolysis of the silylating reagent and the resulting TMS derivatives.[3][6] Heating accelerates the reaction to ensure complete derivatization of all three functional groups.

Silylation Reaction Workflow

Silylation_Workflow start Start: Dried Sample Extract add_reagent Add Anhydrous Solvent (e.g., Pyridine) & MSTFA (+/- 1% TMCS) start->add_reagent vortex Vortex to Mix add_reagent->vortex heat Incubate at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Step-by-step workflow for the silylation of this compound.

Protocol 1: Silylation with MSTFA

Materials:

  • Dried sample extract containing the analyte.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA with 1% TMCS.

  • Anhydrous pyridine or acetonitrile.

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS system.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. The presence of water will consume the silylating reagent and lead to incomplete derivatization.[3][6] A common method is to evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA (or MSTFA + 1% TMCS). The use of a solvent is crucial for ensuring the analyte is fully dissolved and accessible to the reagent.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes.[10] The elevated temperature drives the reaction to completion for all three functional groups.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. Typically, a 1 µL injection is performed.

Expected Mass Shift: Each TMS group adds 72 Da to the molecular weight of the analyte. With three derivatized sites, the total mass increase will be 216 Da.

Method 2: Two-Step Esterification and Acylation

For some complex molecules, a two-step derivatization process can yield more stable derivatives and offer alternative fragmentation patterns for mass spectrometry.[11] This approach first targets the carboxylic acid group through esterification, followed by acylation of the amino and hydroxyl groups.

Principle of the Two-Step Approach

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or butyl ester) by reacting with an alcohol in the presence of an acid catalyst.[4][11] This step specifically targets the carboxyl group.

  • Acylation: The amino and phenolic hydroxyl groups are then derivatized using an acylating agent, such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).[5][11] These reagents introduce fluorinated acyl groups, which can enhance sensitivity and provide characteristic mass spectral fragments.

Advantages of the Two-Step Method:

  • High Stability: The resulting ester-amide-ester derivatives are often very stable.

  • Orthogonal Derivatization: Stepwise targeting of functional groups can sometimes lead to more complete reactions.

  • Enhanced Detection: Fluorinated derivatives can improve chromatographic resolution and detection sensitivity.

Causality Behind Experimental Choices: The initial esterification is crucial because acylating agents can also react with carboxylic acids, but the resulting mixed anhydrides can be unstable.[11] By first converting the carboxylic acid to a stable ester, the subsequent acylation can proceed cleanly on the remaining active sites. The choice of a fluorinated anhydride in the second step is strategic for generating derivatives with excellent chromatographic properties and mass spectra that are often easier to interpret.

Two-Step Derivatization Reaction Scheme

Two_Step_Reaction Analyte Analyte (-COOH, -NH2, -OH) Step1 Step 1: Esterification(e.g., 3N HCl in Butanol, 60°C) Analyte->Step1 Intermediate Butyl Ester Intermediate (-COOBu, -NH2, -OH) Step1->Intermediate Step2 Step 2: Acylation(e.g., PFPA, 70°C) Intermediate->Step2 Product Final Derivative (-COOBu, -NH-PFP, -O-PFP) Step2->Product

Caption: The sequential reactions in the two-step derivatization process.

Protocol 2: Butylation Followed by Acylation

Materials:

  • Dried sample extract.

  • 3N Hydrochloric Acid in n-Butanol.

  • Pentafluoropropionic anhydride (PFPA).

  • Ethyl acetate (anhydrous).

  • Reaction vials, heating block, vortex mixer.

  • Nitrogen evaporator.

Procedure:

Step 1: Esterification (Butylation)

  • Reagent Addition: To the dried sample, add 100 µL of 3N HCl in n-butanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes. This will convert the carboxylic acid to its butyl ester.

  • Evaporation: Cool the vial and evaporate the reagent to dryness under a gentle stream of nitrogen. This step is critical to remove the acidic and alcoholic medium which would interfere with the subsequent acylation step.

Step 2: Acylation

  • Reagent Addition: To the dried butyl ester intermediate, add 50 µL of ethyl acetate and 25 µL of PFPA.

  • Reaction: Cap the vial, vortex briefly, and heat at 70°C for 20 minutes. This will acylate the primary amine and phenolic hydroxyl groups.

  • Final Evaporation & Reconstitution: Cool the sample and evaporate the excess reagent and solvent under nitrogen. Reconstitute the final derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS injection.

Comparative Summary and Method Selection

FeatureMethod 1: Silylation (MSTFA)Method 2: Two-Step Esterification/Acylation
Procedure Single stepTwo steps with intermediate drying
Reagent Sensitivity Highly sensitive to moisture[3][6]Less sensitive to ambient moisture
Derivative Stability TMS derivatives can be prone to hydrolysisGenerally more stable derivatives
By-products Volatile and non-interfering (MSTFA)[1][8]Requires evaporation to remove reagents
Throughput HigherLower
Typical Application Broad-spectrum metabolomics, routine analysisTargeted analysis requiring high stability

Expert Recommendation: For high-throughput screening and general quantitative analysis, the single-step silylation with MSTFA is highly efficient and provides excellent results, provided that strictly anhydrous conditions are maintained. For applications demanding the highest derivative stability, or when issues with silylation (such as incomplete reactions) are encountered, the two-step esterification/acylation method offers a robust and reliable alternative.

Troubleshooting Common Derivatization Issues

  • Poor or No Peak: This often indicates incomplete derivatization or degradation of the derivative.

    • Check for moisture: Ensure all solvents and glassware are anhydrous and that the sample is completely dry before adding silylation reagents.[3][6]

    • Increase reaction time/temperature: The derivatization of all three functional groups may require more stringent conditions.[9]

    • Check reagent quality: Derivatization reagents degrade over time, especially after opening. Use fresh reagents for best results.

  • Multiple Peaks for the Analyte: This can be caused by incomplete derivatization (e.g., only one or two groups reacting) or side reactions.

    • Optimize reaction conditions: A systematic evaluation of temperature and time may be necessary.

    • Consider a catalyst: For silylation, adding 1% TMCS can drive the reaction to completion.[5]

  • Peak Tailing: This chromatographic issue can be caused by active sites in the GC system (inlet liner, column).

    • Ensure complete derivatization: Un-derivatized polar groups can interact with the system.

    • System maintenance: Use a deactivated inlet liner and ensure the column is in good condition.

Conclusion

The successful GC-MS analysis of this compound is critically dependent on proper derivatization. Both single-step silylation and a two-step esterification/acylation approach are effective in rendering the molecule suitable for GC-MS analysis. The choice between these methods will depend on the specific requirements of the study, including throughput needs, required derivative stability, and available resources. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can achieve reliable, sensitive, and accurate quantification of this important trifunctional molecule.

References

  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • LCGC International. (2020). Trends and Developments in GC and GC–MS. Retrieved from [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its Parent Compound, Ferulic Acid, in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of Phenolic Acid Derivatives in Cellular Research

Phenolic acids, a ubiquitous class of plant secondary metabolites, are at the forefront of biomedical and pharmaceutical research due to their potent biological activities. Among these, Ferulic Acid (4-hydroxy-3-methoxycinnamic acid), an abundant derivative of hydroxycinnamic acid, is particularly noteworthy for its antioxidant, anti-inflammatory, and photoprotective properties.[1][2] However, the clinical and research applications of Ferulic Acid are often hampered by its low aqueous solubility and bioavailability.[1][2]

This has spurred the development of novel derivatives to enhance its physicochemical properties and therapeutic potential. One such derivative is 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid , a synthetic amino acid analog of Ferulic Acid. While direct cell culture applications of this specific derivative are not yet extensively documented, its structural relationship to Ferulic Acid and other bioactive propanoic acid derivatives suggests a promising role in various cellular models.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cell culture applications of Ferulic Acid and its amino acid derivatives, with a speculative yet scientifically grounded outlook on the potential uses of this compound. We will delve into the mechanistic underpinnings of these compounds, provide detailed protocols for their evaluation in cell culture, and present data in a clear and accessible format.

Scientific Foundation: Mechanism of Action

The primary mechanism of action of Ferulic Acid and its derivatives is their potent antioxidant activity. This is largely attributed to the phenolic hydroxyl group and the extended resonance of the phenoxy radical, which allows for the effective scavenging of reactive oxygen species (ROS).

Key Mechanistic Attributes:

  • Direct ROS Scavenging: Ferulic Acid can directly neutralize free radicals such as superoxide, hydroxyl radicals, and nitric oxide.

  • Inhibition of Pro-oxidant Enzymes: It can inhibit enzymes like xanthine oxidase and NADPH oxidase, which are major sources of cellular ROS.

  • Upregulation of Endogenous Antioxidant Defenses: Ferulic Acid has been shown to upregulate the expression of cytoprotective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, often via the Nrf2 signaling pathway.

The introduction of an amino group in This compound may further modulate its biological activity, potentially enhancing its solubility and cellular uptake, or introducing novel interactions with cellular targets. Studies on similar propanoic acid scaffolds have demonstrated potent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, suggesting that derivatives like this could also function as antimicrobial agents.[3][4][5][6]

Ferulic_Acid_Pathway ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage Induces FA Ferulic Acid (FA) & Derivatives FA->ROS Scavenges Keap1 Keap1 FA->Keap1 Inactivates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant signaling pathway of Ferulic Acid.

Application Notes: Potential Uses in Cell Culture

Based on the known biological activities of Ferulic Acid and related compounds, we can extrapolate several key applications for this compound in cell culture research.

Dermatological Research and Cosmetics Development
  • Photoprotection: Ferulic Acid is known to protect skin cells from UV-induced oxidative stress and cell damage.[1] Its derivatives can be evaluated for their ability to mitigate UV-induced ROS production, DNA damage, and apoptosis in keratinocytes and melanocytes.

  • Anti-aging: By protecting fibroblasts, collagen, and elastin from oxidative damage, these compounds can be studied for their potential to prevent premature skin aging.[1] Key assays would include measuring collagen synthesis and the inhibition of matrix metalloproteinases (MMPs).

  • Wound Healing: The anti-inflammatory and pro-proliferative effects of these compounds can be assessed in fibroblast migration and proliferation assays (e.g., scratch assays).

Neurological and Neurodegenerative Disease Research
  • Neuroprotection: Ferulic Acid has demonstrated neuroprotective effects. Its amino acid derivatives could be investigated for their ability to protect neuronal cells (e.g., SH-SY5Y, PC12) from oxidative stress induced by agents like hydrogen peroxide, glutamate, or beta-amyloid peptides.

  • Anti-neuroinflammation: The compounds can be tested for their ability to suppress the activation of microglia and astrocytes and to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in these cells.

Muscle Physiology and Sports Science
  • Myogenesis and Muscle Repair: The related compound 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to promote muscle development.[7][8] this compound could be evaluated for its effects on the differentiation of myoblasts (e.g., C2C12 cells) into myotubes and on the expression of myogenic regulatory factors.

  • Ameliorating Exercise-Induced Stress: The compound's potential to protect muscle cells from exercise-induced oxidative stress and protein catabolism can be modeled in vitro by exposing cultured myotubes to stressors like H2O2 or nutrient deprivation.[7]

Antimicrobial Drug Discovery
  • Screening against Drug-Resistant Pathogens: Given that similar propanoic acid scaffolds show potent antimicrobial activity, this compound can be screened against a panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.[3][5]

Experimental Protocols

The following protocols provide a framework for evaluating the cellular effects of this compound and other Ferulic Acid derivatives. It is crucial to first determine the optimal, non-toxic working concentration range for your specific cell line.

Protocol 1: Determination of Cytotoxicity and Optimal Working Concentration (MTT Assay)

This protocol determines the concentration range of the compound that is non-toxic to the cells, which is essential for subsequent functional assays.

Materials:

  • Target cell line (e.g., human dermal fibroblasts, SH-SY5Y neuroblastoma cells, C2C12 myoblasts)

  • Complete cell culture medium

  • This compound (or other derivatives)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in complete medium to achieve final concentrations ranging from, for example, 1 µM to 1 mM. Include a vehicle control (medium with the same concentration of solvent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability versus compound concentration to determine the IC50 (concentration that inhibits 50% of cell growth) and the non-toxic working concentration range.

Protocol 2: Assessment of Cellular Antioxidant Activity (DCFDA Assay)

This protocol measures the ability of the compound to reduce intracellular ROS levels.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Test compound

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • An oxidizing agent (e.g., H2O2 or tert-butyl hydroperoxide)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-24 hours. Include a positive control (e.g., N-acetylcysteine) and a vehicle control.

  • DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10-20 µM DCFDA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFDA. Add 100 µL of the oxidizing agent (e.g., 100-500 µM H2O2) in PBS to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity over time. A reduction in the fluorescence signal in compound-treated wells compared to the vehicle control indicates antioxidant activity.

Experimental_Workflow A 1. Cell Culture (Select appropriate cell line) B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentration range A->B C 3. Functional Assays (Based on research question) B->C D Antioxidant Assay (DCFDA) Measure ROS scavenging C->D E Anti-inflammatory Assay (e.g., Griess Assay for NO) C->E F Gene/Protein Expression Analysis (qPCR, Western Blot) C->F G 4. Data Analysis & Interpretation D->G E->G F->G

Caption: General experimental workflow for evaluating novel compounds.

Data Summary and Interpretation

For effective comparison and experimental design, the following table summarizes key properties and suggested starting concentrations for Ferulic Acid, based on existing literature. These values can serve as a starting point for its derivatives, including this compound.

CompoundMolecular Weight ( g/mol )Key BioactivitiesTypical Cell Culture Working ConcentrationCell Type Examples
Ferulic Acid 194.18Antioxidant, Anti-inflammatory, Photoprotective10 - 200 µMFibroblasts, Keratinocytes, Neuronal cells, Macrophages
This compound 211.21[9]Hypothesized: Antioxidant, Antimicrobial, NeuroprotectiveTo be determined (start with 1 - 100 µM)Fibroblasts, Neuronal cells, Myoblasts, Bacterial/Fungal strains

Note: The optimal working concentration is highly cell-type dependent and must be determined empirically for each experimental system using a cytotoxicity assay as described in Protocol 1.

Conclusion and Future Directions

While this compound is a relatively unexplored compound, its structural relationship to the well-characterized Ferulic Acid provides a strong rationale for its investigation in various cell culture models. By leveraging its potential for enhanced solubility and novel biological activities, researchers can explore its utility in dermatological, neurological, and muscle physiology research, as well as in the discovery of new antimicrobial agents. The protocols and guidelines presented here offer a robust framework for initiating these investigations and unlocking the full potential of this promising class of compounds.

References

  • PubChem. This compound. Available from: [Link]

  • Zduńska, K., et al. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Pharmaceuticals, 15(1), 117. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Kaunas University of Technology, ePubl. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link]

  • St-Onge, E., et al. (2022). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Molecules, 27(3), 940. Available from: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. ACS Omega, 8(30), 27175–27184. Available from: [Link]

  • Zduńska, K., et al. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. PubMed. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Semantic Scholar. Available from: [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. ResearchGate. Available from: [Link]

  • Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Semantic Scholar. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • El-Sayed, N., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963–8976. Available from: [Link]

Sources

Application Notes and Protocols for Assessing the Antioxidant Activity of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Antioxidant Potential of a Novel Phenolic Acid Derivative

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a unique molecule that combines the structural features of phenolic acids and amino acids. Its core structure, featuring a guaiacol (4-hydroxy-3-methoxyphenyl) moiety, is a well-recognized pharmacophore in many natural and synthetic compounds with significant antioxidant properties. The presence of both a phenolic hydroxyl group and an amino group suggests a high potential for radical scavenging and reductive capabilities. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable antioxidant and anticancer activities, highlighting the promise of this chemical scaffold in drug discovery and development.[1] Furthermore, the closely related compound 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, has been documented for its antioxidant effects.[2][3]

This comprehensive guide provides detailed application notes and step-by-step protocols for the systematic evaluation of the antioxidant activity of this compound. We will delve into the mechanistic underpinnings of four widely accepted antioxidant assays: DPPH, ABTS, FRAP, and ORAC. The protocols are designed to be robust and self-validating, enabling researchers, scientists, and drug development professionals to obtain reliable and reproducible data.

Scientific Rationale: A Multi-faceted Approach to Antioxidant Capacity

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a battery of tests employing different mechanisms is essential for a comprehensive assessment. The selected assays provide a holistic view of the antioxidant potential of the target molecule:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method quantifies the ability of an antioxidant to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It provides a measure of the total reducing power of a sample.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be a highly relevant assay as it utilizes a biologically relevant radical source.

The structural characteristics of this compound, particularly the phenolic hydroxyl group, are anticipated to contribute significantly to its activity in these assays.

Experimental Workflows and Data Interpretation

A logical workflow is crucial for the efficient and accurate assessment of antioxidant activity. The following diagram outlines the recommended experimental process:

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample This compound Solubilization Dissolve in appropriate solvent (e.g., DMSO, Ethanol, PBS) Sample->Solubilization SerialDilution Prepare a series of dilutions Solubilization->SerialDilution DPPH DPPH Assay SerialDilution->DPPH Test Compound ABTS ABTS Assay SerialDilution->ABTS Test Compound FRAP FRAP Assay SerialDilution->FRAP Test Compound ORAC ORAC Assay SerialDilution->ORAC Test Compound Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance StandardCurve Generate Standard Curve (Trolox/Ascorbic Acid) Absorbance->StandardCurve Calculation Calculate IC50/ TEAC values StandardCurve->Calculation Comparison Compare results across assays Calculation->Comparison caption Figure 1: General Experimental Workflow

Caption: Figure 1: General Experimental Workflow

Detailed Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is reduced to a non-radical form, resulting in a color change from violet to pale yellow. The decrease in absorbance is directly proportional to the antioxidant activity of the sample.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Standard (Trolox) Stock Solution: Prepare a 1 mg/mL stock solution of Trolox in methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and Trolox in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color with absorption maxima at 415, 645, 734, and 815 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and activity.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and Trolox as described for the DPPH assay.

    • In a 96-well microplate, add 10 µL of each dilution of the test compound or standard to respective wells.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence prolongs the fluorescence, and the area under the fluorescence decay curve (AUC) is used to quantify its capacity.[4]

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (240 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • Test Compound and Trolox Dilutions: Prepare in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each dilution of the test compound, Trolox, or buffer (for the blank) to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 10 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation:

    • The area under the curve (AUC) for each sample is calculated.

    • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is calculated from the Trolox standard curve and expressed as µM Trolox equivalents.

Data Presentation and Expected Outcomes

The antioxidant activity of this compound can be summarized in the following tables. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Radical Scavenging Activity

AssayParameterThis compoundTrolox (Standard)
DPPH IC₅₀ (µg/mL)Experimental ValueExperimental Value
ABTS TEACExperimental Value1.0

Table 2: Reducing Power and Peroxyl Radical Scavenging

AssayParameterThis compound
FRAP µM Fe(II) Equivalents/mgExperimental Value
ORAC µM Trolox Equivalents/mgExperimental Value

Visualization of Assay Principles

The following diagrams illustrate the core principles of the DPPH and FRAP assays.

DPPH_Mechanism cluster_legend Legend DPPH_rad DPPH• DPPH_H DPPH-H DPPH_rad->DPPH_H H• donation Antioxidant_H A-OH Antioxidant_rad A-O• Antioxidant_H->Antioxidant_rad DPPH_rad_legend DPPH_H_legend Antioxidant_H_legend Antioxidant_rad_legend caption Figure 2: DPPH Assay Mechanism

Caption: Figure 2: DPPH Assay Mechanism

FRAP_Mechanism cluster_legend Legend Fe3_TPTZ Fe³⁺-TPTZ Fe2_TPTZ Fe²⁺-TPTZ Fe3_TPTZ->Fe2_TPTZ e⁻ donation Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Fe3_TPTZ_legend Fe2_TPTZ_legend Antioxidant_legend Oxidized_Antioxidant_legend caption Figure 3: FRAP Assay Mechanism

Caption: Figure 3: FRAP Assay Mechanism

Conclusion and Further Perspectives

This application note provides a comprehensive framework for the evaluation of the antioxidant activity of this compound. By employing a multi-assay approach, researchers can gain a thorough understanding of its radical scavenging and reductive capabilities. The detailed protocols and underlying scientific principles serve as a robust starting point for further investigation into the therapeutic potential of this novel compound. Future studies may involve exploring its antioxidant effects in cellular models to ascertain its biological relevance and potential for mitigating oxidative stress-related pathologies.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - KTU ePubl.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI. Available at: [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. Available at: [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - NIH. Available at: [Link]

  • Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties - KTU ePubl. Available at: [Link]

  • This compound | C10H13NO4 | CID 12096266 - PubChem. Available at: [Link]

  • (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Synthetics

Welcome to the technical support center for β-amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you might encounter during your experiments. Each entry details the problem, explores the underlying causes, and provides a step-by-step protocol for resolution.

Q1: My Mannich reaction for β-amino ketone synthesis is resulting in low yields and multiple byproducts. What's going wrong?

Low yields in the Mannich reaction, a cornerstone for producing β-amino carbonyl compounds, are a frequent issue.[1][2] This three-component reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound is highly sensitive to reaction conditions.[3] The root cause often lies in the inefficient formation of the key electrophile, the iminium ion, or in competing side reactions.[3]

Common Causes & Solutions:

  • Inefficient Iminium Ion Formation: The reaction's first step is the acid-catalyzed formation of an iminium ion from the amine and aldehyde.[3] If the catalyst is too weak or the pH is not optimal, this equilibrium will not favor the iminium ion, leading to a stalled reaction.

    • Solution: Screen different acid catalysts. While classic mineral acids can be used, organocatalysts like proline or weak Lewis acids such as bismuth triflate (Bi(OTf)₃) or zinc tetrafluoroborate (Zn(BF₄)₂) have been shown to significantly improve yields by efficiently promoting iminium ion formation under mild conditions.[1][4]

  • Poor Enolate Formation/Reactivity: The second stage involves the nucleophilic attack of an enol or enolate on the iminium ion.[3] The choice of solvent and catalyst can drastically affect the concentration and reactivity of the enol form of your ketone.

    • Solution: Consider using a pre-formed silyl enol ether as the nucleophile. This decouples the enolization step from the main reaction and often leads to cleaner, higher-yielding transformations.[4]

  • Side Reactions: A common side reaction is the self-condensation of the aldehyde or ketone. Another is the formation of bis-Mannich products, where the initial β-amino ketone reacts again with the iminium ion.[5]

    • Solution: Control the stoichiometry carefully. Adding the enolizable ketone slowly to a pre-formed mixture of the aldehyde, amine, and catalyst can minimize self-condensation and favor the desired three-component reaction. Using a bulky protecting group on the amine can sterically hinder the formation of bis-Mannich products.

Troubleshooting Workflow for Mannich Reactions

G cluster_iminium Iminium Issues cluster_enol Enolate Issues cluster_byproducts Side Reactions start Low Yield in Mannich Reaction check_iminium Analyze Iminium Formation (e.g., via NMR if stable) start->check_iminium check_enol Assess Enolate Reactivity start->check_enol check_byproducts Identify Byproducts (GC-MS/LC-MS) start->check_byproducts catalyst Optimize Catalyst (Proline, Bi(OTf)3, etc.) check_iminium->catalyst ph Adjust pH check_iminium->ph preform Use Pre-formed Silyl Enol Ether check_enol->preform solvent Change Solvent check_enol->solvent stoich Control Stoichiometry (Slow Addition) check_byproducts->stoich protect Use Bulky Protecting Group check_byproducts->protect end_node Optimized Reaction catalyst->end_node preform->end_node stoich->end_node

Caption: Troubleshooting workflow for low-yield Mannich reactions.

Q2: My Arndt-Eistert homologation of an α-amino acid is plagued by α-chloromethylketone byproducts and requires hazardous diazomethane. How can I improve this synthesis?

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids to produce β-amino acids from α-amino acids.[6][7] However, it presents two major challenges: the formation of α-chloromethylketone impurities and the use of diazomethane, which is toxic and explosive.[6][7]

Common Causes & Solutions:

  • α-Chloromethylketone Formation: This byproduct arises when the hydrogen chloride (HCl) generated during the initial acylation of diazomethane reacts with the α-diazoketone intermediate.[6]

    • Solution (Newman-Beal Modification): The inclusion of a non-nucleophilic base, such as triethylamine (TEA), in the diazomethane solution effectively scavenges the generated HCl, preventing the side reaction.[6] An excess of diazomethane can also serve this purpose, but using TEA is a more controlled approach.[6]

  • Hazards of Diazomethane: The safety risks associated with diazomethane are significant.[6][7]

    • Solution (Safer Alternatives): Several safer alternatives have been developed. Diazo(trimethylsilyl)methane can be used as a direct substitute.[6] For a completely different, diazomethane-free approach, the Kowalski ester homologation is a viable and safer alternative for converting α-amino esters to β-amino esters.[8]

Protocol: Improved Arndt-Eistert Synthesis (Newman-Beal Modification)
  • Acid Chloride Formation: Convert your N-protected α-amino acid to its corresponding acid chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Ensure the reaction goes to completion and remove all excess reagent under vacuum.

  • Diazo-Ketone Formation: Prepare a solution of diazomethane in diethyl ether. Crucially, add triethylamine (1.1 equivalents relative to the acid chloride) to this solution.

  • Reaction: Cool the ethereal diazomethane/TEA solution to 0 °C in an ice bath. Slowly add the N-protected α-amino acid chloride (dissolved in anhydrous ether or THF) dropwise to the stirred solution.

  • Quench & Workup: After the addition is complete and the reaction has stirred for 2-3 hours at 0 °C, cautiously quench the excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears and gas evolution ceases. Proceed with a standard aqueous workup.

  • Wolff Rearrangement: The isolated α-diazoketone is then subjected to the Wolff rearrangement. This is typically catalyzed by silver(I) oxide (Ag₂O) or silver benzoate in the presence of a nucleophile (e.g., water for the β-amino acid, or an alcohol for the β-amino ester).[7][8] Ultrasound promotion can also facilitate a clean rearrangement.[9]

Q3: I am struggling with poor stereocontrol in my β-amino acid synthesis. How can I achieve high diastereo- and enantioselectivity?

Achieving the desired chirality is a significant challenge in β-amino acid synthesis, especially when creating multiple stereocenters.[10][11] Poor stereocontrol leads to mixtures of diastereomers that are often difficult to separate, resulting in low yields of the desired product.

Strategies for Stereocontrol:

  • Catalytic Asymmetric Synthesis: This is one of the most powerful approaches.

    • Asymmetric Mannich Reactions: Employing chiral catalysts, such as proline and its derivatives, can induce high stereoselectivity.[3] For example, (S)-proline often favors the syn product in reactions between ketones, aldehydes, and amines.[3]

    • Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of (Z)-β-enamido esters is a well-established method for producing enantiomerically enriched β-amino acids.[10]

    • Biocatalysis: Enzymes offer exquisite stereocontrol. Transaminases can be used in a dynamic kinetic resolution process to prepare a broad range of β-branched α-amino acids with high diastereo- and enantioselectivity, establishing two adjacent stereocenters in a single step.[11]

  • Use of Chiral Auxiliaries: A chiral auxiliary attached to the substrate can direct the stereochemical outcome of a reaction. While this requires additional steps for attachment and removal, it can be a robust method for establishing stereochemistry.

  • Substrate-Controlled Synthesis: The inherent chirality in a starting material can be used to direct the formation of new stereocenters. A prime example is the synthesis of β-amino acids via the ring-opening of chiral β-lactams, where the stereochemistry of the lactam dictates the stereochemistry of the product.[12]

Comparison of Stereocontrol Strategies
StrategyProsConsBest For...
Catalytic Asymmetry Atom economical, high throughput potential, tunable selectivity with ligand/catalyst choice.Catalyst development can be complex and expensive; optimization is often required.Large-scale synthesis where catalyst loading and turnover are critical.[10]
Chiral Auxiliaries Often highly reliable and predictable stereochemical outcomes.Not atom economical (requires stoichiometric auxiliary), additional protection/deprotection steps.Complex molecules where predictable control is paramount and substrate scope may be limited with catalysts.
Biocatalysis Extremely high selectivity, mild reaction conditions (aqueous, room temp), environmentally friendly.Limited substrate scope for wild-type enzymes, requires expertise in molecular biology for enzyme engineering.[11][13]Synthesizing specific target molecules where a suitable enzyme is known or can be engineered.
Substrate Control Utilizes existing chirality, can be very efficient.Requires access to enantiopure starting materials (e.g., from the chiral pool).Homologation from α-amino acids or synthesis from other chiral starting materials like sugars.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the correct protecting groups for a multi-step β-amino acid synthesis?

Protecting group strategy is critical to prevent unwanted side reactions, such as self-polymerization or side-chain modifications.[15][16] The key principle is orthogonality , meaning that one protecting group can be removed under conditions that do not affect another.[15]

Protecting Group Decision Framework

G cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bn Strategy start Start: Choose α-Amino Protection fmoc_path Fmoc Strategy (Base-Labile) start->fmoc_path Need Acid-Stable Side-Chain Groups? boc_path Boc Strategy (Acid-Labile) start->boc_path Need Base-Stable Side-Chain Groups? fmoc_amine α-Amino: Fmoc (Removed with Piperidine) fmoc_path->fmoc_amine boc_amine α-Amino: Boc (Removed with TFA) boc_path->boc_amine tbu_side Side-Chains: -COOH -> OtBu -OH -> tBu -NH2 -> Boc (Removed with strong acid, e.g., TFA) fmoc_amine->tbu_side final_product Final Deprotection tbu_side->final_product bn_side Side-Chains: -COOH -> OBn -OH -> Bn -NH2 -> Z (Cbz) (Removed by Hydrogenolysis, H2/Pd) boc_amine->bn_side bn_side->final_product

Sources

Technical Support Center: Synthesis of 3-Amino-3-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-3-arylpropionic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic routes. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-amino-3-arylpropionic acids, and what are their typical yields?

A1: The synthesis of 3-amino-3-arylpropionic acids, which are valuable β-amino acids in medicinal chemistry, can be achieved through several common strategies.[1][2] One of the most direct methods is a one-pot synthesis involving the condensation of an aromatic aldehyde, malonic acid, and an amine source like ammonium acetate.[1][3] This method is advantageous for its simplicity, but yields can be moderate and variable, often ranging from 17% to 70%, depending on the substrates and reaction conditions.[3]

Other significant routes include Mannich-type reactions, conjugate additions of amines to Michael acceptors, and metal-catalyzed hydrogenations.[2][4] Biocatalytic methods using enzymes like nitrile hydratase/amidase systems from organisms such as Rhodococcus erythropolis also offer a pathway to these compounds, particularly for achieving high enantioselectivity.[1][5] The choice of route often depends on the desired scale, required stereochemistry, and the specific aryl substituents.

Q2: My one-pot synthesis of 3-amino-3-arylpropionic acid is giving a low yield and a significant amount of a cinnamic acid byproduct. Why is this happening and how can I fix it?

A2: This is a very common issue in the one-pot synthesis from an aryl aldehyde, malonic acid, and ammonium acetate. Mechanistic studies have shown that the reaction proceeds through competing pathways that can lead to either the desired β-amino acid or the corresponding cinnamic acid.[3] The formation of the cinnamic acid derivative occurs via decarboxylation of an intermediate that is also on the pathway to your desired product.[3]

Troubleshooting Steps:

  • Substituent Effects: The electronic properties of the substituent on the aromatic ring play a crucial role. Electron-donating groups on the benzaldehyde derivative tend to favor the formation of the 3-amino-3-arylpropionic acid.[3] If your substrate has an electron-withdrawing group, you may inherently see lower yields of the desired product.[1]

  • Solvent Polarity: The polarity of the solvent can influence the product distribution.[3] Experimenting with different solvents may shift the equilibrium towards the desired product. Ethanol is commonly used, but exploring other protic or aprotic solvents could be beneficial.[3]

  • Reaction Temperature and Time: Refluxing is a standard condition, but optimizing the temperature and reaction time can be critical.[1] Over-refluxing or extended reaction times might favor the formation of the more thermodynamically stable cinnamic acid byproduct.

Q3: I am struggling with the purification of my 3-amino-3-arylpropionic acid. What are some effective purification strategies?

A3: The purification of amino acids can be challenging due to their zwitterionic nature and solubility characteristics.[6]

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline amino acids. The choice of solvent system is critical. Common solvent systems include water/ethanol, water/isopropanol, or other polar solvent mixtures.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from non-ionic impurities.[6] You can use a cation-exchange resin to bind your amino acid, wash away impurities, and then elute the product with a change in pH or buffer concentration.

  • Washing with Organic Solvents: If your crude product contains significant amounts of unreacted starting materials or nonpolar byproducts, washing the solid with a suitable organic solvent in which the amino acid has low solubility (e.g., acetonitrile, diethyl ether) can be an effective preliminary purification step.[6]

II. Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions, presented in a cause-and-remedy format.

Issue 1: Low Conversion of Starting Materials in Mannich-Type Reactions
Potential Cause Explanation Recommended Solution
Inefficient Catalyst The catalyst may not be effectively promoting the formation of the iminium ion intermediate.Screen different catalysts. Lewis acids or Brønsted acids are commonly used. For instance, ZnO nanoparticles have been shown to be effective and recyclable heterogeneous catalysts.[7]
Steric Hindrance Bulky substituents on the aldehyde, amine, or ketone (in a three-component reaction) can hinder the reaction.If possible, consider using less sterically hindered starting materials. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.
Reaction Conditions Not Optimized Temperature, solvent, and reactant concentrations can significantly impact the reaction rate.Systematically optimize reaction parameters. A design of experiments (DoE) approach can be efficient. Consider solvent-free conditions or the use of water as a green solvent, which has been shown to be effective in some Mannich reactions.[7]
Issue 2: Poor Diastereoselectivity in Asymmetric Syntheses
Potential Cause Explanation Recommended Solution
Suboptimal Chiral Catalyst or Auxiliary The chiral catalyst or auxiliary may not be providing a sufficiently ordered transition state to induce high stereoselectivity.Experiment with different chiral ligands or auxiliaries. The structure of the catalyst can have a profound effect on the enantioselectivity.[1]
Reaction Temperature Higher reaction temperatures can lead to lower diastereoselectivity by allowing for more conformational flexibility in the transition state.Run the reaction at lower temperatures. While this may decrease the reaction rate, it often significantly improves stereoselectivity.
Solvent Effects The solvent can influence the conformation of the transition state and thus the stereochemical outcome.Screen a variety of solvents with different polarities and coordinating abilities.
Issue 3: Difficulty in Removing Protecting Groups
Potential Cause Explanation Recommended Solution
Protecting Group is Too Robust The chosen protecting group may be resistant to the cleavage conditions being employed.Select a protecting group that is known to be labile under conditions that are compatible with the rest of your molecule. For example, a Boc group is readily cleaved with acid, while a Cbz group is typically removed by hydrogenolysis.
Incomplete Deprotection The deprotection reaction may not be going to completion, leaving a mixture of protected and deprotected product.Increase the reaction time, temperature, or the amount of deprotection reagent. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Side Reactions During Deprotection The deprotection conditions may be causing undesired side reactions on other functional groups in the molecule.Choose a protecting group with orthogonal deprotection conditions to other sensitive functionalities. For example, if your molecule is sensitive to acid, avoid using an acid-labile protecting group.

III. Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid

This protocol is adapted from a literature procedure for the synthesis of a β-amino acid.[1]

Materials:

  • 4-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

IV. Visual Guides

Workflow for Troubleshooting Low Yield in One-Pot Synthesis

G start Low Yield of 3-Amino-3-Arylpropionic Acid check_byproduct Significant Cinnamic Acid Byproduct? start->check_byproduct check_substituents Aryl Aldehyde has Electron-Donating Group? check_byproduct->check_substituents Yes purification_issue Difficulty in Purification? check_byproduct->purification_issue No optimize_solvent Optimize Solvent Polarity check_substituents->optimize_solvent No check_substituents->optimize_solvent Yes optimize_temp_time Optimize Temperature & Time optimize_solvent->optimize_temp_time consider_alternative Consider Alternative Synthetic Route optimize_temp_time->consider_alternative success Improved Yield and Purity consider_alternative->success recrystallize Recrystallization purification_issue->recrystallize Yes purification_issue->success No ion_exchange Ion-Exchange Chromatography recrystallize->ion_exchange ion_exchange->success

Caption: Troubleshooting workflow for low yield.

V. References

  • Chen, J. et al. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. Available at: [Link]

  • Request PDF. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • Mukhedkar, S. S. et al. (n.d.). Conditions optimization of the mannich reaction under different conditions. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Available at:

  • Gotor-Fernández, V. et al. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC. Available at: [Link]

  • Wang, C. et al. (2021). Three-component radical homo Mannich reaction. PMC. Available at: [Link]

  • Dabiri, M. et al. (2011). Optimization of three-component Mannich reaction conditions. ResearchGate. Available at: [Link]

  • Mondal, B. et al. (2020). Optimization of one-pot three-component Mannich reaction with various amount of substrates. ResearchGate. Available at: [Link]

  • Grybaite, B. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois. Available at: [Link]

  • Hayriyan, L. et al. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic difficulties to access α‐ and β‐amino acids. Available at: [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Available at: [Link]

  • Garrido, M. et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • Hibi, M. et al. (2021). A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes. PMC. Available at: [Link]

  • Rowles, I. et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available at: [Link]

  • Pesciaioli, F. et al. (2020). Asymmetric Intramolecular α‐Arylation of Polar Amino Acids Bearing β‐Leaving Groups. PMC. Available at: [Link]

  • Liu, S. et al. (2026). High yield production of 3-hydroxypropionic acid using Issatchenkia orientalis. PubMed. Available at: [Link]

  • Li, Z. et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]

  • Rad-Moghadam, K. et al. (2022). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. NIH. Available at: [Link]

  • Wang, X. et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available at: [Link]

  • Nasresfahani, Z. et al. (2024). A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential. PMC. Available at: [Link]

  • Wu, J. et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link]

  • Sharma, P. et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of S-3-Amino-3-(3-hydroxyphenyl)propionic Acid in Peptide Synthesis and Drug Discovery. Available at: [Link]

  • Wang, Y. et al. (2022). Progress, applications, challenges and prospects of protein purification technology. PMC. Available at: [Link]

  • ResearchGate. (2014). How can I purify amino acid based ionic liquids from their precursors such as amino acids. Available at: [Link]

Sources

Technical Support Center: Optimization of HPLC Separation for Polar Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of polar amino acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their separation methods and troubleshoot common issues. As polar amino acids present unique challenges in traditional reversed-phase chromatography, this resource provides in-depth, experience-driven advice to achieve robust and reproducible results.

I. Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My polar amino acids are showing poor or no retention on my C18 column. What is happening and how can I fix it?

A1: This is a classic issue stemming from the fundamental principles of reversed-phase chromatography. C18 columns have a nonpolar stationary phase, which retains analytes based on hydrophobicity.[1][2] Polar amino acids, being highly water-soluble, have little affinity for the stationary phase and are often unretained, eluting in or near the void volume.[1][3]

Underlying Causes & Step-by-Step Solutions:

  • Mismatch of Polarity: The primary issue is the lack of interaction between the polar analyte and the nonpolar C18 stationary phase.[1]

    • Solution 1: Switch to an Appropriate Column Chemistry. This is the most effective solution.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent like acetonitrile.[4][5][6][7] This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[5][7] HILIC is an excellent choice for underivatized amino acid analysis and is compatible with mass spectrometry.[4][8][9][10]

      • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange functionalities.[2][11][12] This dual mechanism allows for the simultaneous separation of polar, nonpolar, and charged compounds, offering great flexibility in method development.[2][11][13]

      • Polar-Embedded or Polar-Endcapped Columns: These are modified C18 columns that incorporate a polar group within the alkyl chain or at the end.[14][15] This modification makes them more compatible with highly aqueous mobile phases and can improve the retention of polar analytes compared to traditional C18 columns.[14][15]

  • Inappropriate Mobile Phase: Using a standard reversed-phase mobile phase (high water content) will not promote retention of polar compounds on a C18 column.

    • Solution 2: Derivatization. If you must use a C18 column, derivatization is often necessary.[3][16] This involves chemically modifying the amino acids to make them more hydrophobic.

      • Pre-column Derivatization: The amino acids are reacted with a derivatizing agent before injection.[3][17] Common reagents include:

        • Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.[18][19]

        • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3][20][21]

        • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Reacts with both primary and secondary amines to yield stable, fluorescent derivatives.[20][22]

      • Post-column Derivatization: The amino acids are separated first, and then mixed with a reagent before detection.[3][17] This is common in ion-exchange chromatography, often using ninhydrin.[17][23][24]

Q2: I am observing poor peak shape (tailing or fronting) for my amino acid peaks. What are the likely causes and solutions?

A2: Poor peak shape is a common problem in HPLC and can significantly affect resolution and quantification.[25] For polar amino acids, this is often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Peak Shape Issues:

Problem Potential Causes Solutions
Peak Tailing 1. Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic amine groups of amino acids, causing tailing.[26] 2. Insufficient Mobile Phase Buffering: If the mobile phase pH is not properly controlled, the ionization state of the amino acids can vary, leading to peak tailing.[25][27] 3. Column Contamination/Overload: Buildup of sample matrix components on the column frit or head can distort peak shape.[25][28]1. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these interactions.[14][29] 2. Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can improve peak shape by masking secondary interaction sites and maintaining a stable pH.[7][27][30] 3. Use a High-Purity, End-capped Column: Modern columns are designed with minimal residual silanol activity. 4. Clean the Column: Flush the column with a strong solvent to remove contaminants.[28]
Peak Fronting 1. Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[25][27] 2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4]1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[27] 2. Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. For HILIC, this means a high organic content.[1]
Split Peaks 1. Column Void or Channeling: A void at the head of the column can cause the sample band to split.[28] 2. Partially Clogged Frit: Particulates from the sample or mobile phase can block the column inlet frit.[28] 3. Co-elution with an Interferent: Another compound may be eluting at a very similar retention time.1. Use a Guard Column: This protects the analytical column from contamination and physical damage. 2. Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters to remove particulates. 3. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with a compatible solvent (check manufacturer's instructions).[28]
Q3: My retention times are drifting from one injection to the next. How can I improve reproducibility?

A3: Retention time instability is a critical issue, especially for validated methods. In the context of polar amino acid analysis, particularly with HILIC, this is often due to insufficient column equilibration.

Workflow for Diagnosing and Solving Retention Time Drift:

G Start Retention Time Drift Observed Q1 Is the column properly equilibrated? Start->Q1 Sol1 Increase equilibration time. For HILIC, use at least 10-20 column volumes. Q1->Sol1 No Q2 Is the mobile phase stable? Q1->Q2 Yes Sol1->Q2 Sol2 Prepare fresh mobile phase daily. Ensure proper mixing and degassing. Q2->Sol2 No Q3 Is the column temperature controlled? Q2->Q3 Yes Sol2->Q3 Sol3 Use a column oven and ensure a stable lab temperature. Q3->Sol3 No End Reproducible Retention Times Achieved Q3->End Yes Sol3->End

Sources

Technical Support Center: Strategies for Mitigating Aggregation in Solid-Phase Peptide Synthesis (SPPS) of β-Amino Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), particularly when incorporating β-amino acids. The inclusion of β-amino acids can introduce unique challenges, most notably on-resin aggregation, which can severely impact synthesis efficiency and final product purity. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles.

Section 1: Understanding the Core Problem: Aggregation in β-Peptide Synthesis

Q1: What is peptide aggregation in SPPS, and why is it a concern with β-amino acids?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] When peptide chains aggregate, the N-terminus can become sterically hindered or buried within the aggregated mass, making it inaccessible for subsequent deprotection and coupling reactions.[3] This results in incomplete reactions, leading to deletion sequences (n-1, n-2), low yields, and significant challenges during purification.[1]

The introduction of β-amino acids adds a layer of complexity. The extra methylene group in the β-amino acid backbone alters the peptide's conformational flexibility and hydrogen bonding capabilities.[4][5] Depending on the sequence and the specific type of β-amino acid (β² or β³), this can either disrupt or, in some cases, promote the formation of highly stable, ordered secondary structures, making aggregation a critical factor to manage.[6][7]

Q2: What are the tell-tale signs of on-resin aggregation during my synthesis?

A2: Identifying aggregation early is crucial for salvaging a synthesis. Key indicators include:

  • Poor Resin Swelling: A primary visual cue is the failure of the peptide-resin to swell properly; in some cases, the resin bed may even appear to shrink.[2][5][8]

  • Incomplete Reactions: Consistently positive results from qualitative tests like the Kaiser or TNBS test after a coupling step indicate the presence of unreacted free amines, a common symptom of aggregation-induced steric hindrance.[1]

  • Slow or Incomplete Fmoc Deprotection: A significant slowdown in the rate of Fmoc removal, which can be monitored by UV-Vis in flow synthesizers, is a strong indicator of aggregation.[9][10] In continuous-flow systems, this often manifests as a flattened and broadened deprotection peak.[2][11]

  • Analytical Confirmation: Upon cleavage and analysis by mass spectrometry, the presence of significant deletion sequences (n-1, n-2, etc.) in the crude product is a definitive sign that aggregation occurred during the synthesis.[1]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might encounter and provides a logical workflow for resolving them.

Issue 1: My Kaiser/TNBS test is positive after coupling, even with extended reaction times.

This is a classic sign of an incomplete coupling reaction, very likely due to on-resin aggregation.

Workflow for Troubleshooting Incomplete Coupling:

cluster_immediate Immediate Actions cluster_advanced Advanced Strategies start Positive Kaiser/TNBS Test (Incomplete Coupling) action1 Action 1: Double Couple Repeat the coupling step with fresh reagents. start->action1 action2 Action 2: Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU). action1->action2 If still positive strategy1 Strategy A: Enhance Solvation Switch to NMP or a 'Magic Mixture'. action2->strategy1 If still positive strategy2 Strategy B: Increase Temperature Use conventional heating (50-75°C) or microwave. strategy1->strategy2 Or strategy3 Strategy C: Use Chaotropic Salts Wash with or add LiCl/KSCN to the coupling. strategy1->strategy3 Or result Re-test with Kaiser/TNBS strategy1->result strategy2->result strategy3->result success Success: Proceed with Synthesis result->success Negative Test failure Failure: Consider Sequence Redesign result->failure Positive Test

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Explanation of Solutions:

  • Optimize Solvents: Standard solvents like DMF may not be sufficient to solvate aggregating peptide chains. Switching to more polar, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can significantly improve solvation.[12] For particularly stubborn sequences, a "Magic Mixture" (DCM/DMF/NMP 1:1:1 with additives) or the addition of solvents like trifluoroethanol (TFE) can be highly effective at disrupting secondary structures.[13][14][15]

  • Increase Temperature: Performing coupling and deprotection steps at elevated temperatures (e.g., 50-75°C) can provide the necessary energy to disrupt intermolecular hydrogen bonds and increase reaction kinetics.[8][16] Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective for this, as it allows for rapid and uniform heating, often leading to higher purity and yields for difficult sequences, including β-peptides.[16][17][18]

  • Incorporate Chaotropic Salts: These are ions that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds. Washing the resin with solutions of salts like LiCl, KSCN, or NaClO₄ before coupling, or even including them in the coupling mixture, can effectively break up aggregates.[19][20]

Issue 2: My synthesis failed entirely, or the crude product is extremely impure with many deletion sequences.

This indicates a severe, ongoing aggregation problem that requires a proactive, strategic approach from the beginning of the synthesis.

Workflow for Proactive Aggregation Prevention:

cluster_strategies Proactive Mitigation Strategies start Planning Synthesis of a Potentially 'Difficult' β-Peptide Sequence strategy1 Strategy 1: Incorporate Pseudoproline Dipeptides start->strategy1 strategy2 Strategy 2: Use Backbone Protecting Groups (Dmb/Hmb) start->strategy2 strategy3 Strategy 3: Optimize Resin Use low-loading or PEG-based resin. start->strategy3 synthesis Initiate Synthesis (Employing chosen strategy) strategy1->synthesis strategy2->synthesis strategy3->synthesis monitor Monitor Synthesis (Swelling, Kaiser tests, etc.) synthesis->monitor result Cleave and Analyze (LC-MS) monitor->result success High Purity Crude Product result->success

Caption: Proactive strategies for difficult β-peptide synthesis.

Detailed Explanation of Proactive Strategies:

  • Incorporate Structure-Disrupting Moieties: This is the most effective way to prevent aggregation.[21]

    • Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected as a cyclic oxazolidine, mimicking the structure of proline.[22][23] This introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheet structures.[22][24] They are introduced by simply substituting a dipeptide unit (e.g., Xaa-Ser) with the corresponding pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).[2] The native Ser/Thr residue is regenerated during the final TFA cleavage.[8][23]

    • Backbone Protection (Dmb/Hmb): For sequences lacking Ser or Thr, protecting the backbone amide nitrogen of a residue (often Glycine) with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group prevents its participation in hydrogen bonding.[8] These are typically introduced as pre-formed dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficult coupling to the protected secondary amine.[2]

  • Optimize Resin Choice:

    • Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[9][25]

    • PEG-based Resins: Resins like TentaGel, which are composed of polyethylene glycol (PEG) grafted onto a polystyrene core, create a more polar environment that better solvates the peptide chain, thus minimizing aggregation.[1][19]

Section 3: Experimental Protocols

Protocol 1: Microwave-Assisted SPPS for an Aggregation-Prone Sequence

This protocol outlines a general procedure for using a microwave synthesizer to improve coupling and deprotection efficiency.

Materials:

  • Peptide-resin

  • Fmoc-protected amino acids

  • Coupling Reagent (e.g., HATU)

  • Activation Base (e.g., DIPEA)

  • Deprotection Solution: 20% piperidine in DMF

  • Microwave Peptide Synthesizer

Procedure:

  • Resin Loading: Place the appropriate amount of peptide-resin into the microwave reaction vessel.

  • Fmoc Deprotection: Add the deprotection solution. Apply microwave power to achieve and maintain a temperature of 75-80°C for 3-5 minutes.[1][16]

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Add the solution of pre-activated Fmoc-amino acid (dissolved in DMF with HATU and DIPEA). Apply microwave power to achieve and maintain a temperature of 60-70°C for 5-10 minutes.[16][26]

  • Washing: Thoroughly wash the resin with DMF.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of an Fmoc-Xaa-Ser(ψPro)-OH dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψPro)-OH dipeptide (3 equivalents)

  • Coupling Reagent: HBTU (3 equivalents)

  • Base: DIPEA (6 equivalents)

  • Solvent: DMF

  • Kaiser test reagents

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.[1]

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF and proceed with the next deprotection cycle.

Section 4: Frequently Asked Questions (FAQs)

Q3: How often should I incorporate a structure-disrupting element like a pseudoproline? A3: For optimal results, pseudoproline dipeptides or Dmb/Hmb-protected residues should be spaced approximately every 6-7 residues throughout the sequence.[8][27] The goal is to consistently interrupt the formation of extended secondary structures.

Q4: Are β-peptides more resistant to enzymatic degradation? A4: Yes, one of the key therapeutic advantages of β-peptides is their enhanced stability against proteolytic degradation. The altered backbone structure is not recognized by most proteases, leading to a significantly longer half-life in biological systems.[4][7]

Q5: Can I use Boc chemistry instead of Fmoc for difficult β-peptide sequences? A5: Yes, Boc-based SPPS can be advantageous for difficult sequences. The repeated treatments with Trifluoroacetic Acid (TFA) for deprotection can help to continuously disrupt aggregates.[15] Furthermore, in situ neutralization protocols used in Boc chemistry can minimize the time the free amine is exposed, which is when aggregation is most likely to occur.[8][15]

Q6: What is the "Magic Mixture" and when should I use it? A6: The "Magic Mixture" is a solvent system designed to improve solvation and disrupt aggregation. A common formulation is a 1:1:1 mixture of DCM, DMF, and NMP, sometimes with additives like 1% Triton X-100 and ethylene carbonate.[14] It should be considered for sequences that show severe aggregation even when using NMP alone.

Q7: Will using these special strategies affect the final cleavage of the peptide from the resin? A7: Generally, no. Pseudoproline oxazolidine rings and Dmb/Hmb backbone protecting groups are designed to be labile to standard TFA cleavage cocktails.[2][8][23] It is important to use appropriate scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail as usual.

Data Summary Table

StrategyMechanism of ActionTypical ApplicationKey Considerations
High-Polarity Solvents (NMP, DMSO) Improves solvation of the peptide-resin complex.[12]Mild to moderate aggregation.NMP is generally preferred over DMF for difficult sequences.
Elevated Temperature / Microwave Provides energy to disrupt H-bonds, increases reaction kinetics.[17]Moderate to severe aggregation; sterically hindered couplings.Risk of side reactions (e.g., racemization) increases with temperature; requires careful optimization.[26]
Chaotropic Salts (LiCl, KSCN) Disrupts intermolecular hydrogen bonding.[19]Wash step before coupling or as an additive during coupling.Must be thoroughly washed out to avoid interference with subsequent steps.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[22][24]Proactive strategy for Ser/Thr-containing sequences.Must be incorporated as a dipeptide unit.[23]
Dmb/Hmb Backbone Protection Blocks backbone N-H from participating in hydrogen bonding.[8]Proactive strategy, especially for sequences lacking Ser/Thr.Best incorporated as a dipeptide to overcome slow acylation of the protected amine.
Low-Loading / PEG Resins Increases distance between chains (low-load) or improves solvation (PEG).[9][19]Proactive strategy for long or hydrophobic peptides.May result in a lower overall yield of peptide per gram of resin.

References

  • OUP Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]

  • Biotage. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. In Methods in Molecular Biology (Vol. 1047, pp. 225–234). Humana Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. National Library of Medicine. Retrieved from [Link]

  • LifeTein. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. Retrieved from [Link]

  • Cabrele, C., & Reiser, O. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1086–1091. Retrieved from [Link]

  • da Silva, J. B. P., & Ramos, C. H. I. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(8), 853–859. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 57(1-2), 104–115. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis. Retrieved from [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235–249. Retrieved from [Link]

  • Milton, R. C. de L., Milton, S. C. F., & Adams, P. A. (1990). Prediction of difficult sequences in solid-phase peptide synthesis. Journal of the American Chemical Society, 112(17), 6039–6046. Retrieved from [Link]

  • YouTube. (2024). Novel Branching Method for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Dawson, P. E., & Kent, S. B. H. (2000). Rational development of a strategy for modifying the aggregatibility of proteins. Annual Review of Biochemistry, 69, 923–960. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3127–3140. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Visualized Experiments, (88), e51621. Retrieved from [Link]

  • ResearchGate. (2015). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • LinkedIn. (2024). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kritzer, J. A., & Schepartz, A. (2007). β-Peptides as inhibitors of protein–protein interactions. Chemical Society Reviews, 36(3), 442–448. Retrieved from [Link]

  • Pawar, A. P., & Dubin, P. L. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Strecker Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Strecker amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges with this robust and historically significant reaction. Here, we move beyond simple procedural lists to explore the causal relationships behind common experimental pitfalls, offering logical, evidence-based solutions in a direct question-and-answer format.

Core Mechanism Overview

First described by Adolph Strecker in 1850, this reaction is a three-component condensation that produces an α-amino acid from an aldehyde or ketone.[1][2] The process occurs in two primary stages:

  • α-Aminonitrile Formation: An aldehyde or ketone reacts with ammonia (or an amine) to form an imine, which is then attacked by a cyanide nucleophile (e.g., from KCN or NaCN) to yield an α-aminonitrile.[1][3]

  • Hydrolysis: The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to reveal the final carboxylic acid, thus forming the amino acid.[1][4][5]

While elegant in its simplicity, the reaction is a series of equilibria and competing pathways that must be carefully controlled to achieve high yields.

Troubleshooting FAQs: Identification and Mitigation of Common Issues

This section directly addresses specific problems you may encounter during your experiments. The questions are categorized by the stage of the synthesis or the nature of the problem.

Category 1: Issues in α-Aminonitrile Formation
Question 1: My aldehyde/ketone starting material is consumed, but I'm not seeing my desired aminonitrile product. What are the likely side reactions?

This is a common issue where the carbonyl compound is diverted into non-productive pathways. Several side reactions can compete with the desired imine formation.

Answer:

The primary culprits are often related to the reactivity of the aldehyde itself, especially under the reaction conditions.

  • Aldol Condensation: Under basic conditions, enolizable aldehydes can undergo self-condensation to form aldol adducts, which can then dehydrate. This polymerizes your starting material.

  • Cannizzaro Reaction: For aldehydes lacking α-hydrogens (e.g., benzaldehyde), strongly basic conditions can promote a disproportionation reaction, yielding a molecule of the corresponding alcohol and a molecule of the carboxylic acid.

  • Cyanohydrin Formation: Cyanide is an excellent nucleophile and can directly attack the aldehyde/ketone carbonyl group to form a cyanohydrin.[5][6] While this reaction is reversible, the cyanohydrin can be a significant off-pathway intermediate, sequestering both your carbonyl and cyanide.[6]

Troubleshooting Strategies:

  • Control pH and Reagent Addition: The formation of the imine is favored under mildly acidic conditions (pH ~6-7), which protonates the carbonyl, making it more electrophilic for the weaker ammonia nucleophile to attack.[7] Adding the cyanide source after allowing the aldehyde and ammonia/ammonium salt to react for a period can favor imine formation and minimize cyanohydrin byproduct.[6]

  • Temperature Management: Keep the reaction temperature low (e.g., 0-25 °C) during the aminonitrile formation step. This helps to slow down competing side reactions like aldol condensations, which often have a higher activation energy.

  • Use of Ammonium Salt: Using an ammonium salt like ammonium chloride (NH₄Cl) provides a source of ammonia (NH₃) in equilibrium and helps buffer the reaction in a favorable, slightly acidic pH range.[7]

Question 2: The reaction is sluggish, and I'm recovering most of my starting materials. How can I drive the equilibrium towards the aminonitrile?

Low conversion indicates that the reaction equilibria are not favoring the products. The key is to apply Le Chatelier's principle to push the reactions forward.

Answer:

The formation of the imine from the aldehyde and ammonia is a reversible condensation reaction that produces water as a byproduct.[1][8] The presence of excess water in the reaction medium can inhibit imine formation by favoring the reverse reaction (hydrolysis of the imine).

Troubleshooting Strategies:

  • Remove Water: The most effective strategy is to remove water as it forms. This can be accomplished by:

    • Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[5]

    • Performing the reaction in a solvent system that allows for azeotropic removal of water using a Dean-Stark apparatus, although this is more common for imine synthesis in general than for one-pot Strecker reactions.

  • Increase Reagent Concentration: Using a higher concentration of ammonia or the cyanide salt can help shift the equilibrium toward the product side. A common approach is to use a saturated solution of ammonia in an alcohol solvent.

  • Solvent Choice: While often performed in water or aqueous alcohol, switching to a less polar, aprotic solvent for the imine formation step (if performing the reaction in two distinct steps) can significantly favor the condensation by reducing the solubility of water.

Category 2: Issues in the Hydrolysis Step
Question 3: My hydrolysis step results in a low yield of the final amino acid and often produces a dark, tarry mixture. What is causing this?

The hydrolysis of the aminonitrile to a carboxylic acid is a critical step that requires forcing conditions, as nitriles are relatively stable.[9] These harsh conditions can unfortunately lead to product degradation.

Answer:

Vigorous hydrolysis conditions, typically involving refluxing in strong mineral acids (e.g., 6M HCl) or concentrated bases (e.g., 40% NaOH), can cause several problems:[4][10]

  • Decomposition: Many organic molecules, including amino acids with sensitive side chains, are not stable to prolonged heating in strong acid or base. This can lead to charring and the formation of complex, insoluble byproducts.

  • Incomplete Hydrolysis: The hydrolysis proceeds via an intermediate amide. If conditions are not sufficiently stringent or the reaction time is too short, the reaction can stall at the amide stage.[10]

  • Racemization: While the classical Strecker synthesis produces a racemic mixture of amino acids from the start, harsh hydrolysis conditions can sometimes affect stereocenters if you are using an asymmetric variant.[9][11]

Troubleshooting Strategies:

  • Adopt Milder Hydrolysis Conditions: Several methods have been developed to hydrolyze nitriles under milder conditions, which can be invaluable for sensitive substrates.

    • Basic Peroxide: Using hydrogen peroxide under basic conditions (e.g., NaOH/H₂O₂) can effectively convert the nitrile to the primary amide, which can then be hydrolyzed under less harsh acidic conditions.

    • Enzymatic Hydrolysis: Nitrilase enzymes can selectively hydrolyze the nitrile group to a carboxylic acid under physiological pH and temperature, offering exceptional functional group tolerance.

    • Metal Catalysis: Certain transition metal catalysts, such as those based on manganese dioxide or platinum, can facilitate the hydration of nitriles to amides under mild, neutral conditions.[12][13] The resulting amide can then be hydrolyzed.

  • Staged Temperature Profile: Instead of immediately refluxing, try a staged heating approach. For example, heat at a moderate temperature (e.g., 60-80 °C) for several hours before increasing to reflux. This can allow for the initial, less demanding stages of hydrolysis to complete before subjecting the mixture to the most aggressive conditions.

  • Inert Atmosphere: Performing the hydrolysis under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative decomposition pathways that contribute to the formation of colored impurities.

Category 3: Purification Challenges
Question 4: I'm struggling to isolate my pure amino acid from the crude reaction mixture. What is the best purification strategy?

Purification is often the most challenging aspect of the Strecker synthesis, as the final product is a polar, water-soluble zwitterion mixed with large quantities of inorganic salts from the reaction and subsequent neutralization steps.

Answer:

Standard organic purification techniques like direct recrystallization from the crude mixture or silica gel chromatography are often ineffective. The key is to leverage the unique properties of amino acids.

Troubleshooting Strategies:

  • Ion-Exchange Chromatography: This is the most powerful and widely used method for purifying amino acids.

    • Cation-Exchange: Use a strong acid cation-exchange resin (e.g., Dowex-50). At a low pH (~1-2), the amino acid will be protonated (R-CH-COOH-NH₃⁺) and will bind to the negatively charged resin. Inorganic salts and neutral byproducts can be washed away. The pure amino acid is then eluted by washing the column with a dilute base (e.g., aqueous ammonia), which deprotonates the amine, releasing the zwitterionic amino acid from the resin.

    • Anion-Exchange: Alternatively, at a high pH (~10-11), the amino acid is deprotonated (R-CH-COO⁻-NH₂) and will bind to a basic anion-exchange resin.

  • Recrystallization after Salt Removal: After a primary purification step like ion-exchange, recrystallization is an excellent final polishing step. Amino acids are typically recrystallized from water/alcohol mixtures (e.g., water/ethanol or water/isopropanol).

  • Isoelectric Point Precipitation: For amino acids with low water solubility, adjusting the pH of the aqueous solution to the amino acid's specific isoelectric point (pI) will minimize its solubility, causing it to precipitate out of the solution while many impurities remain dissolved.

Data & Protocols

Key Parameter Summary Tables

Table 1: Influence of pH on Strecker Synthesis Stages

StageOptimal pH RangeRationale & Consequences of Deviation
Imine Formation ~6 - 8Below pH 6: The amine (NH₃) is fully protonated to NH₄⁺ and is no longer nucleophilic. Above pH 8: Lack of sufficient acid to activate the carbonyl group; risk of aldol/Cannizzaro side reactions increases.
Cyanide Addition ~9 - 10This pH range maintains a sufficient concentration of the free cyanide nucleophile (CN⁻), as the pKa of HCN is ~9.2.[6]
Acid Hydrolysis < 1Requires strong mineral acid (e.g., 6M HCl) to protonate and activate the nitrile for nucleophilic attack by water.
Base Hydrolysis > 13Requires concentrated alkali (e.g., NaOH, KOH) for direct nucleophilic attack of hydroxide on the nitrile carbon.

Table 2: Comparison of Nitrile Hydrolysis Conditions

MethodConditionsAdvantagesDisadvantages
Strong Acid 6M HCl, Reflux, 6-24hInexpensive, powerful, and effective for robust substrates.Harsh conditions can cause decomposition of sensitive molecules; generates significant salt waste upon neutralization.[5][9]
Strong Base 40% NaOH, Reflux, 6-24hEffective alternative to acid; may prevent acid-sensitive group degradation.Can also cause decomposition; potential for racemization at the α-carbon.
Mild Catalytic MnO₂ or Pt catalyst, H₂O, 30-100 °CExcellent functional group tolerance, neutral pH, avoids overhydrolysis to the acid (stops at amide).[12][13]Catalyst cost; requires a second step to hydrolyze the intermediate amide.
Standard Experimental Protocol: Synthesis of Racemic Alanine

This protocol is a representative example and should be adapted based on the specific aldehyde used. Extreme caution must be exercised when handling cyanide salts. All operations must be performed in a well-ventilated fume hood.

  • Aminonitrile Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.35 g (0.1 mol) of ammonium chloride in 20 mL of water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add 10 mL of a 25% aqueous ammonia solution, followed by the slow, dropwise addition of 4.41 g (0.1 mol) of acetaldehyde.

    • Stir the mixture at 0-5 °C for 30 minutes.

    • In a separate beaker, dissolve 4.90 g (0.1 mol) of sodium cyanide in 15 mL of water.

    • Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature remains below 10 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours. The formation of the α-aminonitrile can be monitored by TLC or GC-MS.

  • Hydrolysis:

    • Carefully transfer the reaction mixture to a larger round-bottom flask suitable for reflux.

    • In the fume hood, slowly and cautiously add 30 mL of concentrated hydrochloric acid. (Caution: This will generate toxic HCN gas!)

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

    • After hydrolysis is complete (monitored by TLC), cool the mixture to room temperature.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove excess HCl and water.

    • Redissolve the resulting solid residue in a minimum amount of water.

    • Prepare a column with a strong acid cation-exchange resin (e.g., Dowex 50WX8) and wash it thoroughly with deionized water.

    • Load the crude amino acid solution onto the column.

    • Wash the column with several column volumes of deionized water to elute the inorganic salts (e.g., NaCl).

    • Elute the desired alanine by washing the column with 2M aqueous ammonia.

    • Collect the fractions containing the amino acid (can be checked with ninhydrin stain).

    • Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.

    • Recrystallize the resulting white solid from a water/ethanol mixture to yield pure, racemic alanine.

Visual Diagrams

Experimental Workflow

Strecker_Workflow cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Hydrolysis cluster_2 Purification A Aldehyde/Ketone + Ammonia/Amine B Imine/ Iminium Ion A->B Condensation (-H₂O) C α-Aminonitrile B->C Cyanide Attack (e.g., KCN) D α-Amino Acid C->D Hydrolysis (H₃O⁺ or OH⁻) E Crude Product F Ion-Exchange Chromatography E->F Remove Salts G Pure Amino Acid F->G Elution & Recrystallization

Caption: General workflow for the Strecker amino acid synthesis.

Troubleshooting Decision Tree

Troubleshooting_Logic Start Low Yield Observed CheckStage At which stage is the issue? Start->CheckStage Stage1 Aminonitrile Formation CheckStage->Stage1 Stage 1 Stage2 Hydrolysis CheckStage->Stage2 Stage 2 Stage3 Purification CheckStage->Stage3 Purification S1_Problem What is the symptom? Stage1->S1_Problem S1_Sol1 Control pH (6-7) Lower Temperature Change Reagent Add Order S1_Problem->S1_Sol1 Symptom A S1_Sol2 Remove Water (MgSO₄) Increase Reagent Conc. Optimize Solvent S1_Problem->S1_Sol2 Symptom B S2_Problem Use Milder Conditions (e.g., Catalytic, Enzymatic) Staged Heating Profile Use Inert Atmosphere Stage2->S2_Problem S3_Problem Use Ion-Exchange Chromatography Precipitate at pI Recrystallize after Initial Purification Stage3->S3_Problem

Caption: Decision tree for troubleshooting low yield in Strecker synthesis.

References

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Retrieved from [Link]

  • News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • D'Souza, A., & Mbatia, B. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molbank, 2021(2), M1211. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • NRO CREATIONS. (2021, February 27). Strecker Synthesis. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 28). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from [Link]

Sources

Purification of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of synthetic chemistry is the isolation of a pure compound from a reaction mixture. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid . As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.

Understanding the Challenge: The Nature of the Target Molecule

This compound is an amino acid. Its structure, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), means it exists as a zwitterion at its isoelectric point (pI). This amphoteric nature is the key to its purification. Additionally, the phenolic hydroxyl group (-OH) and the phenyl ring introduce further polarity and potential for side-reactions or complex impurity profiles.

A common synthetic route involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde), malonic acid, and ammonium acetate in a solvent like 1-butanol.[1] This context helps us anticipate likely impurities:

  • Unreacted Starting Materials: Vanillin, malonic acid.

  • Intermediates & Side-Products: Products of self-condensation or other side reactions.

  • Reaction Byproducts: Colored polymeric materials.

The following sections are designed in a question-and-answer format to directly address common issues encountered during the purification of this compound.

General Purification Workflow

A typical purification strategy involves an initial workup to remove bulk impurities, followed by one or more fine purification steps like recrystallization or chromatography. The choice of method depends on the nature and quantity of the impurities present.

G cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) start Crude Reaction Mixture filter Filter Precipitate start->filter wash Wash with Solvents (e.g., Ethanol, Water) filter->wash recrystallize Recrystallization (Primary Method) wash->recrystallize purity_check1 Assess Purity (TLC, NMR) recrystallize->purity_check1 chromatography Ion-Exchange Chromatography purity_check1->chromatography Purity Not OK end_product Pure Product (>98%) purity_check1->end_product Purity OK purity_check2 Assess Purity (TLC, HPLC) chromatography->purity_check2 purity_check2->end_product

Caption: General purification workflow for the target compound.

Troubleshooting and FAQs

Q1: My crude product is a sticky solid or oil and fails to crystallize properly. What's the cause and solution?

Expertise & Experience: This is a classic sign of impurities interfering with crystal lattice formation. The culprits are often residual solvents or low-melting point side-products that act as "eutectic plasticizers." The goal is to remove these interfering substances to induce crystallization.

Trustworthiness (Protocol):

Step-by-Step Protocol: Trituration and Washing

  • Initial Transfer: Transfer the oily crude product to a beaker or flask.

  • Solvent Addition: Add a small volume of a solvent in which the desired product is known to be poorly soluble, but the impurities are soluble. A good starting point is cold ethanol or boiling 1-butanol.[1]

  • Trituration: Vigorously stir the mixture with a glass rod, scraping the sides of the flask. This mechanical action breaks up the oil and encourages nucleation. The oil should gradually transform into a free-flowing solid.

  • Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the solid sequentially with appropriate solvents. A typical sequence is:

    • Boiling ethanol (2x volume)

    • Boiling 1-butanol (2x volume)

    • Cold water (2x volume)[1]

  • Drying: Dry the solid under vacuum at a moderate temperature (e.g., 80-100 °C) to remove residual solvents.[1]

Q2: The purity of my product is low after initial isolation, and it has a yellow or brown tint. How can I improve this?

Expertise & Experience: Color in organic compounds often arises from highly conjugated impurities or polymeric byproducts formed during the reaction. Recrystallization is the most effective method for both purifying and decolorizing the product. The key is selecting the right solvent or solvent system. For an amphoteric molecule like this, water is often an excellent choice.[2]

Trustworthiness (Protocol):

Step-by-Step Protocol: Decolorizing Recrystallization

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a potential solvent (see table below). Heat the mixture. The ideal solvent will dissolve the compound when hot but not when cold. For this compound, boiling water is a documented and effective choice.[2]

  • Dissolution: In a larger flask, add the minimum amount of boiling water to the crude solid to just achieve complete dissolution. Constant stirring and heating are crucial.

  • Decolorization: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% of the product's weight) to the hot solution.

    • Causality: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules, removing them from the solution.

  • Hot Filtration: Immediately filter the hot solution through a pre-heated funnel containing fluted filter paper. This step is critical to remove the charcoal and any insoluble impurities. Performing this step quickly prevents premature crystallization of the product on the filter paper.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent (water), and dry under vacuum.

Solvent SystemRationale
Water Excellent choice. Exploits the polar nature of the amino acid functional groups. Documented success.[2]
Ethanol/Water A good alternative if solubility in pure water is too high at room temperature.
Methanol/Water Similar to ethanol/water, offers a different polarity profile.
Dilute Acetic Acid Can be used to ensure the amino acid is protonated and soluble; crystallization is induced by cooling.

Caption: Potential solvent systems for recrystallization.

Q3: Recrystallization failed to significantly improve purity. How can I remove persistent impurities like starting materials?

Expertise & Experience: When simple recrystallization is insufficient, we must exploit the unique chemical properties of our target molecule. As an amino acid, its charge state is highly dependent on pH. We can use this to our advantage with an acid-base extraction or, more definitively, with ion-exchange chromatography.[3][4] This technique separates molecules based on their net charge at a specific pH.

Trustworthiness (Protocol):

Step-by-Step Protocol: Ion-Exchange Chromatography

  • Resin Selection & Preparation: Use a strong cation-exchange (SCX) resin.[5] Prepare a column with the resin and equilibrate it by washing with 5-10 column volumes of a low pH buffer (e.g., pH 3.0 buffer or dilute HCl).

    • Causality: At a pH below the pI of the amino acid, the carboxylic acid is neutral (-COOH) and the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. This allows it to bind strongly to the negatively charged SCX resin.

  • Sample Loading: Dissolve the impure product in the same low pH buffer and load it onto the column.

  • Washing: Wash the column with several volumes of the low pH buffer. Neutral impurities (e.g., residual vanillin) and anionic impurities (e.g., deprotonated malonic acid) will not bind to the resin and will elute from the column.[4]

  • Elution: Elute the bound product by passing a buffer with a higher pH (e.g., a dilute ammonium hydroxide solution) through the column.[4]

    • Causality: The basic solution deprotonates the -NH₃⁺ group, neutralizing the molecule's charge. Without a net positive charge, it no longer binds to the resin and is eluted from the column.

  • Collection & Isolation: Collect the fractions containing the product. The presence of the product can be monitored by TLC. Combine the pure fractions, and if necessary, adjust the pH to the isoelectric point to precipitate the product, or remove the solvent by evaporation.

G cluster_color cluster_sm cluster_unknown start Low Purity after Recrystallization check_impurities Identify Impurities (TLC, NMR) start->check_impurities color_yes Yes check_impurities->color_yes Color is an issue sm_yes Yes check_impurities->sm_yes Starting materials detected unknown_yes Yes check_impurities->unknown_yes Other impurities charcoal Recrystallize with Activated Charcoal color_yes->charcoal end_node Pure Product charcoal->end_node ion_exchange Use Ion-Exchange Chromatography sm_yes->ion_exchange ion_exchange->end_node prep_hplc Consider Preparative HPLC unknown_yes->prep_hplc prep_hplc->end_node

Caption: Decision tree for advanced purification troubleshooting.

Q4: How can I quickly check the purity of my fractions during chromatography or assess my final product?

Expertise & Experience: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress and assessing purity.[6][7] For amino acids, a key advantage is the availability of specific staining agents like ninhydrin.

Trustworthiness (Protocol):

Step-by-Step Protocol: TLC Analysis

  • Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the origin).

  • Spotting: Dissolve a tiny amount of your sample(s) (e.g., crude material, recrystallized product, column fractions) in a suitable solvent (e.g., methanol). Using a capillary tube, spot small amounts of each solution onto the origin line. It is good practice to also spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common system for amino acids is a mixture of n-Butanol:Acetic Acid:Water (4:1:1) . The solvent level must be below the origin line. Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Visualization:

    • UV Light: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Many aromatic compounds, including this one, are UV-active and can be visualized under a UV lamp (254 nm). Circle any visible spots.[6]

    • Ninhydrin Stain: After UV visualization, dip the plate into a ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun. Primary and secondary amines will react to form "Ruhemann's purple," appearing as distinct purple/blue spots.[6]

  • Interpretation: A pure compound should appear as a single spot. The presence of multiple spots indicates impurities. By comparing the retention factor (Rf) of the spots to the reference starting materials, you can identify their presence in your product.

References

  • Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
  • DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • ChemicalBook. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis.
  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. ResearchGate.
  • Reddit. (2017). Clean-Up problems with amino acid analysis.
  • Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
  • Google Patents. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

Sources

Technical Support Center: Synthesis of Ferulic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of ferulic acid (FA) derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of ferulic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and optimize your synthetic routes.

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will explore the causality behind common experimental pitfalls and provide self-validating protocols to enhance the integrity and reproducibility of your work.

Table of Contents

  • FAQs: Quick Navigation

    • My esterification/amidation reaction yield is low. What are the likely causes?

    • My reaction mixture turned yellow/brown. What does this indicate?

    • I see an unexpected peak in my HPLC/TLC. What could it be?

    • How do I prevent the hydrolysis of my ester product during workup?

    • Is it necessary to protect the phenolic hydroxyl group of ferulic acid?

  • Troubleshooting Guide 1: Isomerization of the Alkene Backbone

    • Problem Identification: Recognizing cis/trans Isomerization

    • Underlying Mechanism

    • Preventative Measures & Protocol Adjustments

  • Troubleshooting Guide 2: Oxidative Dimerization and Polymerization

    • Problem Identification: Visual and Spectroscopic Cues

    • Underlying Mechanism: The Role of Phenoxy Radicals

    • Preventative Measures & Protocol Adjustments

  • Troubleshooting Guide 3: Unwanted Decarboxylation

    • Problem Identification: Detecting 4-Vinylguaiacol

    • Underlying Mechanism

    • Preventative Measures & Protocol Adjustments

  • Analytical & Purification Protocols

    • Protocol 1: TLC Method for In-Process Reaction Monitoring

    • Protocol 2: HPLC-UV Method for Purity Analysis and Isomer Separation

    • Protocol 3: Purification by Column Chromatography

FAQs: Quick Navigation

Q1: My esterification/amidation reaction yield is low. What are the likely causes?

Low yields are a frequent issue, often stemming from several factors:

  • Equilibrium Limitations (Esterification): Fischer esterification is a reversible reaction.[1] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[1]

  • Incomplete Activation (Amidation): If you are forming an amide via an acyl chloride intermediate (using reagents like thionyl chloride or oxalyl chloride), incomplete conversion of the carboxylic acid to the more reactive acyl chloride will result in unreacted starting material.

  • Steric Hindrance: Bulky alcohols, amines, or protecting groups can physically block the reaction site, slowing the reaction rate and leading to lower conversion.[1]

  • Side Reactions: Competing reactions such as polymerization, decarboxylation, or degradation of starting materials under harsh conditions (e.g., high heat) will consume your reactants and lower the yield of the desired product.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient catalyst, or inappropriate solvent choice can all lead to poor yields. For instance, in acid-catalyzed esterification, too little acid will result in a slow reaction, while too much can promote side reactions like hydrolysis.[2]

Quick Troubleshooting Table:

SymptomPotential CauseRecommended Action
High amount of starting FA remainsReversible reaction (esterification)Use an excess of the alcohol (often 5-10 equivalents if it's also the solvent) or remove water using a Dean-Stark trap.[3]
High amount of starting FA remainsIncomplete activation (amidation)Ensure activating agent (e.g., SOCl₂) is fresh and used in slight excess. Allow sufficient time for acyl chloride formation before adding the amine.
Multiple unidentified spots on TLCSide reactions (e.g., polymerization)Lower the reaction temperature, shorten the reaction time, and perform the reaction under an inert atmosphere (N₂ or Ar).
Product degrades during purificationProduct instabilityAvoid prolonged exposure to silica gel (which can be acidic). Use a neutral or deactivated silica gel, or consider alternative purification methods like recrystallization or preparative HPLC.
Q2: My reaction mixture turned yellow/brown. What does this indicate?

A color change from colorless or pale yellow to a more intense yellow, orange, or brown is a strong indicator of oxidation .[4][5]

The phenolic hydroxyl group on the ferulic acid ring is susceptible to oxidation, especially in the presence of air (oxygen), heat, or trace metal impurities. This oxidation generates a resonance-stabilized phenoxy radical. These radicals can then couple with each other, leading to the formation of colored dehydrodimers and, eventually, higher-order oligomers or polymers.[6] This process is often irreversible and represents a significant pathway for product loss and impurity formation.

Immediate Actions:

  • Inert Atmosphere: If not already doing so, immediately purge your reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Lower Temperature: Reduce the reaction temperature if possible, as heat accelerates oxidation.

  • Check Reagent Purity: Ensure solvents are sparged with inert gas and that no reagents are contaminated with metal catalysts.

Q3: I see an unexpected peak in my HPLC/TLC. What could it be?

An unexpected peak can be one of several common side products. The identity depends on its retention time (hydrophobicity) and spectroscopic properties.

  • cis-Isomer: If you see a peak very close to your main trans-product peak, it is likely the cis-isomer of your ferulic acid derivative.[7] Cis-isomers are generally slightly more polar and may elute earlier on reverse-phase HPLC.

  • 4-Vinylguaiacol: This is the product of decarboxylation. It is significantly less polar than ferulic acid or its derivatives due to the loss of the carboxylic acid/ester group. It will have a much longer retention time on reverse-phase HPLC and a higher Rf on TLC.

  • Oxidative Dimer: These compounds are much larger and will have significantly different retention times, often eluting much later in reverse-phase HPLC. Their presence often correlates with the reaction mixture turning brown.

  • Unreacted Starting Material: Compare the retention time/Rf to a standard of ferulic acid.

Diagnostic Workflow:

G start Unexpected Peak Observed q1 Is the peak very close to the product peak? start->q1 a1_yes Likely cis-Isomer q1->a1_yes Yes q2 Is the peak much less polar (higher Rf on TLC)? q1->q2 No end_node Characterize with MS/NMR a1_yes->end_node a2_yes Likely Decarboxylation Product (4-Vinylguaiacol) q2->a2_yes Yes q3 Does the peak correspond to your starting material? q2->q3 No a2_yes->end_node a3_yes Incomplete Reaction q3->a3_yes Yes q4 Did the reaction turn brown? Is the peak much larger? q3->q4 No a3_yes->end_node a4_yes Likely Oxidative Dimer/Polymer q4->a4_yes Yes q4->end_node No / Unsure a4_yes->end_node

Caption: Diagnostic workflow for identifying unknown peaks.

Q4: How do I prevent the hydrolysis of my ester product during workup?

Aqueous workups, especially under basic or acidic conditions, can hydrolyze your newly formed ester.

  • Avoid Strong Base: Do not use strong basic solutions (e.g., >1M NaOH) to wash your organic extracts. If you need to neutralize acid, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly at a low temperature (e.g., in an ice bath).

  • Minimize Contact Time: Perform aqueous washes efficiently and minimize the contact time between the organic layer containing your product and the aqueous layer.

  • Dry Thoroughly: After washing, thoroughly dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. Residual water can promote hydrolysis upon storage or during concentration.

  • pH Control: When extracting ferulic acid from an alkaline hydrolysis reaction, careful acidification is required.[8][9] This principle applies to workups; ensure the pH of your aqueous layer is controlled to minimize unwanted reactions.

Q5: Is it necessary to protect the phenolic hydroxyl group of ferulic acid?

It depends on the reaction conditions and reagents.

  • When to Protect: Protection is highly recommended when using reagents that can react with the hydroxyl group. This includes:

    • Strongly basic conditions: Reagents like organolithiums or Grignards will deprotonate the phenol.

    • Acylating or Alkylating Agents: If you intend to modify only the carboxylic acid, the phenolic hydroxyl can compete and react with acyl halides, anhydrides, or alkyl halides, leading to a mixture of products.

    • Anionic Polymerization: The acidic proton of the phenol will terminate the living anionic polymerization.[10]

  • When Protection May Not Be Necessary:

    • Fischer Esterification: Under acidic conditions, the carboxylic acid is more nucleophilic towards the protonated alcohol, and the phenolic hydroxyl is generally less reactive. Direct esterification without protection is common and often successful.[2]

    • Carbodiimide-mediated Amidation (e.g., EDC/DCC): These coupling agents are generally selective for carboxylic acids over phenols under standard conditions, though side-reaction with the phenol (forming an ester-like linkage) is still possible.

Common Protecting Groups for Phenolic Hydroxyls:

Protecting GroupAbbreviationStability / Cleavage Conditions
AcetylAcRemoved by mild acid or base.
Benzyl EtherBnStable to acid/base. Removed by hydrogenolysis (H₂/Pd).
tert-Butyldimethylsilyl EtherTBDMSStable to base. Removed by acid or a fluoride source (e.g., TBAF).[11]
Methoxymethyl EtherMOMStable to base. Removed by acid.[11]

Troubleshooting Guide 1: Isomerization of the Alkene Backbone

Problem Identification

The thermodynamically stable form of ferulic acid is the trans-(E)-isomer. However, exposure to heat, UV light, or certain reaction conditions can cause isomerization to the cis-(Z)-isomer.

  • TLC Analysis: The cis and trans isomers may appear as two very closely spaced spots.

  • HPLC Analysis: You will observe a second peak, usually eluting slightly earlier than the main trans product peak on a C18 reverse-phase column.[7]

  • ¹H NMR Spectroscopy: The most definitive method. The coupling constant (J) for the vinyl protons is characteristic:

    • trans-isomer: Large coupling constant, typically J = 15-16 Hz.

    • cis-isomer: Smaller coupling constant, typically J = 12-13 Hz.

Underlying Mechanism

Isomerization occurs via the absorption of energy (thermal or photolytic), which allows for rotation around the carbon-carbon double bond. Studies have shown that this is a primary degradation pathway for ferulic acid.[7] In some synthetic procedures, adjusting the pH during workup can unexpectedly lead to the isolation of the cis-isomer.[12]

Preventative Measures & Protocol Adjustments
  • Protect from Light: Wrap your reaction vessel in aluminum foil, especially if the reaction is run for an extended period.

  • Minimize Heat: Use the lowest effective temperature for your reaction. For acid-catalyzed esterifications, microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, reducing the opportunity for thermal isomerization.[2]

  • Control pH During Workup: When isolating products, be aware that different pH conditions can favor one isomer. If you suspect isomerization occurred during workup, analyze samples before and after extraction/washing steps.[12]

  • Purification: If isomerization is unavoidable, the two isomers can often be separated by careful column chromatography or preparative HPLC.

Troubleshooting Guide 2: Oxidative Dimerization and Polymerization

Problem Identification

This is one of the most common and destructive side reactions.

  • Visual Cue: The reaction mixture darkens, progressing from colorless/pale yellow to dark yellow, orange, and finally brown.

  • TLC Analysis: You may see a streak of material from the baseline upwards, or a series of new, lower-Rf spots that are often brownish.

  • Solubility Issues: The formation of polymers can lead to insoluble, tar-like material in your reaction flask.

  • Mass Spectrometry: Analysis of the crude product may show peaks corresponding to dimers (M.W. ≈ 386 for FA dimer) or higher oligomers.[6]

Underlying Mechanism: The Role of Phenoxy Radicals

The phenolic hydroxyl group can undergo a one-electron oxidation to form a phenoxy radical. This radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic acid side chain. Two of these radicals can then couple in various ways to form dehydrodimers and subsequently polymers. This process is accelerated by oxygen, heat, and trace metals.

G cluster_0 Oxidative Dimerization Pathway FA Ferulic Acid (FA) Radical FA Phenoxy Radical FA->Radical - e⁻, - H⁺ (O₂, heat, metal) Dimer Colored Dehydrodimers Radical->Dimer Radical Coupling Polymer Polymers (Insoluble Tar) Dimer->Polymer Further Coupling

Caption: Mechanism of oxidative polymerization.

Preventative Measures & Protocol Adjustments
  • Rigorous Inert Atmosphere: This is the most critical preventative measure. Before starting, de-gas your solvent by bubbling argon or nitrogen through it for 15-30 minutes. Assemble your glassware hot from the oven (to remove adsorbed water and oxygen) and cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.

  • Use an Antioxidant: In some cases, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can inhibit polymerization, but check that it won't interfere with your desired reaction.

  • Metal Scavengers: If you suspect metal contamination is catalyzing the oxidation, you can stir your solvent with a metal scavenger (like activated carbon or a specific chelating resin) and filter it before use.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Troubleshooting Guide 3: Unwanted Decarboxylation

Problem Identification

Decarboxylation is the loss of CO₂ from the carboxylic acid moiety, resulting in the formation of 4-vinylguaiacol.

  • Analytical Detection: 4-vinylguaiacol is a distinct chemical entity.

    • HPLC: It is much less polar than ferulic acid or its esters and will have a significantly longer retention time on a reverse-phase column.

    • GC-MS: This is an excellent method for identifying this relatively volatile side product.

    • ¹H NMR: Look for the disappearance of the characteristic vinyl protons coupled to the carboxyl group and the appearance of a new set of vinyl protons (typically a more complex ABX system). The carboxylic acid proton signal will also be absent.

Underlying Mechanism

While often promoted enzymatically, decarboxylation can also occur under thermal stress. The reaction proceeds via a proposed quinone methide intermediate. High temperatures, especially under acidic or basic conditions that can stabilize intermediates, can facilitate this side reaction.

Preventative Measures & Protocol Adjustments
  • Strict Temperature Control: This is the primary method of prevention. Avoid excessive heating. If a reaction requires high temperatures, monitor it closely and minimize the reaction time.

  • Avoid Prolonged Heating During Workup: Do not heat the crude reaction mixture for extended periods during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

  • pH Management: Extreme pH conditions combined with heat can favor decarboxylation. Neutralize the reaction mixture before concentrating it if possible.

Analytical & Purification Protocols

Protocol 1: TLC Method for In-Process Reaction Monitoring

This protocol is essential for tracking the consumption of starting material and the formation of the product and side products.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Mobile Phase (Eluent): A common system is Chloroform:Methanol:Formic Acid (85:15:1 v/v/v).[13][14] Adjust polarity as needed for derivatives (e.g., increase chloroform or use ethyl acetate/hexane for less polar esters).

  • Visualization:

    • UV Lamp (254 nm and 366 nm). Ferulic acid and its derivatives are UV active and will appear as dark spots at 254 nm.[13]

    • Spray Reagents (for enhanced visualization):

      • 1% Ferric Chloride (FeCl₃) in Ethanol: Phenolic compounds give distinct colors.[13]

      • 2,4-Dinitrophenylhydrazine (2,4-DNPH): Visualizes carbonyl-containing side products.[13]

Procedure:

  • Spot the TLC plate with a co-spot (starting material and reaction mixture in the same lane), a spot for the starting material, and a spot for the reaction mixture.

  • Develop the plate in a chamber pre-saturated with the mobile phase.

  • Dry the plate and visualize under a UV lamp. Ferulic acid will typically have a lower Rf than its ester or amide derivatives.

  • If desired, spray with a visualizing agent to check for specific side products.

Protocol 2: HPLC-UV Method for Purity Analysis and Isomer Separation

HPLC is the gold standard for quantifying the purity of your final product and resolving closely related impurities like cis/trans isomers.

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic system of acetonitrile (or methanol) and water, typically with a small amount of acid (0.1% formic acid or acetic acid) to ensure the carboxylic acid is protonated. A common mobile phase is Acetonitrile:10% Acetic Acid (20:80 v/v).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to ~320 nm, where the cinnamoyl chromophore of ferulic acid has a strong absorbance.

  • Column Temperature: Room temperature or controlled at 25-30 °C for better reproducibility.

Expected Results:

  • Elution Order: In reverse-phase HPLC, compounds elute based on polarity. A typical order would be: Ferulic Acid -> cis-Ferulate Ester -> trans-Ferulate Ester -> 4-Vinylguaiacol.

  • Quantification: Purity can be determined by peak area percentage. For accurate quantification, a standard curve should be generated using a purified reference standard of your compound.

Protocol 3: Purification by Column Chromatography

Materials:

  • Silica Gel (60 Å, 230-400 mesh). For sensitive compounds, consider using deactivated (neutral) silica gel.

  • Solvent System: Typically a gradient of ethyl acetate in hexanes or dichloromethane in methanol, based on TLC analysis. Aim for an Rf of ~0.2-0.3 for your desired product in the starting eluent.

Procedure:

  • Prepare the Column: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column bed. This "dry loading" method often results in better separation.

  • Elute: Begin running the column with the low-polarity eluent. Gradually increase the polarity of the mobile phase to elute the compounds. Less polar side products (like 4-vinylguaiacol) will elute first, followed by your product, and then more polar impurities and unreacted ferulic acid.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. (2021).
  • Tilay, A., Bule, M., & Annapure, U. (2006). Determination of ferulic acid and related compounds by thin layer chromatography. African Journal of Biotechnology, 5(13).
  • Mass spectrum (a) and possible fragmentation pathways (b) of ferulic acid under positive ion mode. (n.d.).
  • Weiß, F. U., Gibis, M., & Weiss, J. (2022). Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins. Food Science & Nutrition, 10(12), 4381-4394.
  • Determination of ferulic acid and related compounds by thin layer chrom
  • Augusti, L., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 29(11), 2349-2358.
  • Separation of Ferulic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Comparison of ¹³C NMR spectra for ferulic acid and its three.... (n.d.).
  • Sosulski, F., Krygier, K., & Hogge, L. (1982). A rapid HPLC method for determination of major phenolic acids in plant material. Journal of Agricultural and Food Chemistry, 30(2), 337-340.
  • Wang, J., et al. (2009).
  • Determination of ferulic acid and related compounds by thin layer chromatography. (n.d.).
  • Hahn, C., Becker, S., Müller, A. H. E., & Frey, H. (2024). Anionic polymerization of ferulic acid-derived, substituted styrene monomers. European Polymer Journal, 211, 113004.
  • FERULIC ACID POLYMERS IN HEALTHCARE APPLIC
  • Qualitative analysis of ferulic acid by TLC. a TLC plate subjected to.... (n.d.).
  • Liu, C., et al. (2021). Improved Release of Monosaccharides and Ferulic Acid Using Enzyme Blends From Aspergillus Niger and Eupenicillium Parvum. Frontiers in Bioengineering and Biotechnology, 9, 664975.
  • Kareparamban, J., Nikam, P., Jadhav, A., & Kadam, V. (2012). A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation. Pharmacognosy Magazine, 8(30), 145-150.
  • Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?. (2023, September 9). Brainly.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020, April 3). Quora.
  • Tzani, A., et al. (2023). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Cosmetics, 10(3), 81.
  • Barberousse, H., et al. (2008). Analytical methodologies for quantification of ferulic acid and its oligomers. Journal of the Science of Food and Agriculture, 88(9), 1494-1508.
  • de Souza, R. L., et al. (2023). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. Green Chemistry, 25(18), 7173-7184.
  • Figure 1: 1 H NMR spectrum of ferulic acid (A) and 13 C NMR spectrum of.... (n.d.).
  • Ferulic Acid(1135-24-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Pejic, D., et al. (2007). Thermal decomposition of ferulic acid. Journal of Agricultural and Food Chemistry, 55(18), 7420-7426.
  • Technical Support Center: Troubleshooting Ester Synthesis. (n.d.). Benchchem.
  • Zhang, L., et al. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers in Chemistry, 11, 1133362.
  • Kumar, N., & Pruthi, V. (2014). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules, 19(12), 21268-21287.
  • Kadri, A., et al. (2022).
  • Gerk, M. A., et al. (2022). Stability Engineering of Ferulic Acid Decarboxylase Unlocks Enhanced Aromatic Acid Decarboxylation.
  • Tuntikul, K., et al. (2013).
  • Lin, M., et al. (2015). Structure and Mechanism of Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae. Journal of Biological Chemistry, 290(21), 13244-13253.
  • Ferulic acid. (n.d.). Wikipedia.
  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
  • Ferulic acid and p-coumaric acid solubilization by alkaline hydrolysis of the solid residue obtained after acid prehydrolysis of vine shoot prunings: Effect of the hydroxide and pH. (n.d.).
  • (a) Decarboxylation of ferulic acid in the presence of PAD. (b) Schematic representation of the workflow used to obtain thermostable decarboxylases. (n.d.).
  • Extraction, Purification and Antioxidant Activity of Ferulic Acid by Alkaline Hydrolysis
  • CN113061084B - Novel method for preparing ferulic acid. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Kumar, S., et al. (2021). A Series of Ferulic Acid Amides Reveals Unexpected Peroxiredoxin 1 Inhibitory Activity with in vivo Antidiabetic and Hypolipidemic Effects. ChemMedChem, 16(3), 484-498.
  • EXTRACTION OF FERULIC ACID FROM WHEAT BRAN BY ALKALINE HYDROLYSIS. (n.d.). MendelNet.
  • Color formation of individual, binary, and ternary reaction systems.... (n.d.).
  • Pei, K., et al. (2015). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Annual Review of Research in Biology, 5(6), 512-528.
  • [Product Question] At what color has the Skinceuticals C E Ferulic oxidized?. (2020, May 27). Reddit.
  • A Series of Ferulic Acid Amides Reveals Unexpected Peroxiredoxin 1 Inhibitory Activity with in vivo Antidiabetic and Hypolipidemic Effects. (n.d.).
  • Is SkinCeuticals C E Ferulic supposed to be yellow?. (2015, December 30). Reddit.
  • Ferulic Acid: What should we know about this ingredient?. (2021, November 4). Typology.
  • Schematic representation of synthesis of amide derivatives of ferulic.... (n.d.).

Sources

Technical Support Center: Optimizing Chiral Resolution of Racemic β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of racemic β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the separation of β-amino acid enantiomers. As Senior Application Scientists, we have curated this guide to combine theoretical knowledge with practical, field-tested solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chiral resolution of β-amino acids, providing quick and accessible answers to guide your experimental design.

Q1: What are the primary methods for the chiral resolution of racemic β-amino acids?

The most common methods for resolving racemic β-amino acids include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely used for both analytical and preparative separations.[1][2][3]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[4][5][6][7]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic β-amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[8][9][10]

  • Capillary Electrophoresis (CE): CE offers high-efficiency separations and can be a powerful tool for the chiral analysis of amino acids.[3][11][12]

Q2: How do I select the appropriate chiral stationary phase (CSP) for HPLC or SFC?

The selection of a CSP is critical for achieving successful chiral separation. The choice depends on the specific structure of the β-amino acid. A general guideline is presented in the table below:

Chiral Stationary Phase (CSP) TypeCommon β-Amino Acid ApplicabilityKey Interaction Mechanisms
Polysaccharide-based (e.g., cellulose, amylose derivatives) Broad applicability for many β-amino acids, especially after derivatization.Hydrogen bonding, π-π interactions, steric hindrance.
Macrocyclic Glycopeptides (e.g., vancomycin, teicoplanin) Effective for a wide range of polar and functionalized β-amino acids.[2]Multiple chiral centers enable diverse interactions.
Crown Ether-based Particularly well-suited for primary amino groups.[2][13][14]Complex formation between the crown ether and the protonated amino group.
Zwitterionic Ion-Exchange Ideal for underivatized amino acids.[2][15]Ion-pairing mechanism combined with other electrostatic interactions.
Ligand-Exchange Used for the separation of β-methyl-amino acids.[3]Formation of diastereomeric metal complexes.
Q3: When should I consider derivatization of my β-amino acid?

Derivatization is often employed to:

  • Enhance volatility for Gas Chromatography (GC) analysis. [16]

  • Improve chromatographic peak shape and resolution in HPLC and SFC.

  • Introduce a chromophore for UV detection.

  • Convert enantiomers into diastereomers for separation on an achiral stationary phase. [16][17]

Common derivatizing agents include Marfey's reagent (FDAA) and its analogs, which react with the amino group to form diastereomers that can be separated by reversed-phase HPLC.[18]

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

SFC offers several advantages over traditional HPLC, including:

  • Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates without compromising efficiency.[2][19]

  • Reduced solvent consumption: SFC primarily uses supercritical CO2, a greener and less toxic mobile phase.[19]

  • Complementary selectivity: SFC can sometimes provide different elution orders or better resolution compared to HPLC for the same CSP.[2]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Poor or No Resolution in Chiral HPLC/SFC

Problem: The enantiomers of the β-amino acid are co-eluting or showing very poor separation.

Workflow for Troubleshooting Poor Resolution:

PoorResolution start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Select a different CSP type (e.g., polysaccharide, macrocyclic glycopeptide) check_csp->change_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes change_csp->optimize_mp adjust_modifier Adjust organic modifier (e.g., methanol, ethanol, acetonitrile) concentration optimize_mp->adjust_modifier add_additive Incorporate additives (e.g., acids, bases, or salts) adjust_modifier->add_additive optimize_temp Optimize Column Temperature add_additive->optimize_temp lower_temp Lowering the temperature often increases retention and enantioselectivity optimize_temp->lower_temp derivatize Consider Derivatization lower_temp->derivatize marfey Use a chiral derivatizing agent like Marfey's reagent derivatize->marfey success Resolution Achieved marfey->success

Caption: Troubleshooting workflow for poor or no chiral resolution.

Detailed Steps & Explanations:

  • Verify CSP Selection: Ensure the chosen CSP is suitable for your β-amino acid. Consult literature or vendor application notes for similar compounds. For instance, crown ether-based CSPs are excellent for primary amines.[2][14]

  • Mobile Phase Optimization:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) significantly impact selectivity. A systematic screening of different modifiers is recommended.

    • Additives: Acidic or basic additives can improve peak shape and selectivity by controlling the ionization state of the analyte and stationary phase. For example, perchloric acid can be used to adjust the pH for crown ether columns.[20]

  • Temperature Effects: Lowering the column temperature can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[20]

  • Derivatization: If direct methods fail, derivatization with a chiral reagent to form diastereomers can be a robust alternative. These diastereomers can then be separated on a standard achiral reversed-phase column.[16][17]

Guide 2: Inefficient Enzymatic Kinetic Resolution

Problem: The enzymatic reaction shows low enantioselectivity (low E-value) or slow conversion.

Workflow for Optimizing Enzymatic Resolution:

EnzymaticResolution start Inefficient Enzymatic Resolution check_enzyme Is the enzyme appropriate for the substrate? start->check_enzyme screen_enzymes Screen a panel of enzymes (e.g., lipases, proteases, aminopeptidases) check_enzyme->screen_enzymes No optimize_conditions Optimize Reaction Conditions check_enzyme->optimize_conditions Yes screen_enzymes->optimize_conditions adjust_ph Adjust pH of the reaction medium optimize_conditions->adjust_ph adjust_temp Optimize reaction temperature adjust_ph->adjust_temp change_solvent Screen different organic co-solvents adjust_temp->change_solvent substrate_modification Consider Substrate Modification change_solvent->substrate_modification protecting_groups Introduce or modify protecting groups on the amino or carboxyl functions substrate_modification->protecting_groups success Efficient Resolution Achieved protecting_groups->success

Caption: Troubleshooting workflow for inefficient enzymatic kinetic resolution.

Detailed Steps & Explanations:

  • Enzyme Selection: The choice of enzyme is paramount. Lipases, proteases, and specific β-aminopeptidases have shown efficacy in resolving β-amino acids.[5][6][7] Screening a variety of enzymes is often necessary.

  • Reaction Condition Optimization:

    • pH and Temperature: Enzyme activity and selectivity are highly dependent on pH and temperature. These parameters should be systematically optimized.

    • Solvent System: The use of organic co-solvents can influence enzyme activity and enantioselectivity.

  • Substrate Modification: The structure of the β-amino acid derivative can be modified to improve enzyme recognition. This may involve changing the ester group in an ester hydrolysis reaction or modifying the acyl group in an amide hydrolysis.

Guide 3: Challenges in Diastereomeric Salt Crystallization

Problem: Difficulty in obtaining crystalline salts, poor diastereomeric excess (de), or low yield.

Key Considerations for Diastereomeric Salt Crystallization:

ParameterImportanceOptimization Strategy
Resolving Agent Crucial for forming salts with different physicochemical properties.Screen a variety of chiral acids (e.g., tartaric acid, mandelic acid) or bases.[21]
Solvent System Affects the solubility of the diastereomeric salts.Test a range of solvents and solvent mixtures to find conditions where the solubility difference between the two diastereomeric salts is maximized.
Temperature Profile Cooling rate influences crystal growth and purity.A slow cooling rate generally favors the formation of larger, purer crystals.
Seeding Can induce crystallization of the desired diastereomer.Add a small amount of the pure desired diastereomeric salt to a supersaturated solution.

Troubleshooting Steps:

  • Screen Resolving Agents: The interaction between the racemic mixture and the resolving agent is highly specific. A thorough screening of different resolving agents is the first step.

  • Optimize the Solvent: The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.

  • Control Crystallization Conditions: Carefully control the cooling rate and final temperature to maximize the yield and purity of the desired diastereomer.

  • Recrystallization: If the initial diastereomeric excess is low, one or more recrystallization steps may be necessary to achieve the desired purity.

III. Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Novel β-Amino Acid
  • Initial Screening:

    • Select three to four different types of chiral stationary phases (e.g., a polysaccharide-based, a macrocyclic glycopeptide, and a zwitterionic column).

    • Prepare a stock solution of the racemic β-amino acid at approximately 1 mg/mL in a suitable solvent.

    • For each column, perform initial isocratic runs with a mobile phase of 100% methanol and 100% acetonitrile. If the compound is polar, use a polar ionic or polar organic mobile phase.

  • Mobile Phase Optimization:

    • Based on the initial screening, select the column that shows the best initial selectivity.

    • Systematically vary the composition of the mobile phase. For reversed-phase conditions, adjust the ratio of aqueous buffer to organic modifier. For normal-phase or polar organic modes, vary the ratio of different organic solvents.

    • Introduce acidic or basic additives (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape and resolution.

  • Temperature and Flow Rate Optimization:

    • Once a promising mobile phase is identified, investigate the effect of column temperature. Test temperatures ranging from 10°C to 40°C.

    • Optimize the flow rate to achieve a balance between resolution and analysis time.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution
  • Enzyme Screening:

    • Dissolve the racemic β-amino acid derivative (e.g., an ester or amide) in a suitable buffer system.

    • Add a small amount of various enzymes (e.g., Lipase B from Candida antarctica, Lipase from Pseudomonas cepacia) to individual reaction vials.

    • Incubate the reactions at a controlled temperature and monitor the conversion and enantiomeric excess (ee) of the substrate and product over time using chiral HPLC.

  • Optimization of the Best Hit:

    • For the enzyme that shows the highest enantioselectivity, optimize the reaction pH, temperature, and substrate concentration.

    • If necessary, screen different organic co-solvents to improve enzyme performance.

  • Work-up and Isolation:

    • Once the reaction has reached the desired conversion (typically close to 50%), quench the reaction.

    • Separate the product from the unreacted substrate using an appropriate method such as extraction or chromatography.

By following these guidelines and troubleshooting steps, researchers can systematically address the challenges associated with the chiral resolution of racemic β-amino acids and develop robust and efficient separation methods.

IV. References

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1).

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.

  • Enzymatic kinetic resolution of β-amino acid derivatives. Source Not Found.

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Kyushu University.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH.

  • Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed.

  • Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. PubMed.

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Source Not Found.

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

  • Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ResearchGate.

  • Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. Stork.

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. PMC - NIH.

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH.

  • Resolution of racemic amino acids. Google Patents.

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.

  • Amino Acid-Protecting Groups. Source Not Found.

  • Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid. Benchchem.

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.

  • Part 6: Resolution of Enantiomers. Chiralpedia.

  • Chiral beta amino acid. Sigma-Aldrich.

  • Troubleshooting Guides. Bionano.

  • Amino Acid Crystallization Resolution Service. BOC Sciences.

  • Overcoming challenges in the purification of chiral amino alcohols. Benchchem.

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.

Sources

Preventing degradation of phenolic amino acids during analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation and Ensuring Accurate Quantification

Welcome to the Technical Support Center for the analysis of phenolic amino acids. This resource is designed for researchers, scientists, and drug development professionals who are working with tyrosine, tryptophan, and their derivatives. The inherent reactivity of the phenolic and indole functional groups in these amino acids makes them susceptible to degradation during sample preparation and analysis, leading to inaccurate quantification and misinterpretation of results.

As Senior Application Scientists with extensive field experience, we have developed this comprehensive guide to help you navigate the complexities of phenolic amino acid analysis. This guide provides not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Essentials of Phenolic Amino Acid Stability

This section addresses the most common initial questions regarding the stability of phenolic amino acids.

Q1: Why are phenolic amino acids like tyrosine and tryptophan so prone to degradation?

A1: The primary reason for the instability of tyrosine and tryptophan lies in their aromatic side chains. The phenol group in tyrosine and the indole ring in tryptophan are electron-rich, making them highly susceptible to oxidation.[1] This oxidation can be initiated by a variety of factors commonly encountered in a laboratory setting, including exposure to atmospheric oxygen, light, elevated temperatures, and the presence of transition metal ions which can catalyze the formation of reactive oxygen species (ROS).[1][2]

Q2: What are the main degradation pathways for tyrosine and tryptophan?

A2: The main degradation pathway for both tyrosine and tryptophan is oxidation. For tyrosine , this can lead to the formation of dityrosine, where two tyrosine radicals cross-link.[3] For tryptophan , oxidation can result in a variety of products, including N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan derivatives.[4][5] These degradation products not only represent a loss of the original analyte but can also interfere with the analysis.

Q3: How does pH affect the stability of phenolic amino acids?

A3: The pH of a solution can significantly influence the rate of degradation. Generally, alkaline conditions can promote the oxidation of phenolic compounds.[6] For tyrosine, a higher pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. It is crucial to maintain a pH that ensures the stability of the specific amino acid you are analyzing, which is often in the mildly acidic to neutral range.

Q4: I'm analyzing a protein-bound phenolic amino acid. What is the best way to hydrolyze the protein without degrading the amino acid?

A4: This is a critical step. Traditional acid hydrolysis using strong acids like 6N HCl at high temperatures, while effective at cleaving peptide bonds, is known to cause significant degradation of tryptophan and, to a lesser extent, tyrosine.[7][8] A superior approach for preserving these sensitive amino acids is enzymatic hydrolysis . Using a cocktail of proteases under milder pH and temperature conditions can effectively release the amino acids while minimizing degradation.[9][10] If acid hydrolysis is unavoidable, the addition of antioxidants like ascorbic acid or thioglycolic acid can help to mitigate the degradation of tryptophan.[11]

Part 2: Troubleshooting Guide for HPLC Analysis of Phenolic Amino Acids

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of tyrosine and tryptophan.

Q1: I'm seeing peak tailing for my tyrosine and tryptophan peaks. What could be the cause and how can I fix it?

A1: Peak tailing for these amino acids is a common issue and can stem from several sources:

  • Secondary Interactions with the Stationary Phase: The phenolic hydroxyl group of tyrosine and the indole amine of tryptophan can engage in secondary interactions with residual silanol groups on silica-based C18 columns, leading to tailing.[12]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, reducing these interactions.

      • Use of End-Capped Columns: Employing a high-quality, end-capped HPLC column will minimize the number of accessible silanol groups.

      • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to mask the silanol groups.

  • Column Contamination: Accumulation of sample matrix components on the column can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing protocol after each analytical run. Using a guard column can also protect the analytical column from strongly retained contaminants.[13]

Q2: The peak area for my tryptophan standard is decreasing with each injection. What's happening?

A2: A progressive decrease in the peak area of tryptophan is a strong indicator of on-column degradation, likely due to oxidation.

  • Cause: The stationary phase itself, or trace metal contaminants within the HPLC system (e.g., in the stainless steel tubing or frits), can catalyze the oxidation of tryptophan.

  • Solutions:

    • Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed to remove dissolved oxygen. An in-line degasser is highly recommended.

    • Addition of Antioxidants to the Mobile Phase: In some cases, adding a low concentration of an antioxidant like ascorbic acid to the mobile phase can help to protect tryptophan during its transit through the column.

    • Metal Chelators in the Mobile Phase: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to the mobile phase can sequester metal ions and prevent them from participating in redox reactions.[14]

Q3: I'm observing ghost peaks in my chromatograms when analyzing tryptophan. Where are they coming from?

A3: Ghost peaks that appear in subsequent blank runs after a tryptophan injection are often due to the late elution of degradation products or strongly retained tryptophan itself.

  • Cause: Tryptophan and its more polar oxidation products can sometimes exhibit strong interactions with the stationary phase, leading to their slow elution from the column.

  • Solutions:

    • Gradient Elution Optimization: Ensure your gradient program includes a high-organic wash at the end to elute any strongly retained compounds.

    • Extended Column Wash: After a series of analyses, perform a more extensive column wash with a strong solvent, such as 100% acetonitrile or methanol, to remove any accumulated residues.

Q4: My tyrosine peak is broad and not well-resolved from a neighboring peak. How can I improve the peak shape?

A4: Poor peak shape for tyrosine can be due to a variety of factors, including those that cause tailing, but also issues with the mobile phase or column efficiency.

  • Solutions:

    • Optimize Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the gradient slope to improve resolution.

    • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or broadening. Try diluting your sample.[8]

    • Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Part 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for key experimental workflows to minimize the degradation of phenolic amino acids.

Protocol 1: Sample Preparation with Antioxidants and Chelating Agents

This protocol is designed for the preparation of samples containing free phenolic amino acids or for the preparation of hydrolysates prior to HPLC analysis.

Objective: To minimize oxidative degradation of tyrosine and tryptophan during sample handling and preparation.

Materials:

  • Sample containing phenolic amino acids

  • Ascorbic acid (or other suitable antioxidant like DTT or thioglycolic acid)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • High-purity water and organic solvents (HPLC grade)

  • pH meter

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of antioxidant: Dissolve ascorbic acid in high-purity water to a final concentration of 100 mM. Prepare this solution fresh daily and protect it from light.

  • Prepare a stock solution of chelating agent: Dissolve EDTA in high-purity water to a final concentration of 10 mM.

  • Sample Dilution and Stabilization:

    • For liquid samples, dilute to the desired concentration using a buffer (e.g., phosphate buffer, pH 6.5-7.0) that contains the antioxidant and chelating agent. A final concentration of 1-5 mM ascorbic acid and 0.1-0.5 mM EDTA in the sample is a good starting point.[15]

    • For solid samples, dissolve or extract them in a solvent containing the antioxidant and chelating agent at the same final concentrations.

  • pH Adjustment: If necessary, adjust the pH of the final sample solution to a range that is optimal for the stability of your analyte (typically slightly acidic to neutral).

  • Minimize Exposure to Degrading Factors:

    • Work with samples on ice or in a cold room to minimize temperature-induced degradation.

    • Use amber vials or cover your sample tubes with aluminum foil to protect them from light.[16]

    • Process samples as quickly as possible.

  • Filtration: Before injection into the HPLC, filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Storage: If samples cannot be analyzed immediately, store them at -80°C. For short-term storage (up to 24 hours), 2-8°C is acceptable.

Protocol 2: Enzymatic Hydrolysis for the Release of Phenolic Amino Acids from Proteins

This protocol provides a general guideline for enzymatic hydrolysis to preserve the integrity of tyrosine and tryptophan.

Objective: To efficiently hydrolyze proteins and release amino acids while minimizing the degradation of sensitive residues.

Materials:

  • Protein sample

  • Protease cocktail (e.g., a combination of Pronase and Peptidase)

  • Appropriate buffer for the enzyme cocktail (refer to the enzyme manufacturer's instructions, typically a phosphate or Tris buffer at a specific pH)

  • Incubator or water bath

  • Reagents for enzyme inactivation (e.g., trichloroacetic acid - TCA)

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve or suspend the protein sample in the appropriate enzyme buffer.

  • Enzyme Addition: Add the protease cocktail to the protein solution. The enzyme-to-substrate ratio will need to be optimized for your specific protein but a common starting point is 1:20 to 1:50 (w/w).

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme cocktail (e.g., 37-50°C) for a sufficient duration to achieve complete hydrolysis (typically 12-24 hours). Gentle agitation during incubation can improve efficiency.

  • Enzyme Inactivation: Stop the hydrolysis reaction by inactivating the enzymes. This can be achieved by adding TCA to a final concentration of 5-10% or by heating the sample to 95-100°C for 10-15 minutes.

  • Precipitate Removal: Centrifuge the sample to pellet the precipitated protein and inactivated enzymes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

  • Sample Cleanup (if necessary): Depending on the downstream analysis, the hydrolysate may require further cleanup, such as solid-phase extraction (SPE), to remove salts and other interfering substances.

  • Stabilization and Storage: Add antioxidants and chelating agents to the final hydrolysate as described in Protocol 1 and store appropriately until analysis.

Part 4: Visualizing Degradation and Prevention Strategies

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Diagram 1: Major Degradation Pathways of Tryptophan

Tryptophan_Degradation Trp Tryptophan NFK N-Formylkynurenine (NFK) Trp->NFK Oxidation HydroxyTrp Hydroxytryptophan Derivatives Trp->HydroxyTrp Oxidation ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) ROS->Trp Light Light Light->Trp Metal Metal Ions (e.g., Fe2+, Cu2+) Metal->ROS Kyn Kynurenine (Kyn) NFK->Kyn Hydrolysis

Caption: Oxidative degradation pathways of tryptophan.

Diagram 2: Experimental Workflow for Preventing Degradation

Prevention_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_storage Storage Sample Initial Sample Hydrolysis Hydrolysis (Enzymatic Preferred) Sample->Hydrolysis If protein-bound Stabilization Addition of Antioxidants & Chelators Sample->Stabilization If free amino acids Hydrolysis->Stabilization Filtration Filtration (0.22 µm) Stabilization->Filtration Injection HPLC Injection Filtration->Injection Storage Store at -80°C Protect from Light Filtration->Storage If not analyzed immediately Separation Optimized Separation (pH, Gradient) Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Quantification Accurate Quantification Detection->Quantification

Caption: Workflow for stable phenolic amino acid analysis.

Part 5: Data Summary Table

The following table summarizes key parameters for maintaining the stability of tyrosine and tryptophan during analysis.

ParameterTyrosineTryptophanRationale & Key Considerations
Optimal pH Range 4.0 - 7.04.0 - 7.0Avoid alkaline conditions which promote oxidation.[6]
Recommended Antioxidants Ascorbic Acid, DTTAscorbic Acid, Thioglycolic AcidScavenge reactive oxygen species that initiate degradation.[11]
Recommended Chelating Agents EDTA, DTPAEDTA, DTPASequester metal ions that catalyze Fenton-like reactions.[14]
Light Sensitivity ModerateHighThe indole ring of tryptophan is particularly susceptible to photo-oxidation.[16]
Temperature Sensitivity ModerateHighHigher temperatures accelerate oxidative degradation reactions.
Preferred Hydrolysis Method EnzymaticEnzymaticAcid hydrolysis leads to significant degradation, especially of tryptophan.[7][8]

References

  • Missing Amino Acids in Peptide Hydrolysis and Chromatography. Let's Talk Academy. [Link]

  • Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Eagle Biosciences. [Link]

  • Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • The Effect of Hydrolysis Time on Amino Acid Analysis. ResearchGate. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. Scion Instruments. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. National Institutes of Health. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. PubMed. [Link]

  • Comparison of amino acid release between enzymatic hydrolysis and acid autolysis of rainbow trout viscera. PubMed Central. [Link]

  • Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques. PubMed Central. [Link]

  • Acid Hydrolysis of Protein in a Microcapillary Tube for the Recovery of Tryptophan. PubMed. [Link]

  • Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. PubMed Central. [Link]

  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. ResearchGate. [Link]

  • Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? MDPI. [Link]

  • Efficiency of different antioxidants on tryptophan recovery. Recoveries... ResearchGate. [Link]

  • Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes. PubMed. [Link]

  • Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. National Institutes of Health. [Link]

  • The effect of enzymatic hydrolysis on the antioxidant activities and amino acid profiles of defatted chia (Salvia hispanica L.). Semantic Scholar. [Link]

  • Protein Formulations Containing Polysorbates: Are Metal Chelators Needed at All? PubMed Central. [Link]

  • Mechanisms of tryptophan and tyrosine hydroxylase. National Institutes of Health. [Link]

  • Nutritional Modulation of the Gut–Kidney Axis. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Validation of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the neuroprotective potential of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a novel compound structurally related to ferulic acid, a well-documented neuroprotective agent.[1][2][3][4][5] We will objectively compare its efficacy against established neuroprotective compounds, N-acetylcysteine (NAC) and Edaravone, using robust in vitro models of neuronal oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Rationale for a Novel Neuroprotective Agent

Neurodegenerative diseases are often characterized by progressive neuronal loss, where oxidative stress plays a pivotal pathogenic role.[6][7][8] The compound this compound, hereafter referred to as "Test Compound," is a derivative of ferulic acid. Ferulic acid is known for its potent antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects by inhibiting β-amyloid (Aβ) aggregation and apoptosis.[1][2][3][4][5] The structural modification in the Test Compound—the addition of an amino propanoic acid chain—warrants a thorough investigation into its potential for enhanced neuroprotective activity.

This guide outlines a validation workflow to assess the Test Compound's ability to mitigate oxidative stress-induced neuronal cell death. We will utilize the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurodegenerative disease research.[6][7][8][9] The chosen insult, hydrogen peroxide (H₂O₂), serves as a direct and quantifiable method to induce oxidative stress and subsequent apoptosis.[6][8][9][10]

Part 1: Comparative Framework and Mechanistic Overview

To establish a benchmark for the Test Compound's performance, we will compare it against two well-characterized neuroprotective agents:

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC is widely used in vitro to protect against oxidative damage.[11][12][13] It functions by replenishing intracellular glutathione levels and directly scavenging reactive oxygen species (ROS).[12]

  • Edaravone: A potent free radical scavenger, Edaravone is approved for the treatment of amyotrophic lateral sclerosis (ALS) and is known to mitigate oxidative stress-induced neuronal damage.[14][15][16][17][18] Its mechanism involves inhibiting lipid peroxidation and reducing levels of reactive oxygen species.[14][15][16]

The central hypothesis is that the Test Compound will protect SH-SY5Y cells from H₂O₂-induced damage by attenuating intracellular ROS levels and inhibiting the mitochondrial apoptotic pathway.

Core Experimental Workflow

The validation process is structured to first determine the protective capacity of the compounds and then to elucidate the underlying mechanisms.

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: Mechanistic Validation A SH-SY5Y Cell Culture C Pre-treatment with: - Test Compound - NAC - Edaravone A->C B Induce Oxidative Stress (H₂O₂ Treatment) D MTT Assay for Cell Viability B->D E DCFH-DA Assay for Intracellular ROS B->E F Western Blot for Bax/Bcl-2 Ratio B->F G Caspase-3 Activity Assay B->G C->B D->E If Viability is Rescued G ROS Oxidative Stress (e.g., H₂O₂) Mito Mitochondrial Dysfunction ROS->Mito Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Test_Compound Test Compound Test_Compound->ROS Test_Compound->Bax Test_Compound->Bcl2 NAC NAC NAC->ROS Edaravone Edaravone Edaravone->ROS

Caption: Inhibition of the H₂O₂-induced apoptotic pathway.

This diagram illustrates how the Test Compound, along with NAC and Edaravone, is expected to exert its neuroprotective effect primarily by scavenging ROS. This action prevents the downstream cascade involving the Bax/Bcl-2 ratio imbalance, cytochrome c release, and subsequent caspase activation, ultimately inhibiting apoptosis.

Conclusion

This guide provides a rigorous, multi-faceted approach to validate the neuroprotective effects of this compound in vitro. By employing standardized assays and comparing its performance against established neuroprotective agents, researchers can generate robust and reliable data. The proposed workflow allows for a comprehensive assessment of not only the compound's efficacy in preserving neuronal viability but also its underlying mechanisms of action, specifically its antioxidant and anti-apoptotic properties. The successful validation of this compound could pave the way for further pre-clinical development as a potential therapeutic for neurodegenerative diseases.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

  • Wang, Y., et al. (2017). Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. International Journal of Molecular Medicine. Retrieved from [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2017). Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. PubMed. Retrieved from [Link]

  • Barone, E., et al. (2022). Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. PubMed Central. Retrieved from [Link]

  • Che, H., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. Retrieved from [Link]

  • Zhang, L., et al. (2022). Neuroprotective Properties of Ferulic Acid in Preclinical Models of Alzheimer's Disease: A Systematic Literature Review. ResearchGate. Retrieved from [Link]

  • OxiSelect™ Intracellular ROS Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • What is the mechanism of Edaravone? (2024). Patsnap Synapse. Retrieved from [Link]

  • Caspase 3/7 Activity. (2025). Protocols.io. Retrieved from [Link]

  • Zhang, L., et al. (2022). Neuroprotective Properties of Ferulic Acid in Preclinical Models of Alzheimer's Disease: A Systematic Literature Review. Bentham Science Publisher. Retrieved from [Link]

  • Dvoráková, L., et al. (2017). In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers. PubMed. Retrieved from [Link]

  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. (2022). Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • DCFH-DA for Detection of ROS. (n.d.). Xiamen Shengguang Biotechnology Co., Ltd. Retrieved from [Link]

  • Edaravone's Mechanism of Action. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Larkin, T. M., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management. Retrieved from [Link]

  • Lin, S., et al. (2023). Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. MDPI. Retrieved from [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved from [Link]

  • Atkuri, K. R., et al. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology. Retrieved from [Link]

  • Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured cells. (2025). ResearchGate. Retrieved from [Link]

  • Feng, C., et al. (2016). Lycopene protects human SH-SY5Y neuroblastoma cells against hydrogen peroxide-induced death via inhibition of oxidative stress and mitochondria-associated apoptotic pathways. Spandidos Publications. Retrieved from [Link]

  • Wang, Y., et al. (2018). Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway. Neural Regeneration Research. Retrieved from [Link]

  • Fujimori, K., et al. (2020). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Molecular Brain. Retrieved from [Link]

  • Western blotting for determination of Bax:Bcl-2 ratio... (n.d.). ResearchGate. Retrieved from [Link]

  • Samuni, Y., et al. (2013). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Brain and behavior. Retrieved from [Link]

  • Can you help with Western Blot: Bax and BCL-2? (2014). ResearchGate. Retrieved from [Link]

  • Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis. (2009). Toxicology Letters. Retrieved from [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025). PubMed Central. Retrieved from [Link]

  • Analysis of Bax (a) and Bcl-2 (b) proteins by western blot (n = 5)... (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, C., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Spandidos Publications. Retrieved from [Link]

  • A: Western blot analysis of Bcl-2 expression in SH-SY5Y cells after... (n.d.). ResearchGate. Retrieved from [Link]

  • Schlaifer, D., et al. (1998). Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines. FEBS Letters. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the accurate and precise quantification of β-amino acids is paramount. These non-proteinogenic amino acids are crucial building blocks in the synthesis of peptidomimetics, pharmaceuticals, and other biologically active molecules. Their structural diversity and chirality demand robust analytical methodologies. This guide provides a comprehensive comparative analysis of the principal analytical techniques for β-amino acid analysis, offering insights into the causality behind experimental choices to empower you in selecting the optimal method for your research needs.

The Landscape of Beta-Amino Acid Analysis

The analysis of β-amino acids presents unique challenges due to their high polarity, structural similarity to α-amino acids, and often, the necessity for chiral separation. The choice of analytical technique is dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and the need for chiral resolution. This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC) with various detection methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Amino Acid Analysis

HPLC remains a cornerstone for the analysis of amino acids due to its versatility, robustness, and wide availability.[1] However, as most β-amino acids lack a strong chromophore, derivatization is typically required to enhance their detection by UV-Visible or fluorescence detectors.[1]

Pre-Column Derivatization: Enhancing Sensitivity and Retention

Pre-column derivatization chemically modifies the amino acid prior to its introduction into the HPLC system. This not only imparts desirable spectroscopic properties but can also increase the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns.

Common Derivatization Reagents for HPLC Analysis of β-Amino Acids:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2][3] This method is highly sensitive but does not react with secondary amines. The derivatives can also be unstable.[2]

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[4] This makes it a more versatile reagent than OPA.

  • Dansyl Chloride: Reacts with primary and secondary amines to yield fluorescent derivatives. The reaction conditions are more stringent compared to OPA and FMOC.

Experimental Workflow: HPLC with Fluorescence Detection

Caption: General workflow for HPLC analysis of beta-amino acids with pre-column derivatization and fluorescence detection.

Detailed Protocol: OPA Derivatization for HPLC-Fluorescence Detection [5][6]

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve appropriate amount of boric acid in water, adjust pH with NaOH.

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 ml of methanol, then add 9 ml of 0.1 M borate buffer and 20 µl of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Derivatization Procedure:

    • In a vial, mix 10 µl of the β-amino acid standard or sample with 40 µl of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Inject an appropriate volume (e.g., 20 µl) into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 7.2).

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B.

    • Flow Rate: 1.0 ml/min.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

Chiral Separation of β-Amino Acid Enantiomers

The biological activity of β-amino acids is often stereospecific, necessitating the separation of their enantiomers. This is commonly achieved using chiral stationary phases (CSPs) in HPLC. Cyclodextrin-based CSPs are particularly effective for the enantioseparation of a wide range of compounds, including amino acids.[7][8][9] These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Experimental Workflow: Chiral HPLC

Caption: Workflow for the chiral separation of beta-amino acid enantiomers by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS has become the preferred method for the quantitative analysis of small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and robustness.[10][11] This technique can often analyze β-amino acids without derivatization, simplifying sample preparation and reducing potential sources of error.[12]

Principle of LC-MS/MS for β-Amino Acid Analysis:

LC-MS/MS combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. The analyte is first separated from other components in the sample by the LC system. It then enters the mass spectrometer where it is ionized. The precursor ion corresponding to the β-amino acid of interest is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third mass analyzer (Q3). This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.

Experimental Workflow: LC-MS/MS

Caption: General workflow for the quantitative analysis of beta-amino acids by LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis of β-Amino Acids in Human Plasma [10][13]

  • Sample Preparation (Protein Precipitation):

    • To 50 µl of plasma, add 150 µl of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled β-amino acid).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 or HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 0.4 ml/min.

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each β-amino acid and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[14] Since β-amino acids are non-volatile, derivatization is mandatory to increase their volatility and thermal stability.[14]

Common Derivatization Approaches for GC-MS:

  • Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens in the amino and carboxyl groups to form volatile tert-butyldimethylsilyl (TBDMS) derivatives.[1][14][15] This is a widely used and robust derivatization method.

Experimental Workflow: GC-MS

Caption: General workflow for the analysis of beta-amino acids by GC-MS.

Capillary Electrophoresis (CE): High Efficiency Separations

CE offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.[16] β-amino acids can be analyzed directly or after derivatization. For sensitive detection, derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection is often employed, achieving very low limits of detection.[17][18][19]

Experimental Workflow: CE with Laser-Induced Fluorescence (LIF) Detection

Sources

A Comparative Guide to Neuroprotective Agents: Evaluating 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of therapeutic interventions for neurodegenerative diseases, the scientific community is in constant exploration of novel neuroprotective agents. This guide offers a comprehensive comparison of the emerging compound, 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, against established neuroprotective agents. While direct comparative efficacy data for this specific molecule is nascent, this document will leverage data from the structurally related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), and establish a rigorous framework for its evaluation. This guide is intended for researchers, scientists, and professionals in drug development, providing both synthesized insights and actionable experimental protocols.

The Landscape of Neuroprotection: A Multifaceted Approach

Neuroprotection aims to prevent or slow the progressive loss of neurons in chronic and acute neurological disorders.[1] The underlying mechanisms of neuronal death are complex, often involving a cascade of events including oxidative stress, neuroinflammation, and apoptosis.[2][3] Consequently, effective neuroprotective agents often exhibit pleiotropic effects, targeting multiple pathways.[4]

Established neuroprotective agents have demonstrated efficacy through various mechanisms:

  • Antioxidant Activity: Many neuroprotective compounds act as potent antioxidants, scavenging reactive oxygen species (ROS) that inflict damage on cellular components.[1][5] Oxidative stress is a well-established contributor to the pathology of neurodegenerative diseases.[2][6][7]

  • Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, contributes significantly to neuronal damage.[8] Suppression of pro-inflammatory cytokines and related signaling pathways is a key neuroprotective strategy.[9][10]

  • Modulation of Apoptotic Pathways: Preventing the activation of programmed cell death cascades is a crucial aspect of neuroprotection.

A network meta-analysis of various neuroprotective agents in acute ischemic stroke revealed that agents like Edaravone and N-butylphthalide (NBP) show significant benefits, albeit at different stages of recovery, underscoring the importance of understanding specific mechanisms of action.[11][12][13]

Introducing this compound and its Analogue HMPA

This compound is a novel compound with a chemical structure suggestive of potential biological activity.[14] While direct neuroprotective studies on this molecule are limited, extensive research on its close analogue, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides a strong rationale for its investigation. HMPA, also known as dihydroferulic acid, is a metabolite of dietary polyphenols and has demonstrated noteworthy biological effects.[15][16]

Recent studies have highlighted the potential of HMPA in modulating physiological processes relevant to neuroprotection:

  • Inhibition of Amyloid-β Aggregation: In vitro studies have shown that HMPA can inhibit both the nucleation and elongation phases of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[17]

  • Modulation of Oxidative Stress: HMPA has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites.[18] It also influences the expression of antioxidant enzymes.[18]

  • Systemic Effects: Research indicates that HMPA can enhance muscle strength and inhibit protein catabolism, suggesting broader systemic effects that could be beneficial in the context of debilitating neurodegenerative conditions.[15][16]

These findings for HMPA provide a compelling, albeit indirect, foundation for postulating the neuroprotective potential of this compound. A direct and rigorous comparative evaluation is therefore warranted.

A Framework for Comparative Efficacy Assessment

To objectively evaluate the neuroprotective efficacy of this compound, a multi-tiered experimental approach is essential. This framework proposes a direct comparison with a well-characterized neuroprotective agent, Resveratrol , which is known for its multifaceted antioxidant and anti-inflammatory properties.[5]

In Vitro Comparative Assays

In vitro models provide a controlled environment to dissect cellular and molecular mechanisms of neuroprotection.[19][20]

Table 1: Key In Vitro Assays for Comparative Neuroprotective Efficacy

Assay Purpose Cell Line Neurotoxic Insult Endpoint Measurement Reference Compound
Neuronal Viability Assay To assess the ability of the compound to protect neurons from cell death.SH-SY5Y (human neuroblastoma)6-hydroxydopamine (6-OHDA) or Amyloid-β 1-42MTT or AlamarBlue assay for cell viabilityResveratrol
Oxidative Stress Assay To quantify the antioxidant capacity of the compound.Primary cortical neuronsHydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BHP)DCFDA assay for intracellular ROS levelsResveratrol
Anti-inflammatory Assay To determine the compound's ability to suppress neuroinflammation.BV-2 (microglial cells)Lipopolysaccharide (LPS)Griess assay for nitric oxide (NO) production; ELISA for TNF-α and IL-6Resveratrol

Experimental Workflow: In Vitro Neuroprotection Assessment

G cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis N_cells Neuronal Cells (e.g., SH-SY5Y) seeding Seed cells in multi-well plates N_cells->seeding M_cells Microglial Cells (e.g., BV-2) M_cells->seeding pretreatment Pre-treat with Test Compound or Resveratrol seeding->pretreatment insult Induce Neurotoxicity (e.g., 6-OHDA, LPS) pretreatment->insult viability Cell Viability Assay (MTT/AlamarBlue) insult->viability ros ROS Measurement (DCFDA) insult->ros inflammation NO/Cytokine Measurement (Griess/ELISA) insult->inflammation analysis Compare efficacy of Test Compound vs. Resveratrol viability->analysis ros->analysis inflammation->analysis

Caption: Workflow for in vitro comparative neuroprotection assays.

In Vivo Validation in Animal Models

While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for evaluating therapeutic efficacy in a complex biological system.[20][21][22]

Table 2: In Vivo Models for Neuroprotection Studies

Animal Model Disease Relevance Key Parameters Measured Reference Compound
MPTP-induced Mouse Model of Parkinson's Disease Mimics the loss of dopaminergic neurons seen in Parkinson's disease.[23]Behavioral tests (rotarod, open field), Immunohistochemistry for tyrosine hydroxylase (TH)-positive neurons, Measurement of striatal dopamine levels.Resveratrol
5XFAD Transgenic Mouse Model of Alzheimer's Disease Exhibits amyloid plaque pathology and cognitive deficits.[21]Morris water maze for spatial memory, Novel object recognition for learning and memory, ELISA for brain Aβ levels, Immunohistochemistry for amyloid plaques and neuroinflammation.Resveratrol

Signaling Pathway: Nrf2-Mediated Antioxidant Response

A potential mechanism of action for many neuroprotective compounds is the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[9][24]

G cluster_cell Cell Cytoplasm cluster_nucleus Cell Nucleus Test_Compound Test Compound Keap1_Nrf2 Keap1-Nrf2 Complex Test_Compound->Keap1_Nrf2 induces dissociation Test_Compound->Keap1_Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_Nrf2->Nrf2_free ARE Antioxidant Response Element (ARE) Nrf2_free->ARE binds to Nrf2_free->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription ARE->Antioxidant_Enzymes

Caption: Nrf2 antioxidant response pathway.

Detailed Experimental Protocols

Protocol: In Vitro Neuronal Viability Assay (SH-SY5Y cells)
  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound or Resveratrol for 2 hours. Include a vehicle control group.

  • Induction of Neurotoxicity: Add 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM to all wells except the control group and incubate for 24 hours.[25]

  • Assessment of Cell Viability: Add AlamarBlue® reagent to each well and incubate for 4 hours.[25] Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control group. Compare the protective effects of the test compound and Resveratrol at different concentrations.

Protocol: Assessment of Oxidative Stress (DCFDA Assay)
  • Cell Culture and Seeding: Follow steps 1 and 2 from the neuronal viability protocol, using primary cortical neurons or SH-SY5Y cells.

  • Pre-treatment: Treat cells with the test compound or Resveratrol for 2 hours.

  • Loading with DCFDA: Add 2',7'-dichlorofluorescin diacetate (DCFDA) to a final concentration of 10 µM and incubate for 30 minutes.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 1 hour.[26]

  • Measurement of ROS: Measure the fluorescence intensity at 485 nm excitation and 535 nm emission.

  • Data Analysis: Quantify the reduction in ROS levels by the test compound and Resveratrol compared to the H₂O₂-treated group.

Conclusion and Future Directions

While direct evidence for the neuroprotective efficacy of this compound is still to be established, the promising data from its analogue, HMPA, strongly supports its further investigation. The experimental framework outlined in this guide provides a robust and systematic approach to compare its potential with established neuroprotective agents like Resveratrol. By employing a combination of in vitro and in vivo models, researchers can elucidate its mechanism of action and determine its therapeutic potential. Future studies should focus on a comprehensive evaluation of its antioxidant, anti-inflammatory, and anti-apoptotic properties, paving the way for its potential development as a novel therapeutic agent for neurodegenerative diseases.

References

  • Role of oxidative stress in neurodegeneration: recent developments in assay methods for oxidative stress and nutraceutical antioxidants - PubMed.
  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - Frontiers.
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - PMC - NIH.
  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed.
  • In vitro neurology assays - InnoSer.
  • A Comparative Analysis of Neuroprotective Agents: Resver
  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and P
  • A review of neuroprotective agents - PubMed.
  • Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator | ACS Medicinal Chemistry Letters - ACS Public
  • Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II - Benchchem.
  • Animal Models of Neurodegener
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed Central.
  • (PDF)
  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - MDPI.
  • Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile.
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Tre
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P
  • Neurodegenerative Disease Models | InVivo Biosystems.
  • Melior Discovery in vivo models of Parkinson's Disease.
  • Oxidative stress in neurodegener
  • (PDF)
  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Compar
  • Oxidative Stress: A Key Modulator in Neurodegener
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI.
  • (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | 7636-26-2 | FA153636 - Biosynth.
  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • Neuroprotection: Targeting Multiple Pathways by N
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - Semantic Scholar.
  • 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid | CAS 54503-17-2 | SCBT.
  • This compound | C10H13NO4 - PubChem - NIH.

Sources

Biological activity of L- vs D-enantiomers of 3-amino-3-arylpropionic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Stereoselective Biological Activity of 3-Amino-3-Arylpropionic Acid Enantiomers

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its biological function. This principle is nowhere more evident than in the study of enantiomers—chiral molecules that are non-superimposable mirror images of each other. For drug development professionals, understanding the differential activity of enantiomers is paramount, as it can mean the difference between a potent therapeutic agent and an inert, or even harmful, compound.

This guide provides an in-depth comparison of the biological activities of L- and D-enantiomers of 3-amino-3-arylpropionic acids. This chemical scaffold is the backbone of several pharmacologically significant molecules. By synthesizing data from receptor binding assays and in vivo functional studies, we will dissect the stereoselective interactions of these compounds with their biological targets, offering field-proven insights for researchers and scientists.

The Decisive Role of Chirality in Pharmacology

Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective.[1][2] Enzymes and receptors form three-dimensional binding pockets that are exquisitely sensitive to the spatial arrangement of a ligand.[2] Consequently, one enantiomer of a drug (the eutomer) may fit perfectly into its target and elicit a strong therapeutic response, while its mirror image (the distomer) may bind weakly, not at all, or even interact with a completely different target, leading to off-target side effects or opposing actions.[3] This guide will explore this phenomenon through the lens of 3-amino-3-arylpropionic acid derivatives, primarily focusing on the well-studied analogues phenibut and baclofen.

Core Comparison: R- vs. S-Enantiomers at Key Biological Targets

The central nervous system activity of many 3-amino-3-arylpropionic acid derivatives is mediated primarily through their interaction with the γ-aminobutyric acid (GABA) type B (GABA-B) receptor, a key inhibitory G-protein coupled receptor in the brain.[4][5] However, other targets, such as voltage-dependent calcium channels (VDCCs), also play a significant role.

Primary Target: The GABA-B Receptor

The pharmacological activity of racemic phenibut (4-amino-3-phenylbutyric acid) and baclofen (a chlorophenyl derivative) is almost entirely attributable to their R-enantiomers.[6][7] The S-enantiomers, in contrast, show dramatically lower affinity for the GABA-B receptor.[6][8]

Radioligand binding studies using a selective GABA-B receptor antagonist consistently demonstrate that the R-enantiomer is the more potent binder. This stereoselectivity is the molecular basis for the observed differences in in vivo activity.[6][9]

Table 1: Comparative GABA-B Receptor Binding Affinities of Phenibut and Baclofen Enantiomers

CompoundEnantiomerBinding Affinity (Ki, µM)Source(s)
Phenibut R-phenibut92 ± 3[6][8][9]
S-phenibut> 1,000[8]
Racemic (±)-phenibut177 ± 2[6][9]
Baclofen R(+)-baclofen6.0 ± 1[6][9]
S(-)-baclofen> 1,000 (estimated)[7][10]

Note: The R-enantiomer of baclofen is reported to be 100-1000 times more potent than the S-enantiomer.[10]

The binding of an agonist like R-baclofen or R-phenibut to the GABA-B receptor initiates a signaling cascade that leads to neuronal inhibition. This pathway is crucial for their therapeutic effects, including anxiolysis and muscle relaxation.

GABA_B_Signaling GABA_B GABA-B Receptor G_Protein Gi/o Protein GABA_B->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Efflux Efflux K_Channel->Efflux Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ca_Channel->Hyperpolarization Ligand R-Enantiomer (e.g., R-Baclofen) Ligand->GABA_B Binds ATP ATP ATP->AC K_ion K+ K_ion->K_Channel Ca_ion Ca2+ Influx Influx Efflux->Hyperpolarization Influx->Ca_Channel

Caption: GABA-B receptor signaling pathway initiated by an R-enantiomer agonist.

Secondary Target: Voltage-Dependent Calcium Channels (VDCCs)

Interestingly, the stereoselectivity observed at the GABA-B receptor does not extend to all targets. Both R- and S-enantiomers of phenibut bind to the α2δ subunit of VDCCs with similar affinity, an action shared with gabapentinoids like gabapentin and pregabalin.[8]

Table 2: Comparative α2δ VDCC Subunit Binding Affinities of Phenibut Enantiomers

CompoundEnantiomerBinding Affinity (Ki, µM)Source(s)
Phenibut R-phenibut23[8]
S-phenibut39[8]
Gabapentin N/A0.05[8]

This lack of stereoselectivity at VDCCs is a critical finding. It implies that in a racemic mixture, the S-enantiomer, while inactive at the primary GABA-B target, may still contribute to the overall pharmacological profile and potential side effects through its action on calcium channels.

In Vivo Consequences: From Potency to Opposing Effects

The differences in receptor affinity translate directly to stark contrasts in in vivo pharmacological activity.

Table 3: Summary of In Vivo Pharmacological Effects of Phenibut and Baclofen Enantiomers

Test / EffectSpeciesCompoundR-Enantiomer EffectS-Enantiomer EffectSource(s)
Locomotor Activity RodentPhenibutPotent decreaseInactive[6][9]
Antidepressant (Forced Swim) RodentPhenibutDecreased immobilityInactive[6][9]
Analgesia (Tail-Flick) RatPhenibutActiveInactive[6][9]
Analgesia (Tail-Flick) RatBaclofenHighly Potent (100-1000x > S)Very Weakly Active[10]
Alcohol Consumption MouseBaclofenDecreased intakeIncreased intake[11]
Alcohol Self-Administration RatBaclofenPotent decreaseInactive / Stimulatory[4][7]

The most striking example of differential activity is seen in studies of alcohol consumption with baclofen enantiomers. While R(+)-baclofen consistently reduces alcohol intake, S(-)-baclofen has been shown to increase it.[4][11] This bidirectional effect highlights the complex pharmacology at play and underscores the risk of using a racemic mixture when the distomer possesses its own, potentially counterproductive, activity. The S(-)-enantiomer's effects may be mediated by a yet-unidentified mechanism, but they clearly demonstrate that the distomer is not always inert.[11]

Experimental Protocols: A Guide to Assessing Enantioselectivity

To ensure scientific integrity, the protocols used to determine these differences must be robust and self-validating. Here are methodologies for two key experiments.

Protocol 1: Competitive Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Causality: The choice of a selective radioligand like [3H]CGP54626 is critical, as it ensures that the binding being measured is specific to the GABA-B receptor.[6][9] Performing the assay at 4°C minimizes enzymatic degradation of the ligands and receptor proteins.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole brains from adult Wistar rats in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine the brain membrane preparation, the radioligand [3H]CGP54626 (at a final concentration near its Kd, e.g., 2 nM), and varying concentrations of the test compound (e.g., R-phenibut, S-phenibut, from 1 nM to 1 mM).

    • For determining non-specific binding, add a high concentration of a non-labeled agonist (e.g., 1 mM GABA) to a set of wells.

    • Incubate the plate for 60 minutes at 4°C to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound ligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Assessment of Analgesic Activity (Tail-Flick Test)

This is a classic behavioral test to assess the antinociceptive (pain-relieving) properties of a compound in rodents.

Causality: The test measures a spinal reflex to a thermal stimulus. An increase in the time it takes for the animal to "flick" its tail away from the heat source indicates an analgesic effect. A cut-off time is essential to prevent tissue damage.

Step-by-Step Methodology:

  • Animal Acclimation:

    • Use adult male Sprague-Dawley rats (200-250g).

    • Acclimate the animals to the testing room and the restraint device for at least 30 minutes before the experiment to reduce stress-induced analgesia.

  • Baseline Measurement:

    • Gently place the rat in a restraint tube.

    • Focus a beam of high-intensity light on the ventral surface of the tail, approximately 3-4 cm from the tip.

    • Measure the time (latency) until the rat flicks its tail out of the beam. This is the baseline latency. Take an average of 2-3 readings. Animals with a baseline latency outside the 2-4 second range are typically excluded.

  • Drug Administration:

    • Administer the test compound (e.g., R-phenibut, S-phenibut, or vehicle control) via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement:

    • At set time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

    • A maximum cut-off time (e.g., 10 seconds) must be imposed to prevent injury to the tail. If the rat does not respond by the cut-off time, the test is stopped, and the latency is recorded as the cut-off time.

  • Data Analysis:

    • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Implications for Drug Development and Conclusion

The evidence is unequivocal: the biological activity of 3-amino-3-arylpropionic acids is highly dependent on their stereochemistry.

  • The Eutomer is Key: The pharmacological activity at the primary GABA-B receptor target is driven by the R-enantiomer (the eutomer). The S-enantiomer (the distomer) is largely inactive at this site.[6][7]

  • The Distomer is Not Always Inert: The S-enantiomer can exhibit activity at other targets (e.g., VDCCs) or produce opposing physiological effects, potentially complicating the therapeutic profile of a racemic mixture and contributing to side effects.[8][11]

  • The Case for Chiral Purity: These findings strongly support the rationale for developing single-enantiomer drugs, a practice known as a "chiral switch." By isolating the active R-enantiomer, it may be possible to create a more potent and selective therapeutic with an improved safety profile, free from the confounding activities of the S-distomer.

References

  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, E., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. (Note: This information is widely cited in secondary sources like Wikipedia, referencing the primary literature). [Link]

  • Maccioni, P., Lorrai, I., Contini, A., & Colombo, G. (2018). Efficacy of the different baclofen enantiomers on the reduction of binge drinking in a rodent model: a gender study. Universidade de Lisboa, Faculty of Pharmacy Dissertation. [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [Link]

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. 44th ECDD. [Link]

  • Samokhvalov, A. V., et al. (2022). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Pharmaceutical Chemistry Journal. [Link]

  • Maccioni, P., et al. (2018). R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats. Frontiers in Neuroscience, 12, 55. [Link]

  • Le, D. A., et al. (2014). Bidirectional enantioselective effects of the GABAB receptor agonist baclofen in two mouse models of excessive ethanol consumption. Psychopharmacology, 232, 119-129. [Link]

  • Chebib, M., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 3(6), 456-464. [Link]

  • Leggio, L., et al. (2022). Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens. Frontiers in Behavioral Neuroscience, 16, 981907. [Link]

  • Fromm, G. H., & Terrence, C. F. (1987). Stereoselectivity of spinal neurotransmission: Effects of baclofen enantiomers on tail-flick reflex in rats. Neuropharmacology, 26(7), 935-938. [Link]

  • A.I. Assistant. (2023). D vs L Enantiomers: Biological Effects and Clinical Significance. Perplexity. [Link]

  • Bioibérica Plant Health. (2009). Biological activity of L- and D- amino acids. Bioibérica. [Link]

  • Oreate AI. (2024). Understanding D and L Isomers: The Molecular Dance of Amino Acids. Oreate AI Blog. [Link]

Sources

A Comparative Guide to the Petasis and Strecker Syntheses for Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted and non-proteinogenic α-amino acids are fundamental building blocks in modern chemical biology and pharmaceutical development. Their incorporation into peptides and small molecules can confer enhanced stability, novel biological activity, and unique conformational properties. For synthetic chemists, the efficient and versatile construction of these vital scaffolds is a perpetual challenge. Among the myriad of available methods, two powerful, three-component reactions (3-CR) have emerged as the most straightforward and widely utilized: the historic Strecker synthesis and the more contemporary Petasis borono-Mannich reaction.[1][2]

Both reactions offer a convergent approach to α-amino acids from simple starting materials, yet they operate via distinct mechanisms and present different strategic advantages.[2][3] This guide provides an in-depth, objective comparison of the Petasis and Strecker syntheses, grounded in mechanistic principles and experimental considerations. We will explore the causality behind experimental choices, present typical protocols, and offer a clear framework to help researchers select the optimal method for their specific synthetic goals.

The Strecker Synthesis: A Time-Honored and Robust Protocol

First reported by Adolph Strecker in 1850, this reaction is one of the oldest and most fundamental methods for amino acid synthesis.[4][5][6] It is a one-pot condensation of an aldehyde or ketone, ammonia (or a primary/secondary amine), and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the target α-amino acid.[4][7]

Reaction Mechanism

The Strecker synthesis proceeds in two distinct stages:

  • α-Aminonitrile Formation: The reaction initiates with the formation of an imine from the carbonyl compound and ammonia/amine. In the presence of acid, this exists in equilibrium with the more electrophilic iminium ion. A nucleophilic cyanide ion then attacks the iminium carbon to form the stable α-aminonitrile intermediate.[5][8][9]

  • Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under harsh acidic or basic conditions to yield the final carboxylic acid product.[8][10]

Strecker_Mechanism Strecker Synthesis Mechanism cluster_reactants Reactants cluster_products Product RCHO R-CHO (Aldehyde) Imine [R-CH=NH₂]⁺ (Iminium Ion) RCHO->Imine + NH₃, - H₂O NH3 NH₃ (Ammonia) HCN HCN (Cyanide Source) H2O H₂O, H⁺/OH⁻ Aminonitrile R-CH(NH₂)CN (α-Aminonitrile) Imine->Aminonitrile + CN⁻ AminoAcid R-CH(NH₂)COOH (α-Amino Acid) Aminonitrile->AminoAcid Hydrolysis

Caption: The two-stage mechanism of the Strecker synthesis.

Scope, Advantages, and Limitations

The primary strength of the Strecker synthesis lies in its broad substrate scope and cost-effectiveness. A vast array of aldehydes and ketones are commercially available, allowing for the synthesis of diverse amino acids.[4] Using ketones yields α,α-disubstituted amino acids, while primary and secondary amines can be used in place of ammonia to produce N-substituted products.[5]

However, the method has significant drawbacks:

  • Toxicity: The use of highly toxic cyanide sources like hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN) necessitates stringent safety protocols.[11][12]

  • Harsh Conditions: The final hydrolysis step requires strong acid or base and often high temperatures, which can be incompatible with sensitive functional groups on the substrate.[1]

  • Stereochemistry: The classical Strecker synthesis is not stereoselective and produces a racemic mixture of the amino acid, requiring a subsequent resolution step or the use of more complex asymmetric variants to obtain enantiomerically pure products.[1][4]

Representative Experimental Protocol: Synthesis of Racemic Alanine

This protocol is a generalized representation and should be adapted and performed with appropriate safety precautions.

  • Imine Formation & Cyanide Addition: In a well-ventilated fume hood, a flask is charged with acetaldehyde (1.0 eq), ammonium chloride (1.1 eq), and an aqueous solution of sodium cyanide (1.1 eq). The mixture is stirred at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Workup: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde. The aqueous layer containing the α-aminonitrile is carried forward.

  • Hydrolysis: Concentrated hydrochloric acid is added to the aqueous solution, and the mixture is heated to reflux for 4-6 hours.

  • Isolation: The solution is cooled and concentrated under reduced pressure. The resulting solid residue is then neutralized with a base (e.g., pyridine or an ion-exchange resin) to precipitate the free amino acid, which is collected by filtration and recrystallized.

The Petasis Synthesis: A Milder, More Versatile Approach

Reported by Nicos Petasis in 1993, the Petasis borono-Mannich reaction is a three-component coupling of an amine, a carbonyl compound, and an organoboronic acid.[13][14] For the synthesis of α-amino acids, the carbonyl component is typically glyoxylic acid.[12][13] This reaction has gained immense popularity due to its mild conditions, operational simplicity, and broad functional group tolerance.[13][14]

Reaction Mechanism

The Petasis reaction is believed to proceed through the following key steps:

  • Iminium Ion Formation: The amine and the aldehyde (from glyoxylic acid) condense to form an iminium ion, in a similar fashion to the Strecker synthesis.

  • Boronate Complex Formation: The hydroxyl group of the iminium ion intermediate reacts with the boronic acid to form a highly reactive boronate "ate" complex.

  • Nucleophilic Transfer: The reaction culminates in an irreversible, intramolecular transfer of the organic group (R') from the boron atom to the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and yielding the final product.[12]

Petasis_Mechanism Petasis Synthesis Mechanism cluster_products Product Amine R¹R²NH (Amine) Iminium [R¹R²N=CH-COOH]⁺ (Iminium Ion) Amine->Iminium + Glyoxylic Acid, - H₂O GlyoxylicAcid CHO-COOH (Glyoxylic Acid) BoronicAcid R³-B(OH)₂ (Boronic Acid) AteComplex Boronate 'ate' Complex Iminium->AteComplex + Boronic Acid AminoAcid R³-CH(NR¹R²)COOH (Substituted Amino Acid) AteComplex->AminoAcid Intramolecular Transfer

Caption: The proposed mechanism of the Petasis synthesis.

Scope, Advantages, and Limitations

The Petasis reaction's key advantage is its remarkable mildness and safety profile.

  • Safety and Conditions: It completely avoids the use of toxic cyanides and generally proceeds at room temperature in common organic solvents, without the need for anhydrous or inert conditions.[12][13]

  • Substrate Scope: The reaction tolerates a vast range of functional groups. A wide variety of primary and secondary amines can be used.[12] The nucleophilic partner is also highly versatile, with vinyl-, aryl-, and heteroarylboronic acids all participating effectively.[1][13] This makes the reaction exceptionally well-suited for late-stage functionalization in complex molecule synthesis.

  • Versatility: The reaction is amenable to solid-phase synthesis, making it a powerful tool for generating libraries of compounds for drug discovery.[1][15]

Limitations are primarily economic and substrate-dependent:

  • Reagent Cost: While many boronic acids are commercially available, they can be significantly more expensive than simple cyanide salts.[16]

  • Reactivity: Electron-poor anilines or electron-deficient arylboronic acids can be sluggish and may require elevated temperatures or microwave irradiation to achieve good yields.[12][16]

  • Stereochemistry: Like the Strecker synthesis, the standard Petasis reaction is not inherently asymmetric, though highly effective diastereoselective and enantioselective variants have been developed.[1][17]

Representative Experimental Protocol: Synthesis of N-benzyl-phenylglycine

This protocol is a generalized representation and should be adapted based on the specific substrates.

  • Reaction Setup: A round-bottom flask is charged with phenylboronic acid (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and benzylamine (1.0 eq).

  • Solvent and Reaction: Dichloromethane or ethanol is added, and the resulting mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified directly by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-phenylglycine.

Head-to-Head Comparison

The choice between the Petasis and Strecker syntheses is dictated by the specific requirements of the synthetic target, scale, and available resources.

FeatureStrecker SynthesisPetasis Synthesis
Nucleophile Cyanide ion (CN⁻)Organoboronic acid (R-B(OH)₂)
Toxicity & Safety High (uses toxic cyanide). Requires extreme caution.Low (boronic acids are generally stable and low-toxicity).[16]
Reaction Conditions Two stages: mild imine formation followed by harsh (strong acid/base, heat) hydrolysis.One-pot, typically mild conditions (room temperature).[12][13]
Substrate Scope Broad for aldehydes/ketones.Broad for amines and boronic acids (aryl, vinyl, heteroaryl).[1][13]
Functional Group Tol. Limited due to harsh hydrolysis step.Excellent, compatible with a wide range of functional groups.[14]
Byproducts Ammonium salts from hydrolysis.Boric acid derivatives.
Stereoselectivity Racemic product in the classical version.Racemic product in the classical version.
Key Advantage Cost-effective, well-established, good for isotopic labeling (e.g., with ¹¹C).[1][18]Mild, safe, high functional group tolerance, suitable for complex molecules and combinatorial chemistry.[14][15]

Asymmetric Strategies: Achieving Enantiopurity

For applications in drug development, achieving high enantiopurity is critical. Both syntheses have been successfully adapted into powerful asymmetric methods.

  • Asymmetric Strecker Synthesis: Stereocontrol is typically achieved by using a chiral amine auxiliary (which can later be cleaved) or, more efficiently, through the use of a substoichiometric amount of a chiral catalyst.[5] Chiral thiourea derivatives, for instance, have proven to be highly effective organocatalysts for the enantioselective hydrocyanation of imines.[19][20]

  • Asymmetric Petasis Synthesis: A common strategy involves using a chiral amine, such as a readily available amino alcohol, which directs the stereochemical outcome of the reaction.[13] Alternatively, chiral catalysts, including those based on BINOL or chiral biphenols, can be employed to achieve high enantioselectivity with achiral starting materials.[13][17]

Conclusion: A Strategic Choice for the Synthetic Chemist

The Petasis and Strecker reactions are not competitors but rather complementary tools in the synthetic chemist's arsenal for accessing substituted α-amino acids.

The Strecker synthesis remains a powerful, economical, and highly relevant method, particularly for the large-scale production of amino acids that can withstand its harsh hydrolysis conditions. Its simplicity and the low cost of its starting materials ensure its continued use in industrial and academic settings.

The Petasis synthesis , by contrast, represents a more modern and refined approach. Its exceptionally mild conditions, broad functional group tolerance, and superior safety profile make it the method of choice for synthesizing complex, highly functionalized, and novel amino acids.[14][21] For researchers in medicinal chemistry and drug discovery, where molecular complexity and synthetic flexibility are paramount, the Petasis reaction offers unparalleled advantages. The ultimate decision rests on a careful analysis of the target molecule's structure, the desired scale of the synthesis, and the overarching strategic goals of the research program.

References

  • Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1707. [Link]

  • Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Semantic Scholar. [Link]

  • Synform. (2009). Gram-Scale Strecker Synthesis of Unnatural α-Amino Acids. Thieme. [Link]

  • chemeurope.com. Strecker amino acid synthesis. [Link]

  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461, 968-971. [Link]

  • Wikipedia. Petasis reaction. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PubMed. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Organic Chemistry Portal. Petasis Reaction. [Link]

  • Ali, S., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 28(24), 8028. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • ResearchGate. (2023). General Petasis and Strecker amino acid synthesis. [Link]

  • Pinho, V. D., & Afonso, C. A. M. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(3), 1022. [Link]

  • Gonzalez-Bobes, F., & Singleton, D. A. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11246-11299. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (2021). Solid-phase Petasis multicomponent reaction for the generation of β-lactams 3-substituted with non-proteinogenic α-amino acids. [Link]

  • Pearson. Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • Bongarzone, S., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Bioconjugate Chemistry, 29(4), 1357-1364. [Link]

  • Yamamoto, H., et al. (2021). Petasis Reaction for the Synthesis of Unnatural Amino Acids. Synfacts. [Link]

  • Ali, S., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. MDPI. [Link]

  • ResearchGate. (2021). Mechanism of the Petasis amino acid synthesis. [Link]

  • Gonzalez-Bobes, F., & Singleton, D. A. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Semantic Scholar. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Gonzalez-Bobes, F., & Singleton, D. A. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications. [Link]

Sources

Cross-validation of HPLC and NMR data for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An Executive Guide to Structural Confirmation: Cross-Validation of HPLC and NMR Data

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. In fields where molecular identity dictates function, safety, and efficacy, relying on a single analytical technique can introduce unacceptable risks. This guide provides an in-depth exploration of a robust, self-validating framework for structural confirmation by cross-validating data from two orthogonal, powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Orthogonal Principle: A Foundation of Trust

The cornerstone of a robust analytical validation strategy is the use of orthogonal methods—techniques that measure the same attribute (like purity) based on different physicochemical principles.[1][2] High-Performance Liquid Chromatography (HPLC) separates components based on their differential partitioning between a stationary and a mobile phase, primarily driven by polarity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy, conversely, provides profound structural detail by probing the magnetic properties of atomic nuclei within a molecule, offering a quantitative assessment based on the unique response of each nucleus in a magnetic field.[5][6]

When these two fundamentally different techniques yield concordant results, the confidence in the identity and purity of the analyte increases exponentially. This approach is central to meeting the rigorous standards outlined in regulatory guidelines like the ICH Q2(R1) for analytical procedure validation.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Separations Powerhouse

HPLC is the undisputed workhorse for assessing the purity of small molecules in the pharmaceutical industry.[4][10] Its primary strength lies in its exceptional resolving power, capable of separating a target compound from trace-level impurities, synthetic by-products, and degradants.[11]

Core Principles of HPLC

HPLC operates by injecting a sample into a high-pressure stream of liquid (the mobile phase), which then passes through a column packed with a solid adsorbent material (the stationary phase).[12] Separation occurs because each component in the mixture interacts with the stationary phase differently; compounds with stronger affinity for the stationary phase travel through the column more slowly, while those with weaker affinity travel faster.[3] A detector at the column's exit records the elution time (retention time) and quantity of each component.[10][13]

Causality in Method Design: The choice of column (e.g., C18 for reversed-phase) and mobile phase composition is dictated by the analyte's polarity. A gradient elution, where the mobile phase composition is changed over time, is often employed for complex samples. This is because a gradient ensures that both highly retained (hydrophobic) and weakly retained (hydrophilic) compounds can be eluted and resolved within a single analytical run, providing a comprehensive purity profile.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

While HPLC excels at separation, NMR spectroscopy is unparalleled for its ability to provide unambiguous structural elucidation of molecules.[1][5] It is the only common analytical technique for which a complete analysis and interpretation of the entire spectrum is routinely expected to define a molecular structure.[5][6]

Core Principles of NMR

NMR spectroscopy is based on the behavior of certain atomic nuclei (like ¹H and ¹³C) when placed in a strong magnetic field.[14] These nuclei possess a property called "spin," which causes them to align with or against the applied field. By irradiating the sample with radiofrequency pulses, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit signals whose frequencies (chemical shifts) are exquisitely sensitive to their local chemical environment.[15][16] This allows scientists to map the atomic connectivity of a molecule, essentially providing a blueprint of its structure.[17]

Causality in Experiment Selection:

  • 1D ¹H NMR: Provides primary information on the number of different proton environments and their integrations (relative ratios). It is the first and most crucial experiment for structural verification.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are essential for complex molecules. A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled (typically on adjacent carbons). An HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. An HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons (2-3 bonds away), which is critical for piecing together the complete molecular skeleton.

The Cross-Validation Workflow: A Self-Validating System

The true power emerges when HPLC and NMR are used in a complementary workflow. An impurity detected by HPLC can be structurally characterized and confirmed by NMR, and the absolute purity determined by quantitative NMR (qNMR) can validate the relative purity found by HPLC.[18] This synergy creates a self-validating system that is highly defensible for regulatory submissions.[19][20]

CrossValidationWorkflow cluster_hplc HPLC Analysis Path cluster_validation Data Integration & Validation Sample Test Compound HPLC_Analysis HPLC-UV/DAD Analysis Sample->HPLC_Analysis NMR_Analysis NMR Spectroscopic Analysis (1D & 2D) Sample->NMR_Analysis HPLC_Data Chromatogram: - Retention Time - Peak Purity - % Area of Main Peak - Impurity Profile HPLC_Analysis->HPLC_Data Cross_Validation Cross-Validation Logic HPLC_Data->Cross_Validation Purity & Homogeneity NMR_Data Spectra: - Chemical Shifts - Coupling Constants - Integrations - 2D Correlations NMR_Analysis->NMR_Data NMR_Data->Cross_Validation Structural Identity Conclusion Final Confirmation Cross_Validation->Conclusion

Caption: Integrated workflow for HPLC and NMR cross-validation.

Experimental Protocols

Objective: To confirm the structure and assess the purity of a synthesized small molecule, "Compound X."

Protocol 1: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh and dissolve Compound X in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation: Utilize a standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength relevant to the compound's chromophore (e.g., 254 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is reported as the area percent of the main peak relative to the total area of all peaks. Assess peak homogeneity using DAD to check for co-eluting impurities.

Protocol 2: Structural Confirmation by NMR

  • Sample Preparation: Dissolve ~5-10 mg of Compound X in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments to Acquire:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • 2D COSY (¹H-¹H Correlation)

    • 2D HSQC (¹H-¹³C one-bond Correlation)

    • 2D HMBC (¹H-¹³C long-range Correlation)

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals. Use the 2D correlations to piece together the molecular fragments and confirm that the overall connectivity matches the proposed structure of Compound X. Check for any unexpected signals that could indicate the presence of impurities or structural isomers.

Data Presentation and Interpretation

The strength of this dual approach is realized when the data are compared.

Table 1: Comparative Analysis of HPLC and NMR Capabilities

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on physicochemical interactions (e.g., polarity).[10]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[14]
Primary Application Purity assessment and quantification of components in a mixture.[4]Unambiguous structural elucidation and absolute quantification (qNMR).[5][11]
Information Provided Retention time, peak area (% purity), impurity profile.Atomic connectivity, stereochemistry, conformation, molecular dynamics.[16][21]
Strengths High sensitivity (to ppm levels), high throughput, excellent for complex mixtures.[21]Provides definitive structural information, inherently quantitative (qNMR).[22]
Limitations Insufficient for definitive structural identification on its own; requires reference standards for quantification.[21]Lower sensitivity, can be challenging for complex mixtures without prior separation.[23]

Cross-Validation Logic in Practice:

  • Purity Concordance: The HPLC analysis might indicate a purity of 99.7% by area. A quantitative NMR (qNMR) experiment, run with a certified internal standard, might determine an absolute purity of 99.6% by mass. The close agreement between these two orthogonal measurements provides very high confidence in the purity value.

  • Peak Identity Confirmation: HPLC shows a single, sharp, and symmetrical peak. This suggests the sample is pure. However, the NMR spectrum confirms this by showing a single set of signals that are fully consistent with the proposed structure. This rules out the possibility of co-eluting isomers or impurities that lack a chromophore for UV detection.

  • Impurity Investigation: The HPLC chromatogram reveals a minor impurity peak at 0.3% area. By coupling the HPLC to a mass spectrometer (LC-MS), a molecular weight for this impurity can be obtained. If the impurity can be isolated (e.g., via preparative HPLC), NMR can then be used to definitively determine its structure, providing critical information for process chemistry and safety assessment.[23][24]

LogicalRelationship HPLC HPLC Data Result Unambiguous Structural Confirmation & Verified Purity HPLC->Result Provides Purity & Separation Data NMR NMR Data NMR->Result Provides Definitive Structural Data

Caption: Orthogonal data convergence for structural confirmation.

Conclusion

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. National Institutes of Health (NIH). [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. JoVE. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. [Link]

  • HPLC, a modular technique that complements NMR. Specific Polymers. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PubMed Central. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed Central. [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. [Link]

  • Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. Research and Reviews. [Link]

  • HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. [Link]

  • The Essentials of High-Performance Liquid Chromatography (HPLC): Principles, Applications, and Advances. Longdom Publishing. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Clinics in Oncology. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • How Do I Integrate This Chromatogram?. Separation Science. [Link]

  • Orthogonal Methods in Higher Order Structure (HOS) Analysis. BioPharmaSpec. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. [Link]

Sources

In vivo vs in vitro effects of ferulic acid amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo vs. In Vitro Effects of Ferulic Acid Amino Acid Derivatives

Introduction: Beyond Ferulic Acid's Natural Limits

Ferulic acid (FA), a phenolic compound abundant in the plant kingdom, is a molecule of significant interest to the pharmaceutical and cosmeceutical industries. Its inherent antioxidant, anti-inflammatory, photoprotective, and anticancer properties make it a compelling therapeutic candidate.[1][2] However, the clinical translation of pure ferulic acid is often hampered by significant formulation and physiological hurdles, primarily its poor water solubility and low systemic bioavailability.[3][4][5] These limitations mean that even if FA shows potent activity in a test tube, an effective concentration may never reach the target tissues in a living organism.

To circumvent these challenges, researchers have turned to strategic chemical modification, creating derivatives that enhance the parent molecule's physicochemical properties. Among the most promising of these are ferulic acid amino acid derivatives (FAADs). By conjugating FA with amino acids, scientists aim to improve its solubility, membrane permeability, and overall bioavailability, thereby amplifying its therapeutic potential.[3][4][6]

This guide provides a critical comparison of the biological effects of FAADs as observed in controlled laboratory settings (in vitro) versus complex living systems (in vivo). We will explore the causal relationships behind experimental designs, dissect key protocols, and analyze the data to understand the crucial, yet often wide, gap between a compound's performance on the benchtop and its efficacy in a biological system.

The Translational Chasm: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

The primary challenge in drug development is translating promising in vitro data into tangible in vivo results. This discrepancy arises from the fundamental difference between a simplified, controlled environment and the dynamic complexity of a whole organism.

In vitro systems , such as cell-free chemical assays or single-type cell cultures, offer high-throughput screening capabilities and are invaluable for elucidating specific mechanisms of action, like direct enzyme inhibition or radical scavenging. However, they exist in a biological vacuum, devoid of the physiological processes that govern a drug's fate in the body.

In vivo models , typically animal studies, introduce the critical components of Absorption, Distribution, Metabolism, and Excretion (ADME) . A compound administered orally must survive the harsh environment of the stomach, be absorbed through the intestinal wall, withstand first-pass metabolism in the liver, be distributed via the bloodstream to target tissues (potentially crossing barriers like the blood-brain barrier), and finally be eliminated.[6][7][8] An FAAD may be a potent antioxidant in a vial but could be rapidly metabolized into an inactive form in vivo long before it reaches a site of inflammation or a tumor.

G cluster_invivo In Vivo Pathway invitro_assay Direct Application to Cells or Reagents target Target Tissue invitro_assay->target admin Administration (e.g., Oral, IV) absorb Absorption (Gut) metab Metabolism (Liver, Gut Microbiota) dist Distribution (Bloodstream) excrete Excretion dist->excrete metab->excrete

Caption: The divergence between in vitro prediction and in vivo reality.

Comparative Analysis of Biological Activities

Antioxidant Effects: From Chemical Scavenging to Cellular Protection

The hallmark of ferulic acid is its antioxidant activity. Derivatization aims to preserve or enhance this property while improving delivery.

In Vitro Evaluation:

  • Chemical Assays: Tests like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are the first line of screening.[9][10] They measure the intrinsic ability of a molecule to donate a hydrogen atom and neutralize a free radical in a solution. Studies on various FAADs, including esters and amides, consistently show potent radical scavenging activity, sometimes comparable to the parent FA.[11][12][13][14][15]

  • Cell-Based Assays: The Cellular Antioxidant Activity (CAA) assay represents a more biologically relevant in vitro model.[16] It measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells (e.g., HepG2), thus accounting for cell uptake and intracellular localization.[17][18] Derivatives with increased lipophilicity, such as those conjugated with leucine or proline, may show improved performance in the CAA assay due to enhanced membrane permeability.[3][4][5]

In Vivo Reality:

  • Animal Models: In in vivo models of oxidative stress, such as ischemia-reperfusion injury, efficacy is measured by changes in biomarkers like malondialdehyde (MDA, a marker of lipid peroxidation) and the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[19][20][21]

  • The Disconnect: A derivative with a high DPPH scavenging ability might perform poorly in vivo. For example, ferulic acid itself has been shown to protect against ischemia-reperfusion injury in rats, reducing neuronal apoptosis and oxidative stress.[20] A new derivative must not only possess antioxidant capacity but also reach the brain in sufficient concentrations. Its success depends heavily on its metabolic stability and ability to cross the blood-brain barrier.[7]

Data Summary: In Vitro Antioxidant Activity of FA Derivatives

Derivative TypeAssayResult (IC50 or equivalent)Reference
Feruloylamino AcidsSOD-like ActivityActivity comparable to or slightly weaker than Ferulic Acid[12]
Ferulic Acid Ethyl Esters (various substitutions)Xanthine Oxidase Inhibition3h: IC50 = 13.5 µM (Allopurinol IC50 = 14.9 µM)[22]
Ferulic Acid-L-Leucine Propyl Ester (LPr[FA])DPPH ScavengingHigh antioxidant activity[3][4][23]
Ferulic Acid-L-Proline Propyl Ester (PPr[FA])DPPH ScavengingHigh antioxidant activity[3][4][23]
Anticancer Effects: From Cytotoxicity to Tumor Regression

Ferulic acid has demonstrated anticancer properties, and derivatization seeks to create more potent and targeted agents.[1][2]

In Vitro Evaluation:

  • Cytotoxicity Assays: The initial screening involves treating cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) with the FAADs.[24][25] The MTT assay is commonly used to measure cell viability, yielding an IC50 value (the concentration required to kill 50% of cells).[25]

  • Mechanism Studies: Further in vitro work can reveal the mechanism of cell death, such as the induction of apoptosis (programmed cell death) through the activation of caspases or cell cycle arrest.[2] For instance, FA has been shown to induce apoptosis in breast and liver cancer cells.[2]

In Vivo Reality:

  • Xenograft Models: To test in vivo efficacy, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the FAAD, and tumor growth is monitored over time.[24] Key endpoints are tumor volume reduction and increased survival.

  • Bridging the Gap with Rational Design: A compelling example is the development of mitochondrial-targeted FAADs. Ferulic acid is known to disrupt mitochondrial function in cancer cells.[24] By conjugating FA with a triphenylphosphonium (TPP+) cation, which actively accumulates in mitochondria, researchers created derivatives with significantly enhanced anticancer activity both in vitro and in vivo. One such derivative, compound I4, showed excellent anti-cervical cancer activity in HeLa cells and in a mouse model at a low dose (2.5 mg/kg), demonstrating a higher safety profile than the standard drug cisplatin.[24] This illustrates how understanding the in vivo barrier (drug delivery to a specific organelle) can inform the in vitro design process.

Data Summary: Anticancer Activity of FA Derivatives

DerivativeCell LineIn Vitro Result (IC50)In Vivo ModelIn Vivo ResultReference
Ferulic AcidMCF-7 (Breast)75.4 µg/mL--[2]
Ferulic AcidHepG2 (Liver)81.38 µg/mL--[2]
FA loaded in NanospongesMCF-7 (Breast)250 ppm (3-fold lower than pure FA)--[25]
TPP-conjugated FA (I4)HeLa (Cervical)Significantly enhanced activity vs FAMouse XenograftEffective at 2.5 mg/kg[24]
Neuroprotective Effects: From Cell Survival to Functional Recovery

The potential of FAADs in treating neurodegenerative diseases and acute injuries like stroke is an active area of research.

In Vitro Evaluation:

  • Neuronal Cell Models: Researchers use cell lines like PC-12 or SH-SY5Y and expose them to neurotoxic insults, such as oxidative stress (H₂O₂), glutamate excitotoxicity, or proteins associated with Alzheimer's disease (amyloid-β).[19][20][26] The neuroprotective effect of an FAAD is quantified by its ability to increase cell survival and reduce markers of damage like ROS production.[19][20]

In Vivo Reality:

  • The Blood-Brain Barrier (BBB): The primary obstacle for any neuroprotective agent is the BBB, a highly selective membrane that prevents most compounds from entering the brain. A derivative might perfectly protect neurons in a dish but fail completely in vivo if it cannot cross this barrier.

  • Animal Models of Neurological Disease: Efficacy is tested in models like the middle cerebral artery occlusion (MCAO) model for stroke.[27][28] Success is measured not just by cellular metrics (e.g., reduced infarct volume) but by functional outcomes, such as improved motor coordination or better performance in memory tasks.[19][20][27] Ferulic acid itself has shown positive effects in MCAO rat models, attenuating memory impairment and reducing neuronal apoptosis.[20] Any new derivative must outperform this benchmark in vivo, which requires both potent neuroprotective activity and efficient BBB penetration.

Key Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the methodologies used to evaluate these compounds must be robust. Below are detailed protocols for three cornerstone assays that bridge the in vitro to in vivo divide.

Protocol: DPPH Radical Scavenging Assay (In Vitro, Chemical)

Causality and Principle: This assay provides a rapid and straightforward measure of a compound's intrinsic free-radical scavenging ability.[9] The stable DPPH radical has a deep purple color. When it is reduced by an antioxidant, the color fades to yellow. The degree of color change, measured by a spectrophotometer, is directly proportional to the antioxidant capacity.[29]

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare a stock solution of the test FAAD and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • Serial Dilutions: Create a series of dilutions of the test compound and the standard.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or standard. A blank well should contain 100 µL of methanol and 100 µL of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the concentration of the FAAD to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

Protocol: Cellular Antioxidant Activity (CAA) Assay (In Vitro, Cell-Based)

Causality and Principle: This assay moves beyond simple chemistry to assess antioxidant activity within a living cell, providing a better predictor of biological action.[17] Cells are loaded with a probe (DCFH-DA) that becomes fluorescent upon oxidation by free radicals. An effective antioxidant will enter the cell and prevent this oxidation, resulting in lower fluorescence. The method accounts for bioavailability, metabolism, and localization of the compound within the cell.[16][18][30]

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 human liver cancer cells into a 96-well black-walled plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours until confluent.[17]

  • Washing: Gently remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Treatment: Treat the cells with medium containing the test FAAD (at various concentrations) and 25 µM DCFH-DA for 1 hour at 37°C.[17] Include control wells (cells + probe, no antioxidant) and blank wells (cells only).

  • Washing: Remove the treatment solution and wash the cells again with PBS to remove any extracellular compounds.

  • Oxidation Induction: Add 600 µM of the peroxyl radical initiator AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) to all wells except the blank.[17]

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission (e.g., 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.[18]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics plot. The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control. Results are often expressed as micromoles of Quercetin Equivalents (QE).[17]

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model (In Vivo, Neuroprotection)

Causality and Principle: This is a widely accepted animal model that simulates ischemic stroke in humans.[27] By temporarily blocking blood flow to a specific region of the brain, it induces neuronal damage via oxidative stress, excitotoxicity, and inflammation. It is the gold standard for testing the in vivo efficacy of potential neuroprotective drugs by assessing their ability to reduce the resulting brain damage and improve functional recovery.[28][31]

G A Anesthetize Rat B Surgically Expose Carotid Arteries A->B C Insert Filament into Internal Carotid Artery to Occlude MCA B->C D Maintain Occlusion (e.g., 90 minutes) C->D F Withdraw Filament to Allow Reperfusion D->F Reperfusion E Administer FAAD or Vehicle (Pre-, during, or post-occlusion) E->D G Post-operative Recovery and Monitoring (24-72h) F->G H Assess Neurological Deficit Score G->H I Sacrifice Animal and Harvest Brain G->I J Measure Infarct Volume (TTC Staining) I->J

Caption: Workflow for the in vivo MCAO stroke model.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) following approved institutional animal care guidelines. Monitor and maintain body temperature at 37°C.

  • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Introduce a nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing focal cerebral ischemia.

  • Treatment: Administer the FAAD or a vehicle control intravenously or intraperitoneally at a predetermined time (e.g., 30 minutes before, during, or after the onset of ischemia). Dosing should be based on prior pharmacokinetic studies.[27]

  • Reperfusion: After a set period (e.g., 90 minutes), withdraw the filament to allow blood to flow back into the MCA territory (reperfusion).

  • Neurological Assessment: At 24 hours post-reperfusion, evaluate the animal's neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 5 = severe deficit).

  • Infarct Volume Measurement: Following the neurological assessment, humanely euthanize the animal and perfuse the brain. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue pale white.

  • Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions for Research

The synthesis of ferulic acid amino acid derivatives represents a highly logical and promising strategy to overcome the inherent limitations of the parent molecule. As this guide demonstrates, while in vitro assays are indispensable for initial screening and mechanistic insights, they are merely the first step on a long translational path.

The data clearly show that a simple chemical scavenging ability does not guarantee therapeutic success. The most significant advances are seen when rational drug design is employed to overcome specific, known in vivo barriers. The success of mitochondrial-targeting FAADs in cancer models is a testament to this approach.[24]

For researchers, scientists, and drug development professionals, the key takeaway is the necessity of a multi-tiered evaluation process. High-throughput in vitro screening must be followed by more complex, biologically relevant cell-based assays before committing to resource-intensive in vivo studies. Future research should focus on:

  • Improving Bioavailability: Developing novel FAADs as prodrugs that are metabolized into the active form only after absorption.[2]

  • Targeted Delivery: Designing derivatives that can cross the blood-brain barrier for neuroprotective applications or accumulate in specific tissues like tumors.

  • Understanding Metabolism: Conducting thorough pharmacokinetic and metabolic studies to understand how FAADs are transformed in the body, as the metabolites themselves may be active or inactive.[6][7][8]

By embracing the complexity of in vivo systems and using it to inform in vitro design, the full therapeutic potential of ferulic acid and its derivatives can be unlocked.

References

  • Synthesis and biological activities of ferulic acid derivatives. (n.d.). PubMed. [Link]

  • Miao, Z., Kayahara, H., & Tadasa, K. (1997). Synthesis and Biological Activities of Ferulic Acid–Amino Acid Derivatives. Bioscience, Biotechnology, and Biochemistry, 61(3), 527-529. [Link]

  • Miao, Z., Kayahara, H., & Tadasa, K. (1997). Synthesis and Biological Activities of Ferulic Acid–Amino Acid Derivatives. Bioscience, Biotechnology, and Biochemistry, 61(3), 527-529. [Link]

  • Miao, Z., Kayahara, H., & Tadasa, K. (1997). Synthesis and Biological Activities of Ferulic Acid–Amino Acid Derivatives. Bioscience, Biotechnology, and Biochemistry, 61(3), 527-529. [Link]

  • Wang, J., et al. (2022). Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. BMC Chemistry, 16(1), 34. [Link]

  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]

  • Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry, 32(5), 617-635. [Link]

  • Baron, J. C. (2001). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. Bulletin de l'Academie Nationale de Medecine, 185(5), 947-962. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. [Link]

  • Janus, E., et al. (2023). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Pharmaceutics, 15(1), 117. [Link]

  • Gerasimova, E. L., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 24(21), 15904. [Link]

  • Ren, Z., et al. (2017). Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. International Journal of Molecular Medicine, 40(5), 1424-1436. [Link]

  • Tang, Y., et al. (2025). Ferulic Acid: Bioavailability, Metabolism, and Strategies for Enhancing Health Benefits. Food Reviews International. [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

  • Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3583. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. [Link]

  • Gerasimova, E. L., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Semantic Scholar. [Link]

  • Janus, E., et al. (2023). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. ResearchGate. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and in vitro and in vivo anticancer activity of mitochondrial targeted ferulic acid derivatives. Molecular Diversity. [Link]

  • Ren, Z., et al. (2017). Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. PubMed. [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (n.d.). Auctores. [Link]

  • Zhang, M., et al. (2024). The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. MDPI. [Link]

  • Janus, E., et al. (2023). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. PubMed. [Link]

  • In vitro and in vivo antioxidant properties of ferulic acid: A comparative study with other natural oxidation inhibitors. (2009). FAO AGRIS. [Link]

  • Kiran, T., et al. (2015). Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. Journal of Cancer Therapy, 6, 917-931. [Link]

  • Janus, E., et al. (2023). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. MDPI. [Link]

  • Ou, S., & Kwok, K. C. (2004). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Journal of Food Science, 69(9), R229-R235. [Link]

  • Kikugawa, K., Kunugi, A., & Kurechi, T. (2009). In vitro and in vivo antioxidant properties of ferulic acid: A comparative study with other natural oxidation inhibitors. Food Chemistry, 114(2), 466-471. [Link]

  • Funayama, S., et al. (2004). In vitro and in vivo effects of ferulic acid on gastrointestinal motility: Inhibition of cisplatin-induced delay in gastric emptying in rats. World Journal of Gastroenterology, 10(21), 3194-3197. [Link]

  • Stanczyk, M., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Liu, Z., et al. (2008). Preparation of ferulic acid derivatives and evaluation of their xanthine oxidase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 481-485. [Link]

  • Khatkar, A., et al. (2017). Computational and experimental validation of antioxidant properties of synthesized bioactive ferulic acid derivatives. Journal of the Iranian Chemical Society, 14(10), 2217-2226. [Link]

  • Kanski, J., et al. (2002). Ferulic acid antioxidant protection against hydroxyl and peroxyl radical oxidation in synaptosomal and neuronal cell culture systems in vitro: structure-activity studies. Journal of Nutritional Biochemistry, 13(5), 273-281. [Link]

  • Li, Y., et al. (2021). Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. Molecules, 26(20), 6296. [Link]

  • Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives. (2022). MDPI. [Link]

  • Wang, J., et al. (2022). Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. BMC Chemistry, 16(1). [Link]

  • Ademosun, A. O., & Oboh, G. (2022). Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. Molecules, 27(13), 4218. [Link]

  • Rezaei, A., et al. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. International Journal of Nanomedicine, 14, 4979-4992. [Link]

  • Janus, E., et al. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Semantic Scholar. [Link]

Sources

A Comparative Study on the Antimicrobial Activity of Propanoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, the modification of simple, naturally occurring molecules presents a promising avenue for drug discovery. Propanoic acid, a short-chain fatty acid with known preservative properties, serves as a versatile scaffold for the development of derivatives with enhanced and selective antimicrobial activities. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of various propanoic acid derivatives, delving into their mechanisms of action, the influence of their chemical structures on activity, and standardized protocols for their evaluation.

The Antimicrobial Potential of Propanoic Acid and Its Derivatives

Propanoic acid (also known as propionic acid) is a naturally occurring carboxylic acid widely used as a food and feed preservative due to its ability to inhibit the growth of mold and some bacteria.[1][2] Its antimicrobial effect is primarily attributed to the undissociated form of the acid, which can penetrate the microbial cell membrane and disrupt normal physiological functions by lowering the intracellular pH.[3] However, the therapeutic application of propanoic acid itself is limited by its relatively weak activity and characteristic unpleasant odor.

To overcome these limitations, researchers have synthesized and investigated a wide array of propanoic acid derivatives, including esters and Schiff bases, in pursuit of compounds with improved potency and a broader spectrum of activity.[4][5] These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity and steric hindrance, which in turn influence its antimicrobial efficacy.

Mechanisms of Antimicrobial Action: From pH Disruption to Programmed Cell Death

The antimicrobial mechanisms of propanoic acid and its derivatives are multifaceted and can differ depending on the specific chemical structure and the target microorganism.

Propanoic Acid: Intracellular Acidification and Apoptosis Induction

The classical mechanism of action for propanoic acid involves the passive diffusion of the undissociated acid across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the intracellular environment. This disruption of the transmembrane pH gradient can inhibit essential metabolic enzymes and nutrient transport systems, ultimately leading to bacteriostasis or cell death.[3]

Recent studies have unveiled a more intricate antifungal mechanism for propanoic acid, demonstrating its ability to induce a mitochondria-mediated apoptotic cascade in fungi.[6] This process involves the accumulation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial membrane depolarization, and the release of cytochrome c, which in turn activates metacaspases and triggers programmed cell death.[6]

G Propanoic_Acid Propanoic Acid (Undissociated) Cell_Membrane Fungal Cell Membrane Propanoic_Acid->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm (pH > pKa) Cell_Membrane->Cytoplasm Intracellular_Acidification Intracellular Acidification Cytoplasm->Intracellular_Acidification Dissociation ROS_Accumulation ROS Accumulation (Oxidative Stress) Cytoplasm->ROS_Accumulation Mitochondria Mitochondria ROS_Accumulation->Mitochondria MMP_Depolarization Mitochondrial Membrane Depolarization Mitochondria->MMP_Depolarization Cytochrome_c_Release Cytochrome c Release MMP_Depolarization->Cytochrome_c_Release Metacaspase_Activation Metacaspase Activation Cytochrome_c_Release->Metacaspase_Activation Apoptosis Apoptotic Cell Death Metacaspase_Activation->Apoptosis

Figure 1: Proposed signaling pathway for propanoic acid-induced apoptosis in fungal cells.

Propanoic Acid Derivatives: Altered Mechanisms of Action

Chemical modification of propanoic acid can lead to derivatives with distinct and potentially more potent antimicrobial mechanisms.

  • Esters: The esterification of the carboxylic acid group increases the lipophilicity of the molecule, which can enhance its ability to penetrate the lipid-rich cell membranes of microorganisms. While the exact mechanism is not fully elucidated, it is believed that once inside the cell, intracellular esterases can hydrolyze the ester bond, releasing propanoic acid and the corresponding alcohol, thereby exerting a combined antimicrobial effect.[7]

  • Schiff Bases: Schiff bases, formed by the condensation of propanoic acid hydrazide with various aldehydes and ketones, represent a class of derivatives with significant antimicrobial potential.[5] Their mechanism of action is thought to involve the azomethine group (-C=N-), which can interfere with normal cell processes by forming hydrogen bonds with active sites of cellular enzymes, thereby inactivating them.[8] Furthermore, the lipophilic nature of many Schiff bases facilitates their transport across the microbial cell membrane. Some studies also suggest that Schiff bases may exert their antimicrobial effects by interacting with and disrupting the integrity of the bacterial cell membrane or by binding to microbial DNA, thus inhibiting replication.[6]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial activity of propanoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. A lower MIC value indicates greater potency.

Comparative MIC Values of Propanoic Acid Esters and Schiff Bases

A study by Kumar et al. (2012) provides a direct comparison of the antimicrobial activity of a series of propanoic acid Schiff bases and esters against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger).[5]

Compound TypeDerivative ExampleS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Schiff Bases 3,4,5-Trimethoxybenzylidene12525025062.562.5
4-Bromobenzylidene62.5125125250250
Esters Benzyl propanoate250125500500500
4-Chlorobenzyl propanoate500250>1000>1000>1000

Table 1: Comparative in vitro antimicrobial activity (MIC, µg/mL) of selected propanoic acid Schiff bases and esters. Data synthesized from Kumar et al. (2012).[5]

From this data, it is evident that the Schiff bases generally exhibit more potent and broader-spectrum antimicrobial activity compared to the esters. For instance, the 4-bromobenzylidene Schiff base demonstrated the lowest MIC against S. aureus (62.5 µg/mL), while the 3,4,5-trimethoxybenzylidene derivative was most effective against the fungal strains (62.5 µg/mL).[5]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have been instrumental in elucidating the relationship between the chemical structure of propanoic acid derivatives and their antimicrobial activity. These studies have shown that topological parameters, such as Kier's alpha first order shape index (κα1) and the valence first order molecular connectivity index (1χv), are key determinants of the antibacterial and antifungal activities of these compounds.[4][9]

Generally, the following trends have been observed:

  • Antibacterial Activity: The presence of electron-withdrawing groups on the aromatic ring of Schiff bases, such as a bromo group, tends to enhance antibacterial activity, particularly against Gram-positive bacteria.[5]

  • Antifungal Activity: The presence of electron-donating groups, such as methoxy groups, on the aromatic ring of Schiff bases appears to correlate with increased antifungal activity.[5]

These QSAR findings provide a rational basis for the design of novel propanoic acid derivatives with optimized antimicrobial profiles.

Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, it is crucial to adhere to standardized experimental protocols. The following are detailed step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[10][11]

G Start Start Prep_Antimicrobial Prepare serial dilutions of test compound in 96-well plate Start->Prep_Antimicrobial Prep_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Prep_Antimicrobial->Prep_Inoculum Inoculate Inoculate wells with microbial suspension Prep_Inoculum->Inoculate Incubate Incubate at optimal temperature and duration Inoculate->Incubate Read_Results Visually assess for turbidity (growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. As a compound with inherent chemical hazards, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

The presence of both a phenolic hydroxyl group and an amino acid moiety necessitates a cautious approach, drawing upon best practices for handling both chemical classes. The phenolic structure suggests potential for skin absorption and irritation, while the fine particulate nature of the solid compound increases the risk of inhalation.

Core Principles of Safe Handling:
  • Minimize Exposure: All procedures should be designed to minimize the generation of dust and aerosols.

  • Containment: Handling should occur in designated areas with appropriate engineering controls.

  • Preparedness: All personnel must be familiar with emergency procedures and the location of safety equipment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended to provide robust protection against skin irritation.[3][4] Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.
Eyes Safety gogglesSafety goggles are mandatory to protect against dust particles and potential splashes that can cause serious eye irritation.[3][5]
Face Face shieldA face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the solid or when there is a heightened risk of splashing of any solutions.[4]
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat is required to protect the skin from accidental contact.[3][4]
Respiratory NIOSH-approved respiratorA NIOSH-approved respirator (e.g., N95 dust mask) is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[4][6]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 3-Amino-3- (4-hydroxy-3-methoxyphenyl)propanoic acid BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Double Nitrile/Neoprene Gloves Start->BasePPE CheckDust Potential for dust or aerosol generation? CheckSplash Potential for splash? CheckDust->CheckSplash No AddRespirator Add NIOSH-approved Respirator (e.g., N95) CheckDust->AddRespirator Yes AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes Proceed Proceed with work CheckSplash->Proceed No BasePPE->CheckDust AddRespirator->CheckSplash AddFaceShield->Proceed

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for minimizing risks.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood to mitigate inhalation exposure.[3][7]

  • Verify Safety Equipment: Before commencing any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][9]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to avoid unnecessary movement of the chemical.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.

Handling the Compound
  • Avoid Dust Formation: When transferring the solid, use techniques that minimize the generation of dust. Avoid pouring the dry powder; instead, use a spatula for transfers.

  • Portioning: Weigh the compound on weighing paper within the fume hood.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

Emergency Procedures

In Case of a Spill
  • Small Spill (in fume hood): If a small amount of the solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, avoiding dust generation. Place the collected material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then soap and water.[8][10]

  • Large Spill: In the event of a large spill, evacuate the immediate area and notify the appropriate safety personnel.[8][10]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

Disposal Plan

All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, sealed plastic bag or container labeled "Hazardous Waste."

  • Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.[12][13] As a general rule, aminophenolic waste should be segregated from strong acids, bases, and oxidizers.[12][13]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and approximate concentrations.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

References

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Phenol. (n.d.). University of California, Berkeley Office of Environment, Health & Safety. Retrieved from [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). Louisiana State University Health Sciences Center Shreveport. Retrieved from [Link]

  • Lab Safety Guideline: Phenol. (n.d.). Harvard University Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Cruz Environmental Health and Safety. Retrieved from [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2023, February 15). CPAchem. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Integrated process for treating waste water of p-aminophenol production and resource recovery method. (n.d.). Google Patents.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • How can I break down 4-aminophenol to something harmless? (2018, May 17). Reddit. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Reactant of Route 2
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.